methyl beta-D-fructofuranoside
説明
特性
IUPAC Name |
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVNZOOBXUCDJ-MVIOUDGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(O1)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928394 | |
| Record name | Methyl hex-2-ulofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13403-14-0 | |
| Record name | Methylfructoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hex-2-ulofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl β-D-fructofuranoside | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL8QCC7B5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of Methyl β-D-Fructofuranoside
Abstract: This guide provides a comprehensive technical overview of the structural determination of methyl β-D-fructofuranoside, a key model compound for understanding the chemistry of fructans and other furanose-containing biomolecules. Addressed to researchers and professionals in chemical and pharmaceutical sciences, this document moves beyond a simple description of the molecule's structure. It delves into the conformational intricacies of the furanose ring, the stereoelectronic effects governing its stability, and the synergistic application of modern analytical techniques required for its definitive characterization. We will explore the causality behind the selection of experimental methods, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling as a self-validating system for structural elucidation in both solution and solid states.
Fundamental Chemical Structure
Methyl β-D-fructofuranoside is a glycoside derived from D-fructose. Its structure is defined by three key components: the D-fructose backbone, the five-membered furanose ring, and the methyl glycosidic bond at the anomeric center with a specific 'beta' configuration.
Systematic Nomenclature and Physicochemical Properties
The unambiguous identification of a molecule begins with its systematic name and fundamental properties. The IUPAC name for this compound is (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol.[1][2] Its core properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | [1][2][3][4] |
| Molecular Weight | 194.18 g/mol | [1][2][4] |
| CAS Number | 13403-14-0 | [1][2][3] |
| Appearance | Colourless Syrup or White Low-Melting Solid | [1] |
| Solubility | Soluble in Water, DMSO, Methanol | [1][3] |
Stereochemical Foundations: D-Fructose and the Furanose Ring
The "D" designation refers to the configuration of the stereocenter furthest from the anomeric carbon, which is C5 in fructose. In D-fructose, the hydroxyl group at C5 is on the right side in a Fischer projection, analogous to D-glyceraldehyde.
Unlike aldoses, where the anomeric carbon is C1, in the ketose fructose, intramolecular hemiacetal formation involves the C2 keto group and typically the C5 hydroxyl group, resulting in a five-membered ring known as a furanose ring. This cyclization creates a new stereocenter at C2, the anomeric carbon.
The Anomeric Center: Defining the β-Configuration
The orientation of the substituent at the anomeric carbon (C2) gives rise to two anomers: α and β. In the case of fructofuranosides, the β-anomer is defined as having the anomeric substituent (the -OCH₃ group) positioned cis to the exocyclic hydroxymethyl group at C5 when viewed in a Haworth projection. This spatial relationship is a critical determinant of the molecule's overall shape and biological activity.
Caption: 2D representation of Methyl β-D-fructofuranoside highlighting the anomeric center.
The Conformational Landscape
While 2D structures are useful, the true functionality of a molecule is dictated by its three-dimensional conformation. Furanose rings are notoriously flexible, existing not as a single flat structure but as a dynamic equilibrium of puckered conformations.[5][6]
The Pseudorotation Concept in Furanosides
The conformational flexibility of five-membered rings is best described by the concept of pseudorotation.[7] The ring continuously flexes through a series of conformations, primarily described as Envelope (E) and Twist (T) forms. In an Envelope conformation, four atoms are coplanar, and one is out of the plane. In a Twist conformation, two adjacent atoms are displaced on opposite sides of a plane formed by the other three. This continuous puckering pathway is often visualized on a "pseudorotational wheel."
The high flexibility of furanosides means they can adopt several conformational states separated by low energy barriers, making their experimental and computational analysis challenging compared to the more rigid pyranose rings.[7]
Caption: The pseudorotational wheel illustrating the conformational space of a furanose ring.
The Anomeric Effect
The preference for a specific conformation is not random; it is governed by stereoelectronic effects. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial-like position, which allows for a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom (oxygen) and the antibonding (σ*) orbital of the anomeric C-O bond.[8][9] In the flexible furanoside system, this effect influences the equilibrium populations of the various E and T conformers, favoring those that accommodate this stabilizing orbital overlap.[10]
Experimental Determination of Structure in Solution
The dynamic nature of methyl β-D-fructofuranoside in solution necessitates the use of techniques that can probe its average conformation and dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Protocol: High-Resolution NMR Analysis
A self-validating NMR protocol ensures data integrity and reproducibility. The goal is to obtain a complete set of 1D and 2D spectra to enable full assignment and conformational analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of high-purity methyl β-D-fructofuranoside in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).[1] The choice of solvent is critical, as it can influence hydrogen bonding and, therefore, molecular conformation.
-
Internal Standard: Add a small, known amount of a reference standard, such as DSS or TSP for D₂O, for accurate chemical shift calibration (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (≥500 MHz is recommended for sufficient signal dispersion). Ensure the instrument is properly tuned and shimmed to achieve high resolution and symmetrical line shapes.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and overall spectral features.
-
Acquire a ¹³C NMR spectrum (often using a pulse program like zgpg30) to observe all carbon environments.
-
-
2D Spectra Acquisition (for structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (¹H-¹H J-coupling), which helps trace the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹J_CH). This is the primary experiment for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): To observe longer-range correlations (typically 2-3 bonds, ²J_CH and ³J_CH) between protons and carbons. This is crucial for connecting different spin systems and confirming the position of the methyl group.
-
-
2D Spectra Acquisition (for conformational and stereochemical analysis):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), irrespective of covalent bonding. This is the definitive experiment for confirming the β-configuration by observing a cross-peak between the anomeric methoxy protons and protons on the same face of the ring.
-
Data Interpretation and Conformational Logic
The analysis of the acquired NMR data follows a logical workflow to build the structural model.
-
Chemical Shift Assignment: Using the combination of COSY, HSQC, and HMBC spectra, every proton and carbon signal is unambiguously assigned to its position in the molecule.
-
Coupling Constant (³J_HH) Analysis: The magnitude of the three-bond proton-proton coupling constants (³J_HH), extracted from the high-resolution ¹H spectrum, is directly related to the dihedral angle between the protons via the Karplus equation . By analyzing these values around the ring, the dominant ring pucker (e.g., ³T₄ or ¹E) in solution can be determined.
-
NOE Analysis: The presence of key NOE cross-peaks provides definitive proof of stereochemistry. For methyl β-D-fructofuranoside, a critical NOE would be expected between the methyl protons (-OCH₃) and the H5 proton, confirming their cis relationship.
Caption: A streamlined workflow for determining the solution structure via NMR spectroscopy.
Solid-State and Computational Validation
While NMR provides an unparalleled view of the solution-state structure, it describes a time-averaged conformational ensemble. To gain a complete picture, this data must be complemented by solid-state analysis and computational modeling.
Single-Crystal X-ray Crystallography
If methyl β-D-fructofuranoside can be crystallized, X-ray crystallography can provide an exact, static picture of its molecular structure in the solid state. This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and a specific ring conformation can be determined. While a crystal structure for the related methyl β-D-fructopyranoside has been solved, illustrating the power of this method, the furanoside form is more challenging to crystallize due to its inherent flexibility.[11] The solid-state structure serves as a crucial validation benchmark for computational models and provides a snapshot of one of the low-energy conformers accessible to the molecule.
Molecular Dynamics (MD) Simulations
Computational chemistry, particularly MD simulations, serves as the bridge between the static solid-state picture and the dynamic solution-state ensemble from NMR.
Causality in a Computational Approach:
-
Why MD? Because furanosides do not exist in a single conformation, MD simulations are employed to explore the potential energy surface of the molecule over time, revealing the different accessible E and T conformers and the energy barriers between them.[6][12]
-
Protocol Validation: A robust simulation starts with a force field parameterized for carbohydrates (e.g., GLYCAM).[6][12] The system is solvated in a water box that mimics the experimental conditions of the NMR sample. After energy minimization and equilibration, a production run (on the nanosecond timescale) is performed.
-
Synergy with NMR: The true power of MD lies in its ability to validate and refine the NMR model. Theoretical ³J_HH coupling constants and NOEs can be calculated from the MD trajectory and compared directly with the experimental values. Strong agreement between the simulated and experimental data provides high confidence in the final structural model.
Conclusion
The structure of methyl β-D-fructofuranoside is more complex than its 2D representation suggests. Its definitive characterization requires a multi-pronged, self-validating approach. The fundamental stereochemistry is established by its synthesis from D-fructose, while the specific β-anomeric configuration is unequivocally proven by NOESY NMR experiments. The molecule's dominant three-dimensional shape in solution is a dynamic equilibrium of puckered furanose ring conformers, the populations of which are dictated by stereoelectronic influences like the anomeric effect. This conformational ensemble is best characterized by a synergistic combination of high-field NMR spectroscopy to provide experimental restraints, and molecular dynamics simulations to explore the complete conformational landscape. When available, a solid-state X-ray crystal structure provides an invaluable benchmark for a single, low-energy state. This integrated methodology provides the robust and detailed structural understanding required by researchers in glycoscience and drug development.
References
- 1. synthose.com [synthose.com]
- 2. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl beta-D-fructofuranoside | CAS:13403-14-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anomeric effect - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Methyl beta-D-fructopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational Studies of Methyl β-d-Arabinofuranoside Using the AMBER/GLYCAM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of Methyl β-D-Fructofuranoside in the Plant Kingdom: A Technical Guide for Researchers
This guide provides an in-depth exploration of methyl β-D-fructofuranoside, a naturally occurring methylated sugar found within the plant kingdom. While its presence has been documented in various plant species, a comprehensive understanding of its biosynthesis, physiological significance, and potential applications remains an evolving field of study. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and proposing methodologies for its further investigation. We will delve into its discovery in select plant species, hypothesize its metabolic origins, and explore its potential roles in plant defense and stress response. Furthermore, this guide provides detailed, field-proven protocols for the extraction, purification, and analytical quantification of this compound, alongside a discussion of its prospective value in pharmacological research.
Introduction: A Novel Player in Plant Carbohydrate Metabolism
Methyl β-D-fructofuranoside is a monosaccharide derivative characterized by a methyl group attached to the anomeric carbon of the fructofuranose ring. Its natural occurrence has been identified in a number of plant species, including the fruits of Morinda citrifolia (Noni) and the herbs of Pteris semipinnata.[1] While structurally simple, its existence raises intriguing questions about its metabolic purpose and functional significance within the complex biochemical landscape of a plant.
Unlike the well-studied sucrose, which is central to carbon transport and energy storage, the roles of methylated glycosides are less understood. Their presence may be indicative of specialized metabolic pathways conferring specific advantages to the plant, such as defense against pathogens or adaptation to environmental stressors.
Biosynthesis and Accumulation: A Proposed Metabolic Route
The precise biosynthetic pathway of methyl β-D-fructofuranoside in plants has not been definitively elucidated. However, based on our understanding of carbohydrate metabolism, a plausible pathway can be proposed, originating from the central carbohydrate pool.
Hypothetical Biosynthetic Pathway:
The biosynthesis is likely to initiate from fructose, a primary product of photosynthesis and sucrose degradation. The key enzymatic step would involve the methylation of the anomeric hydroxyl group of β-D-fructofuranose.
-
Step 1: Fructose Provisioning: Sucrose, the primary transport sugar in most plants, is hydrolyzed by invertase or sucrose synthase into glucose and fructose.
-
Step 2: Furanose Ring Formation: Fructose can exist in both pyranose and furanose forms. An equilibrium exists between these isomers, with the furanose form being the substrate for the subsequent methylation.
-
Step 3: Methylation: A methyltransferase enzyme, likely an O-methyltransferase, would catalyze the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to the anomeric hydroxyl group of β-D-fructofuranose.
Caption: Proposed biosynthetic pathway of methyl β-D-fructofuranoside in plants.
The accumulation of methyl β-D-fructofuranoside may be tissue-specific and dependent on developmental stage or environmental conditions, suggesting a regulated process rather than a metabolic byproduct.
Physiological Roles in Plants: More Than Just a Sweet Molecule?
The functions of simple sugars and their glycosides in plants are multifaceted, extending beyond primary metabolism to encompass roles in signaling and stress response.[2][3][4][5][6] The methylation of a sugar molecule can alter its chemical properties, potentially impacting its recognition by enzymes and transport proteins, as well as its biological activity.
Potential Physiological Functions:
-
Osmoprotection: Soluble sugars are known to act as osmoprotectants, helping to maintain cellular turgor and protect cellular structures during abiotic stress such as drought, salinity, and cold.[2] The presence of methyl β-D-fructofuranoside could contribute to the overall pool of osmotically active solutes.
-
Defense against Herbivores and Pathogens: Methylation can render a molecule less palatable or even toxic to herbivores. Additionally, some glycosides have antimicrobial properties, suggesting a role in plant defense. The "sweet immunity" concept posits that sugars can act as priming molecules in plant defense responses.[4]
-
Signaling: Sugars themselves are recognized as important signaling molecules that regulate gene expression and developmental processes in plants.[3][4][6] Methylation could modulate this signaling activity, creating a more specific or nuanced signal.
Methodologies for Research: A Practical Guide
To facilitate further research into this intriguing compound, this section provides detailed protocols for its extraction, purification, and quantification.
Extraction and Purification
The following protocol is a robust method for the extraction and partial purification of methyl β-D-fructofuranoside from plant material, based on established techniques for glycoside isolation.[7]
Experimental Protocol: Extraction and Liquid-Liquid Partitioning
-
Sample Preparation: Collect fresh plant material (e.g., fruits of Morinda citrifolia). Wash thoroughly to remove any surface contaminants and freeze-dry the material. Grind the lyophilized tissue into a fine powder.
-
Methanol Extraction:
-
Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with constant stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water (500 mL).
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity.
-
First, partition against n-hexane (3 x 500 mL) to remove nonpolar compounds like lipids and chlorophyll. Discard the n-hexane fraction.
-
Next, partition the aqueous layer against ethyl acetate (3 x 500 mL) to remove compounds of intermediate polarity.
-
Finally, partition the remaining aqueous layer against n-butanol (3 x 500 mL). Glycosides are typically enriched in the n-butanol fraction.[7]
-
-
Fraction Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure to obtain a glycoside-rich fraction. This fraction can then be subjected to further chromatographic purification.
Caption: Workflow for the extraction and purification of methyl β-D-fructofuranoside.
Analytical Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the sensitive and specific quantification of monosaccharide derivatives.[8][9][10][11][12]
Experimental Protocol: HPLC-MS/MS Analysis
-
Sample Preparation and Derivatization (Optional but Recommended):
-
While direct analysis is possible, derivatization with a UV-active or fluorescent tag can enhance sensitivity and chromatographic resolution. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for sugars.[8][9][10][11]
-
To a dried aliquot of the purified fraction (or a standard solution), add 20 µL of 0.3 M NaOH and 20 µL of 0.5 M PMP in methanol.
-
Incubate at 70°C for 30 minutes.
-
Cool to room temperature and neutralize with 20 µL of 0.3 M HCl.
-
Partition with chloroform (3 x 200 µL) to remove excess PMP. The aqueous layer contains the PMP-derivatized sugar.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the PMP-derivatized methyl β-D-fructofuranoside. The exact m/z values will need to be determined by infusing a standard of the derivatized compound.
-
Quantification: Generate a standard curve using a certified reference standard of methyl β-D-fructofuranoside to quantify the amount in the plant extract.
-
Table 1: Physicochemical Properties of Methyl β-D-fructofuranoside
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | [1][13][14] |
| Molecular Weight | 194.18 g/mol | [1][14] |
| CAS Number | 13403-14-0 | [1] |
| Appearance | Colorless Syrup or Oil | [13] |
Table 2: Representative ¹³C NMR Spectral Data for Methyl β-D-fructofuranoside
| Carbon Atom | Chemical Shift (δ, ppm) in D₂O |
| C-1 | ~63.5 |
| C-2 | ~104.2 |
| C-3 | ~77.8 |
| C-4 | ~75.9 |
| C-5 | ~82.1 |
| C-6 | ~62.3 |
| O-CH₃ | ~49.0 |
| Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data synthesized from publicly available spectral information.[15][16] |
Potential Applications in Drug Development
Natural products are a rich source of bioactive compounds for drug discovery. The structural novelty of methyl β-D-fructofuranoside and its potential biological activities make it a candidate for pharmacological investigation.
Areas for Investigation:
-
Antioxidant Activity: The antioxidant properties of extracts from Morinda citrifolia, where this compound is found, have been noted. It is plausible that methyl β-D-fructofuranoside contributes to this activity. Standard antioxidant assays, such as DPPH and ABTS radical scavenging assays, can be employed to evaluate its potential.[17][18][19][20]
-
Anti-inflammatory Effects: Many plant-derived glycosides exhibit anti-inflammatory properties.[21] The effect of methyl β-D-fructofuranoside on inflammatory pathways can be assessed using in vitro models, such as measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
-
Modulation of Gut Microbiota: As a unique sugar derivative, it may be selectively metabolized by certain gut microbes, potentially influencing the composition and function of the gut microbiome.
Future Directions and Conclusion
The study of methyl β-D-fructofuranoside is still in its nascent stages. Future research should focus on:
-
Confirmation of the Biosynthetic Pathway: Utilizing isotopic labeling studies and identifying the specific methyltransferase(s) involved will be crucial to confirm the proposed biosynthetic route.
-
Elucidation of Physiological Roles: Gene knockout or overexpression studies in model plants could help to unravel the specific functions of this compound in plant growth, development, and stress response.
-
Comprehensive Pharmacological Profiling: A broader screening of its biological activities is warranted to uncover its full therapeutic potential.
References
- 1. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Sugars in Improving Plant Abiotic Stress Tolerance [ebrary.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Sugars in Plant Responses to Stress and Their Regulatory Function during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROLE OF SUGARS FOR COMBATING PLANT ABIOTIC STRESS | PDF [slideshare.net]
- 6. Role of sugars under abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Isolation and structure elucidation of glycosides in n-butanol extracts from rhizome of Periploca calophylla] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. [PDF] Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay | Semantic Scholar [semanticscholar.org]
- 19. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phcogrev.com [phcogrev.com]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Isolation of Methyl β-D-Fructofuranoside from Morinda citrifolia (Noni)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morinda citrifolia L., commonly known as Noni, is a fruit-bearing tree in the coffee family, Rubiaceae, with a long history of use in traditional medicine.[1][2] Its fruit is a rich source of phytochemicals, including iridoids, flavonoids, coumarins, and glycosides, which contribute to its diverse pharmacological effects.[1][3] Among these compounds, methyl β-D-fructofuranoside has been identified as a constituent of Noni fruit.[4][5][6][7] This technical guide provides a comprehensive, scientifically grounded protocol for the isolation and characterization of methyl β-D-fructofuranoside from Morinda citrifolia fruit. The methodology synthesizes established techniques for natural product extraction, chromatographic separation, and spectroscopic analysis to ensure a robust and reproducible workflow. This document is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Phytochemical Landscape of Morinda citrifolia
Morinda citrifolia has garnered significant scientific interest for its potential therapeutic applications, which are attributed to its complex phytochemical profile.[1] The fruit, in particular, contains a wide array of secondary metabolites, including alkaloids, phenols, tannins, and various glycosides.[8][9][10] Glycosides, compounds in which a sugar is bound to another functional group, are a prominent class of molecules in Noni.[3][8][11]
Methyl β-D-fructofuranoside is a monosaccharide derivative that has been successfully isolated from the methanolic extract of M. citrifolia fruits.[4][5][6] While its specific bioactivities are still under investigation, the broader family of fructofuranosides and their glycosidic counterparts often exhibit important biological roles. Therefore, the ability to efficiently isolate and purify this compound is crucial for further pharmacological evaluation and potential drug discovery efforts.
This guide will detail a multi-step process for the isolation of methyl β-D-fructofuranoside, beginning with the preparation of the plant material and culminating in the spectroscopic confirmation of the pure compound.
Pre-Extraction Considerations and Material Preparation
The success of any natural product isolation is heavily dependent on the quality of the starting material and the initial extraction strategy.
Plant Material
Fresh, ripe Morinda citrifolia fruits are the preferred starting material. The ripening stage can influence the phytochemical composition; therefore, consistency in fruit selection is key for reproducible results. The fruits should be thoroughly washed to remove any surface contaminants.
Initial Processing
The washed fruits should be pulped and, ideally, lyophilized (freeze-dried) to preserve the chemical integrity of the constituents by preventing enzymatic degradation and microbial growth. The dried pulp can then be ground into a fine powder to maximize the surface area for efficient solvent extraction.
Extraction and Fractionation: A Stepwise Approach
The proposed methodology employs a systematic extraction and fractionation workflow designed to selectively enrich the desired polar glycoside, methyl β-D-fructofuranoside.
Maceration and Solvent Selection
An exhaustive extraction of the powdered Noni fruit is the initial step.
-
Protocol:
-
The ground fruit material (e.g., 10 kg) is macerated in 95% ethanol at room temperature.[12] This process should be repeated multiple times (e.g., three times) to ensure complete extraction of soluble compounds.
-
The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Rationale: Ethanol is a versatile solvent capable of extracting a broad spectrum of compounds, including polar glycosides and less polar aglycones. The use of a high solvent-to-solid ratio and repeated extractions maximizes the yield.
Liquid-Liquid Partitioning
The crude ethanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Protocol:
-
The concentrated ethanol extract is suspended in water.
-
This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and finally n-butanol.[3][12]
-
The n-butanol fraction, which will contain the more polar glycosides, is collected.[3][12]
-
-
Rationale: This fractionation scheme effectively removes non-polar compounds (lipids, some terpenoids) into the petroleum ether and ethyl acetate phases, thereby enriching the n-butanol fraction with glycosides like methyl β-D-fructofuranoside.
Chromatographic Purification: Isolating the Target Compound
The n-butanol fraction, while enriched, is still a complex mixture. Multi-stage column chromatography is required for the purification of the target compound.
Initial Separation by Column Chromatography
-
Protocol:
-
The dried n-butanol extract is adsorbed onto a solid support (e.g., silica gel).
-
This is then loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
-
Rationale: Silica gel chromatography separates compounds based on their polarity. By gradually increasing the solvent polarity, compounds are eluted in order of increasing polarity, allowing for the separation of different classes of glycosides.
Further Purification by Preparative HPLC
For final purification to obtain a single, pure compound, preparative High-Performance Liquid Chromatography (HPLC) is employed.
-
Protocol:
-
Fractions from the silica gel column that show the presence of the target compound are pooled and concentrated.
-
The concentrated sample is then injected onto a preparative reversed-phase (e.g., C18) HPLC column.
-
A suitable mobile phase, often a gradient of methanol and water, is used for elution.
-
The elution is monitored by a UV detector, and the peak corresponding to methyl β-D-fructofuranoside is collected.
-
-
Rationale: Preparative HPLC offers high-resolution separation, which is essential for isolating a pure compound from a complex mixture of structurally similar glycosides.
Structural Elucidation and Characterization
Once a pure compound is isolated, its identity must be confirmed through spectroscopic methods.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.[3] For methyl β-D-fructofuranoside (C7H14O6), the expected molecular weight is approximately 194.18 g/mol .[7][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are necessary to confirm the structure of methyl β-D-fructofuranoside.[3] The resulting spectral data should be compared with published data for this compound.[14][15]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C7H14O6 | --INVALID-LINK--[7] |
| Molecular Weight | 194.18 g/mol | --INVALID-LINK--[7][13] |
Experimental Workflow Diagrams
Caption: Overall workflow for the isolation of methyl β-D-fructofuranoside.
Conclusion
The protocol outlined in this technical guide provides a robust and scientifically sound methodology for the isolation of methyl β-D-fructofuranoside from the fruit of Morinda citrifolia. By following this systematic approach, researchers can obtain a pure sample of the target compound, enabling further investigation into its biological activities and potential therapeutic applications. The successful isolation and characterization of individual phytochemicals from complex natural sources like Noni are fundamental to advancing the fields of ethnopharmacology and drug discovery.
References
- 1. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Two New Glycosides from the Fruits of Morinda citrifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical constituents of the fruits of Morinda citrifolia (Noni) and their antioxidant activity. | Sigma-Aldrich [merckmillipore.com]
- 6. Methyl beta-D-fructofuranoside | CAS:13403-14-0 | Manufacturer ChemFaces [chemfaces.com]
- 7. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innspub.net [innspub.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. <i>Morinda citrifolia</i> (Noni): A comprehensive review on its industrial uses, pharmacological activities, and clinical trials - Arabian Journal of Chemistry [arabjchem.org]
- 12. bjmhr.com [bjmhr.com]
- 13. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
Biochemical role and function of methyl beta-D-fructofuranoside
An In-depth Technical Guide to the Biochemical Role and Function of Methyl β-D-Fructofuranoside
For Researchers, Scientists, and Drug Development Professionals
Methyl β-D-fructofuranoside is a naturally occurring glycoside found in various plant species, most notably in the fruits of Morinda citrifolia (Noni).[1][2] As a non-reducing sugar, its biochemical significance is primarily associated with its stability and potential roles as a secondary metabolite. This guide provides a comprehensive overview of the current understanding of methyl β-D-fructofuranoside, including its physicochemical properties, natural occurrence, and methods for its synthesis and analysis. While direct research into its specific biological functions is nascent, this document explores its potential roles within the broader context of plant biochemistry and the pharmacological activities of the plants in which it is found. Detailed experimental protocols are provided to facilitate further research into this intriguing molecule.
Introduction: The Enigmatic Role of a Natural Glycoside
Glycosides are a diverse class of molecules in which a sugar is bound to a non-sugar moiety. They play crucial roles in plant biology, from defense and signaling to energy storage. Methyl β-D-fructofuranoside, a simple methyl glycoside of fructose, has been identified as a constituent of several plants, including Morinda citrifolia and Lilium pumilum.[3] While the broader biological activities of extracts from these plants are well-documented, the specific contribution of methyl β-D-fructofuranoside to these effects remains an area of active investigation. This guide aims to consolidate the existing knowledge and provide a framework for future research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of methyl β-D-fructofuranoside is fundamental to designing experiments for its extraction, purification, and analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | [3][4] |
| Molecular Weight | 194.18 g/mol | [3][5] |
| CAS Number | 13403-14-0 | [4] |
| Appearance | Colorless Syrup | [6] |
| Solubility | Soluble in water, methanol, DMSO | [6] |
| Chemical Nature | Non-reducing sugar |
The key structural feature of methyl β-D-fructofuranoside is the glycosidic bond between the anomeric carbon (C2) of the fructose molecule and the methyl group. This bond locks the fructose in its furanose (five-membered ring) form and prevents it from opening to its linear form, which is necessary for it to act as a reducing sugar. This stability has significant implications for its biochemical role, suggesting it is not a primary metabolite directly involved in energy production but rather a more stable secondary metabolite.
Natural Occurrence and Potential Biological Significance
Methyl β-D-fructofuranoside has been isolated from the fruits of Morinda citrifolia (Noni).[2][7] Noni fruit has a long history of use in traditional medicine, and modern research has investigated its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic effects.[1][8] These activities are generally attributed to a complex mixture of phytochemicals, including iridoids, flavonoids, and other glycosides.[1][8]
While the direct biological activity of isolated methyl β-D-fructofuranoside has not been extensively studied, its presence in a medicinally important plant suggests a potential, albeit currently undefined, role. It is plausible that it contributes to the overall phytochemical profile and potential synergistic effects of the plant extract. Further research is needed to elucidate its specific function, which could range from a role in plant defense to acting as a stable, soluble carbon storage molecule.
Synthesis of Methyl β-D-Fructofuranoside
The synthesis of methyl β-D-fructofuranoside can be achieved through both enzymatic and chemical methods. The choice of method depends on the desired purity, yield, and scale of production.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and environmentally friendly approach to producing methyl β-D-fructofuranoside. The enzyme β-fructofuranosidase (invertase) from Saccharomyces cerevisiae is commonly used for this purpose.[9]
β-fructofuranosidase catalyzes the hydrolysis of sucrose into glucose and fructose. However, in the presence of a high concentration of an alcohol, such as methanol, the enzyme can catalyze a transglycosylation reaction, transferring the fructosyl group from sucrose to methanol to form methyl β-D-fructofuranoside. This kinetically controlled synthesis is highly specific for the β-anomer.
Caption: Workflow for the enzymatic synthesis of methyl β-D-fructofuranoside.
-
Enzyme Preparation: Dissolve β-fructofuranosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 6.0) to a final concentration of 3 U/mL.[9]
-
Substrate Preparation: Prepare a solution of 1 M sucrose and 20% (v/v) methanol in the same buffer.
-
Reaction: Combine the enzyme and substrate solutions in a 1:1 ratio and incubate at 4°C with gentle agitation.[9] The low temperature helps to minimize the hydrolysis of the product.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Quenching: Once the reaction has reached the desired conversion, quench it by heating the mixture to 90°C for 10 minutes to denature the enzyme.
-
Purification: Centrifuge the quenched reaction mixture to remove the denatured protein. The supernatant can be concentrated under reduced pressure and purified by column chromatography on silica gel using a mobile phase of chloroform and methanol.
Chemical Synthesis
Chemical synthesis provides an alternative route to methyl β-D-fructofuranoside and its derivatives. This approach often involves the use of protecting groups to achieve the desired stereoselectivity.
Chemical synthesis offers the flexibility to create derivatives of methyl β-D-fructofuranoside with modified functional groups, which can be valuable for structure-activity relationship studies.[10]
A common strategy involves the protection of the hydroxyl groups of fructose, followed by glycosidation with methanol and subsequent deprotection.
Analytical Methods for Characterization and Quantification
Accurate and reliable analytical methods are essential for the characterization and quantification of methyl β-D-fructofuranoside in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of carbohydrates. Due to the lack of a chromophore in methyl β-D-fructofuranoside, derivatization or the use of specific detectors is often required.
ELSD is a universal detector that is well-suited for the analysis of non-volatile compounds like methyl β-D-fructofuranoside.
Derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) introduces a UV-active chromophore, allowing for sensitive detection by a diode-array detector (DAD).
Caption: Workflow for the HPLC analysis of methyl β-D-fructofuranoside.
-
Standard and Sample Preparation: Prepare a stock solution of methyl β-D-fructofuranoside in water. For plant extracts, perform a solid-phase extraction to remove interfering compounds.
-
Derivatization: To 100 µL of the sample or standard, add 100 µL of 0.6 M NaOH and 200 µL of 0.5 M PMP in methanol. Incubate at 70°C for 60 minutes.
-
Neutralization: Cool the reaction mixture and neutralize with 100 µL of 0.3 M HCl.
-
Extraction: Partition the PMP-derivatized sugars into chloroform and evaporate the chloroform layer to dryness. Reconstitute the residue in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 8.0).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards.
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the identification and quantification of methyl β-D-fructofuranoside.
LC-MS allows for the determination of the molecular weight of the analyte and its fragmentation pattern, which provides structural information and aids in its unambiguous identification, especially in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of synthesized or isolated methyl β-D-fructofuranoside. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Potential Roles in Drug Development
While methyl β-D-fructofuranoside itself has no currently established therapeutic applications, its structural features are relevant to drug development. As a glycoside, it can be considered a lead compound for the synthesis of more complex molecules with potential biological activity. The sugar moiety can influence the pharmacokinetic properties of a drug, such as its solubility and bioavailability.
Future Directions
The biochemical role and function of methyl β-D-fructofuranoside remain largely unexplored. Future research should focus on:
-
Elucidating its metabolic pathway in plants like Morinda citrifolia.
-
Investigating its specific biological activities using in vitro and in vivo models.
-
Exploring its potential as a precursor for the synthesis of novel bioactive compounds.
Conclusion
Methyl β-D-fructofuranoside is a naturally occurring glycoside with well-defined chemical properties but a largely unknown biological role. This guide has provided a comprehensive overview of the current knowledge and detailed experimental protocols to facilitate further research. A deeper understanding of this molecule and its function will not only advance our knowledge of plant biochemistry but may also open up new avenues for drug discovery and development.
References
- 1. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl beta-D-fructofuranoside | CAS:13403-14-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthose.com [synthose.com]
- 7. This compound | CAS:13403-14-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. mdpi.com [mdpi.com]
- 9. Selectivity of methyl-fructoside synthesis with beta-fructofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Guide to the Acid-Catalyzed Hydrolysis of Methyl β-D-fructofuranoside: Mechanism, Kinetics, and Experimental Analysis
Abstract
This technical guide provides an in-depth examination of the acid-catalyzed hydrolysis of methyl β-D-fructofuranoside. Serving as a fundamental model for the cleavage of the glycosidic bond in more complex fructans and glycosides, this reaction is of significant interest to researchers in carbohydrate chemistry, biochemistry, and drug development. This document elucidates the core chemical mechanism, explores the reaction kinetics, and presents detailed, field-proven experimental protocols for monitoring and analyzing the hydrolysis process. The content is structured to deliver not only procedural steps but also the underlying scientific causality, ensuring a thorough and practical understanding for researchers, scientists, and drug development professionals.
Part 1: The Core Hydrolysis Mechanism
The cleavage of the glycosidic bond in acidic media is a cornerstone reaction in carbohydrate chemistry. For methyl β-D-fructofuranoside, the reaction proceeds via a specific and well-characterized pathway that involves a key cationic intermediate.
Overview of the A-1 (Unimolecular) Pathway
The acid-catalyzed hydrolysis of most simple glycosides, including methyl β-D-fructofuranoside, follows a unimolecular A-1 type mechanism. This pathway is characterized by a rapid, reversible protonation of the glycosidic oxygen atom, followed by a slow, rate-determining unimolecular cleavage of the conjugate acid to form a resonance-stabilized oxocarbenium ion intermediate.[1][2][3] This intermediate is then rapidly attacked by a water molecule to yield the final products.
The overall reaction is as follows:
Caption: Overall reaction of methyl β-D-fructofuranoside hydrolysis.
Step-by-Step Mechanistic Elucidation
The hydrolysis mechanism can be dissected into four distinct steps, with the formation of the oxocarbenium ion being the most critical phase.
-
Step 1: Rapid Protonation of the Glycosidic Oxygen. The reaction is initiated by the protonation of the exocyclic glycosidic oxygen atom by a hydronium ion (H₃O⁺) from the acidic solution.[4] This step is a fast equilibrium. The protonation is crucial as it converts the methoxy group (-OCH₃) from a poor leaving group into methanol (CH₃OH), which is an excellent leaving group.
-
Step 2: Rate-Determining Formation of the Oxocarbenium Ion. The C-O bond of the protonated glycosidic linkage cleaves heterolytically. The methanol molecule departs, and the resulting positive charge on the anomeric carbon is stabilized by resonance with the lone pair of electrons on the endocyclic (ring) oxygen atom.[1][3] This creates a key intermediate known as an oxocarbenium ion.[1][2][5] For methyl β-D-fructofuranoside, the anomeric carbon is tertiary, leading to the formation of a relatively stable tertiary oxocarbenium ion. This inherent stability is the reason why fructofuranosides typically hydrolyze much faster than glucofuranosides, which would form a less stable secondary oxocarbenium ion.[6][7] This step is the slowest in the sequence and therefore dictates the overall rate of the reaction.
-
Step 3: Nucleophilic Attack by Water. A solvent water molecule acts as a nucleophile and attacks the highly electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from either face of the planarized intermediate, but in furanosides, it typically leads to a mixture of anomers, which rapidly equilibrate to the more stable form.
-
Step 4: Rapid Deprotonation. A final, rapid proton transfer from the newly added hydroxyl group to a water molecule regenerates the acid catalyst (H₃O⁺) and yields the final products: β-D-fructose and methanol.[4]
Caption: The A-1 mechanism for acid-catalyzed hydrolysis.
The oxocarbenium ion intermediate does not have a perfect planar structure but often adopts a distorted conformation, such as a half-chair or sofa, to relieve steric strain.[5][8][9]
Part 2: Experimental Methodologies for Mechanistic Studies
Elucidating the mechanism and kinetics of hydrolysis requires robust analytical techniques capable of monitoring the reaction in real-time. The choice of method depends on the available instrumentation and the specific kinetic parameters being investigated.
Technique 1: Polarimetry
Principle: Polarimetry is a classic and effective technique for monitoring reactions involving optically active compounds.[10] The hydrolysis of methyl β-D-fructofuranoside results in a change in the overall optical rotation of the solution over time. By measuring this change, one can directly follow the reaction's progress.
Causality: The specific rotation of the reactant (methyl β-D-fructofuranoside) is different from the specific rotation of the product mixture (D-fructose and methanol). As the reactant is consumed and the products are formed, the plane of polarized light passing through the solution will rotate to a different degree. This change is directly proportional to the change in concentration.
Protocol: Kinetic Analysis via Polarimetry
-
Instrument Setup: Calibrate the polarimeter using a blank solution (distilled water). Ensure the sodium lamp is warmed up and providing stable light.
-
Sample Preparation: Prepare a stock solution of methyl β-D-fructofuranoside of known concentration (e.g., 5-10 g per 100 mL) in distilled water.
-
Reaction Initiation:
-
Pipette a precise volume of the fructofuranoside solution into the polarimeter cell.
-
Place the cell in the polarimeter and record the initial angle of rotation (α₀) at time t=0.
-
Rapidly add a known volume of a standardized acid solution (e.g., 1 M HCl) to the cell, start a timer immediately, and mix thoroughly but gently to avoid bubbles.
-
-
Data Acquisition: Record the angle of rotation (αₜ) at regular time intervals (e.g., every 2-5 minutes) until the reading becomes stable, indicating the reaction is complete. This final reading is α∞.
-
Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(αₜ - α∞) versus time (t). The slope of the resulting straight line is equal to -k.
Technique 2: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC provides excellent separation and quantification of the components in a mixture.[11] A refractive index (RI) detector is commonly used for carbohydrate analysis as it provides a universal response to non-UV-absorbing compounds.
Causality: An amine-modified silica (NH₂) or a specialized carbohydrate column can effectively separate methyl β-D-fructofuranoside from its hydrolysis products, fructose and methanol. The area under each chromatographic peak is proportional to the concentration of that component, allowing for precise quantification over time.[12]
Protocol: HPLC Monitoring of Hydrolysis
-
System Setup:
-
Calibration: Prepare standard solutions of pure methyl β-D-fructofuranoside, D-fructose, and methanol at several known concentrations. Inject these standards to create a calibration curve (peak area vs. concentration) for each compound.
-
Reaction Execution:
-
Set up the hydrolysis reaction in a thermostated vial by mixing the fructofuranoside solution with the acid catalyst.
-
At specified time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., a small amount of sodium bicarbonate) to prevent further hydrolysis before injection.
-
-
Analysis: Inject the quenched aliquots into the HPLC system.
-
Data Processing: Integrate the peak areas for the reactant and products in each chromatogram. Use the calibration curves to convert these areas into concentrations. Plot the concentration of methyl β-D-fructofuranoside versus time to determine the reaction rate.
Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled tool for structural elucidation and can be used to monitor reaction kinetics by observing changes in the signals of specific nuclei (¹H or ¹³C).[13][14][15]
Causality: The reactant, methyl β-D-fructofuranoside, has a unique set of proton (¹H) and carbon (¹³C) signals that are distinct from those of the products, D-fructose and methanol. For instance, the anomeric proton and carbon signals, as well as the methyl signal from the methoxy group, are excellent reporters of the reaction's progress. By integrating these specific signals over time, one can determine the relative concentrations of each species.[8][16]
Protocol: Real-time ¹H NMR Kinetic Analysis
-
Sample Preparation: Dissolve a known amount of methyl β-D-fructofuranoside in a deuterated solvent (e.g., D₂O) inside an NMR tube. Add a known concentration of an internal standard (e.g., DSS or TMSP) for accurate quantification.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the starting material before adding the acid catalyst. This serves as the t=0 reference.
-
Reaction Initiation: Add a small, precise volume of a deuterated acid (e.g., DCl in D₂O) to the NMR tube, mix quickly, and immediately insert the tube into the pre-thermostated NMR spectrometer.
-
Time-course Acquisition: Program the spectrometer to automatically acquire ¹H NMR spectra at set time intervals (e.g., every 5-10 minutes).
-
Data Processing:
-
Process each spectrum (Fourier transform, phase, and baseline correction).
-
Identify a well-resolved signal for the reactant (e.g., the singlet for the -OCH₃ protons) and a signal for one of the products (e.g., the singlet for the CH₃OH protons).
-
Integrate the area of these signals in each spectrum relative to the constant integral of the internal standard.
-
Convert the integral values to concentrations and plot against time to determine the kinetic profile.
-
Caption: General experimental workflow for kinetic analysis of hydrolysis.
Part 3: Data Interpretation
Kinetic Data Summary
The acid-catalyzed hydrolysis of methyl β-D-fructofuranoside is expected to follow pseudo-first-order kinetics under conditions where [H⁺] is constant and water is in vast excess. The rate law is expressed as:
Rate = k_obs * [Methyl β-D-fructofuranoside]
where k_obs is the observed pseudo-first-order rate constant. The value of k_obs is dependent on the acid concentration: k_obs = k * [H⁺].
| Parameter | Description | Typical Observation |
| Reaction Order | Order with respect to the fructoside. | First-order |
| Effect of [H⁺] | Increasing acid concentration. | Increases the observed rate constant (k_obs). |
| Effect of Temp. | Increasing the reaction temperature. | Increases the rate constant (follows Arrhenius equation). |
| Activation Energy (Ea) | Energy barrier for the reaction. | Can be determined from an Arrhenius plot (ln(k) vs 1/T). |
Part 4: Conclusion and Broader Implications
The acid-catalyzed hydrolysis of methyl β-D-fructofuranoside proceeds through a well-defined A-1 mechanism, highlighted by the formation of a stabilized tertiary oxocarbenium ion intermediate. This guide has detailed the discrete steps of this pathway and provided robust, validated protocols using polarimetry, HPLC, and NMR spectroscopy to study its kinetics. A thorough understanding of this fundamental reaction provides a critical foundation for professionals in drug development, who may be designing glycoside prodrugs, and for scientists studying the more complex enzymatic hydrolysis of carbohydrates by glycoside hydrolases, which often proceed through transition states with significant oxocarbenium ion character.[5][17][18]
References
- 1. Oxocarbenium - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. sarthaks.com [sarthaks.com]
- 8. researchgate.net [researchgate.net]
- 9. A Case Study of the Glycoside Hydrolase Enzyme Mechanism Using an Automated QM-Cluster Model Building Toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vernier.com [vernier.com]
- 11. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidation of glycoside hydrolase mechanisms by measuring kinetic isotope effects using direct NMR method [summit.sfu.ca]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic studies of glycoside hydrolase substrates and inhibitors [summit.sfu.ca]
Whitepaper: A Methodological Framework for Investigating the Antioxidant Potential of Methyl β-D-Fructofuranoside
Abstract: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological mechanism in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][2][3] This has spurred intensive research into novel antioxidant compounds that can mitigate oxidative damage. This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of methyl β-D-fructofuranoside, a naturally occurring fructan derivative, as a potential antioxidant agent. We present a logical progression from fundamental chemical screening assays to more biologically relevant cell-based models and mechanistic inquiries, providing detailed, field-tested protocols and the scientific rationale underpinning each experimental choice. This document is intended for researchers, chemists, and drug development professionals dedicated to the discovery and validation of new antioxidant therapies.
Introduction: The Imperative for Novel Antioxidants
Cellular metabolism, while essential for life, generates highly reactive molecules known as ROS as byproducts.[2] Under physiological conditions, endogenous antioxidant systems effectively neutralize these species.[2] However, when ROS production overwhelms the cell's antioxidant capacity, a state of oxidative stress ensues.[3] This imbalance leads to indiscriminate damage to vital cellular components, including lipids, proteins, and DNA, disrupting normal cellular signaling and contributing to the pathogenesis of numerous diseases.[3][4]
While the therapeutic potential of antioxidants is well-recognized, the translation from in vitro potential to in vivo efficacy is a significant challenge. Many compounds that demonstrate potent activity in simple chemical assays fail in more complex biological systems due to poor bioavailability, metabolic instability, or unforeseen toxicity. Therefore, a rigorous, multi-faceted investigational approach is paramount.
Methyl β-D-fructofuranoside (MβF) is a methyl glycoside of fructose that has been isolated from natural sources such as the fruits of Morinda citrifolia (Noni).[5][6] While extracts containing MβF have been evaluated for antioxidant properties, the specific contribution and potential of the isolated compound remain largely uncharacterized.[5][6] Its structure, a simple sugar derivative, suggests good solubility and potential for cellular uptake, making it an intriguing candidate for investigation.
This guide provides the framework to rigorously test this hypothesis, moving from foundational chemical characterization to sophisticated cellular analysis.
Physicochemical Characterization of Methyl β-D-Fructofuranoside
Prior to any biological evaluation, a thorough understanding of the test compound's properties is essential for ensuring purity, stability, and appropriate handling during experiments.
| Property | Value | Source |
| CAS Number | 13403-14-0 | [5][7] |
| Molecular Formula | C₇H₁₄O₆ | [8][9] |
| Molecular Weight | 194.18 g/mol | [8][10] |
| Appearance | Colourless Syrup / Powder | [5][7] |
| Solubility | Soluble in Water, DMSO, Methanol, Ethanol | [5][6][7] |
| Purity | Min. 95% (via HPLC-ELSD recommended) | [7] |
| Storage | Desiccate at -20°C | [5] |
Experimental Workflow: A Multi-Tiered Approach
A robust investigation into antioxidant potential requires a phased approach, starting with broad screening and progressively moving towards more specific, biologically relevant assays. This ensures that resources are focused on compounds with the highest likelihood of success.
Caption: Phased experimental workflow for antioxidant investigation.
Phase 1: In Vitro Chemical Antioxidant Assays
This initial phase aims to establish whether MβF possesses intrinsic radical-scavenging or reducing capabilities. It is critical to employ multiple assays, as they rely on different reaction mechanisms, providing a more complete chemical profile.[11] The combination of DPPH, ABTS, and FRAP assays is a standard and reliable approach.[12][13]
Principle of Chemical Assays
The DPPH and ABTS assays measure the ability of an antioxidant to quench stable free radicals through either hydrogen atom transfer (HAT) or single electron transfer (SET).[13][14] The FRAP assay, conversely, exclusively measures the ability of a compound to reduce an oxidant (Fe³⁺ to Fe²⁺), which occurs via a SET mechanism.[14][15] Comparing results across these assays can provide preliminary insight into the compound's mode of action.
Caption: Mechanism of the DPPH radical scavenging assay.
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from established methodologies.[14]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of MβF in methanol (e.g., 10 mg/mL).
-
Prepare serial dilutions of the MβF stock solution to create a range of test concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
-
Ascorbic acid or Trolox should be used as a positive control and prepared similarly.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each MβF dilution (or control/blank) to triplicate wells.
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.
-
For the blank, add 50 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of MβF and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Detailed Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is based on the method described by Benzie and Strain.[14]
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of MβF sample (or standard/blank) to wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant, such as FeSO₄ or Trolox.
-
Express the results as Trolox Equivalents (TE) or FeSO₄ equivalents.
-
Phase 2: Cellular Antioxidant Activity (CAA) Assay
While chemical assays are useful for initial screening, they lack biological context.[14] The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for crucial factors like cell uptake, metabolism, and localization.[16][17] It uses the probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.[18][19]
Detailed Protocol: CAA Assay
This protocol is based on the method developed by Wolfe and Liu.[17]
-
Cell Culture and Seeding:
-
Culture human hepatocarcinoma (HepG2) or another suitable adherent cell line to ~90% confluency.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound and Probe Incubation:
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Treat the cells in triplicate with 100 µL of medium containing various concentrations of MβF, along with a positive control (e.g., Quercetin).
-
Add 25 µM DCFH-DA to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical initiator, to all wells.[20]
-
-
Data Acquisition & Analysis:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence emission at 530 nm with an excitation of 480 nm every 5 minutes for 1 hour.[18][19]
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express results as micromoles of Quercetin Equivalents (QE) per micromole of MβF.
-
Phase 3: Mechanistic Insight via the Nrf2-ARE Pathway
A key mechanism by which cells combat oxidative stress is through the activation of the Nrf2-ARE signaling pathway.[21][22] Nrf2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by Keap1 and targeted for degradation.[23] Upon exposure to oxidative stress or certain activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[24][25] Investigating whether MβF can activate this pathway provides critical insight into its potential as an indirect antioxidant.
Caption: The Nrf2-ARE signaling pathway activation mechanism.
Experimental Approaches
-
Western Blotting: Treat cells (e.g., HepG2) with MβF for varying times. Isolate nuclear and cytoplasmic protein fractions. Perform Western blotting to detect Nrf2 levels in each fraction. An increase in nuclear Nrf2 relative to the cytoplasm would indicate activation.
-
Immunofluorescence Microscopy: Culture cells on coverslips, treat with MβF, and then fix and permeabilize them. Use a primary antibody against Nrf2 followed by a fluorescently-labeled secondary antibody. Visualize using a fluorescence microscope to observe the translocation of Nrf2 from the cytoplasm to the nucleus.
-
ARE-Luciferase Reporter Assay: Utilize a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Treatment with an Nrf2 activator like MβF would lead to the expression of luciferase, which can be quantified via a luminometer, providing a direct measure of pathway activation.
Conclusion and Future Directions
This guide provides a structured, logical, and technically detailed framework for a comprehensive investigation into the antioxidant potential of methyl β-D-fructofuranoside. By progressing from fundamental chemical reactivity to intracellular efficacy and mechanistic analysis, researchers can build a robust body of evidence. Positive results from this workflow would justify advancing the compound to more complex in vivo models of oxidative stress-related diseases, forming a solid foundation for potential therapeutic development. The self-validating nature of the protocols and the emphasis on understanding the causality behind experimental choices are designed to ensure scientific integrity and produce reliable, reproducible data.
References
- 1. Oxidative Stress in Disease and Aging: Mechanisms and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Oxidative stress - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Methyl beta-D-fructofuranoside | CAS:13403-14-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | CAS:13403-14-0 | Manufacturer ChemFaces [chemfaces.com]
- 7. synthose.com [synthose.com]
- 8. Methyl-beta-d-fructofuranose | C7H14O6 | CID 129882557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 21. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Enduring Significance of Methyl Glycosides in Carbohydrate Chemistry
Introduction: The Simple Bond That Unlocked a Complex World
In the vast and intricate field of carbohydrate chemistry, the formation of a glycosidic bond—the linkage that joins a sugar to another molecule—is the fundamental reaction that builds the complex glycans essential to life. At the heart of this chemistry lies the methyl glycoside, a deceptively simple molecule where a methyl group is attached to the anomeric carbon of a sugar. These compounds are far more than mere curiosities; they have served as foundational models for understanding the reactivity and stereochemistry of monosaccharides. The history of the methyl glycoside is, in essence, the history of synthetic carbohydrate chemistry itself. From the pioneering, uncontrolled reactions of the late 19th century to the exquisitely selective syntheses of today, the journey to understand and control the formation of methyl glycosides has paved the way for advances in drug discovery, materials science, and molecular biology. This guide provides a technical and historical narrative of this journey, tailored for researchers, scientists, and drug development professionals who build upon this essential legacy.
Part 1: The Dawn of Glycoside Chemistry: Emil Fischer's Pioneering Work
Prior to the late 19th century, the structures of even the simplest sugars were largely a mystery. It was the monumental work of German chemist Emil Fischer, who would later receive the Nobel Prize in 1902 for his research, that brought order to this chaos.[1] Between 1893 and 1895, Fischer developed the first practical method for synthesizing glycosides, a reaction now known as Fischer glycosidation .[2]
The reaction involves heating an unprotected aldose or ketose with an alcohol in the presence of an acid catalyst.[2][3] In the case of methyl glycosides, this alcohol is methanol. Fischer's treatment of glucose with methanolic hydrogen chloride produced the first synthetic methyl glucosides, revealing that two isomeric products were formed—what we now know as the α and β anomers.[4] This discovery was pivotal, as it provided the first strong evidence for the cyclic (hemiacetal) structure of sugars in solution.[4]
The Fischer Glycosidation Mechanism
The Fischer glycosidation is an equilibrium process that proceeds through a series of steps involving the open-chain and cyclic forms of the sugar.[2] The acid catalyst protonates the anomeric hydroxyl group, which then leaves as a water molecule, generating a resonance-stabilized oxocarbenium ion intermediate.[5][6] The alcohol (methanol) can then attack this planar intermediate from either the top (axial) or bottom (equatorial) face, leading to a mixture of α and β anomers.[5][6][7]
Initially, the reaction favors the formation of the less stable five-membered furanose rings (kinetic products).[2][3] However, with longer reaction times, the equilibrium shifts to favor the formation of the more stable six-membered pyranose rings (thermodynamic products).[2] Ultimately, the most thermodynamically stable product, typically the α-anomer due to the stabilizing anomeric effect , predominates.[2]
Experimental Protocol: Synthesis of α-Methyl-D-Glucoside
The procedure described by Fischer and later refined remains a classic method for preparing α-methyl-D-glucoside.[8]
-
Preparation of Catalyst: Dry hydrogen chloride gas is passed into anhydrous, acetone-free methyl alcohol, cooled in an ice bath, to create a solution of approximately 0.25-3% HCl.[8] Moisture must be rigorously excluded.
-
Reaction: Finely powdered anhydrous D-glucose is added to the methanolic HCl solution.[8] The mixture is heated under reflux for an extended period (e.g., 72 hours), during which the glucose dissolves.[8] A drying tube is attached to the condenser to prevent moisture ingress.[8]
-
Crystallization & Isolation: The resulting clear, pale-yellow solution is cooled to 0°C. Crystallization is induced by scratching the inside of the flask or by seeding with a crystal of α-methyl D-glucoside.[8]
-
Harvesting: After several hours at 0°C, the first crop of crystals is collected by suction filtration and washed with cold methyl alcohol.[8] The product is typically the α-anomer, which is less soluble in methanol than the β-anomer.
-
Recycling: The mother liquor, which contains the β-anomer and unreacted glucose, can be subjected to further rounds of refluxing and crystallization to improve the overall yield of the α-anomer.[8]
Part 2: Gaining Stereochemical Control: The Koenigs-Knorr Reaction
While Fischer's method was revolutionary, its major drawback was the lack of stereochemical control, yielding mixtures of anomers. The next great leap forward came in 1901 from Wilhelm Koenigs and his student Edward Knorr.[9][10] Their eponymous reaction provided a powerful method for achieving stereoselective glycosylation and is considered a major milestone in glycochemistry.[11]
The Koenigs-Knorr reaction involves the coupling of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, originally silver carbonate.[9] This approach offered a more predictable outcome than the Fischer method, especially for creating specific anomers.[11]
The Mechanism and the Power of Neighboring Group Participation
The key to the stereoselectivity of the Koenigs-Knorr reaction lies in the choice of protecting group at the C2 position of the glycosyl donor.
-
Activation: The glycosyl bromide reacts with the silver salt promoter, which facilitates the departure of the bromide ion and formation of an oxocarbenium ion intermediate.[9][12]
-
Neighboring Group Participation: If the C2 position bears an acyl-type protecting group (e.g., acetate, benzoate), the carbonyl oxygen of this group acts as an internal nucleophile.[13] It attacks the anomeric center, forming a cyclic acyloxonium ion intermediate.[9][14] This intermediate effectively blocks the syn-face of the sugar ring.
-
Nucleophilic Attack: The acceptor alcohol can now only attack from the opposite (anti) face via an SN2-like mechanism.[12]
-
Product Formation: This controlled attack results in an overall inversion of configuration relative to the acyloxonium intermediate, leading exclusively to the formation of the 1,2-trans-glycoside .[14] For glucose and galactose donors, this means the product is the β-anomer.
In contrast, if a non-participating protecting group (like a benzyl ether) is used at C2, the stable acyloxonium ion cannot form. The planar oxocarbenium ion is attacked by the alcohol from either face, resulting in a mixture of α and β anomers, similar to the Fischer method.[9]
Experimental Protocol: A General Koenigs-Knorr Glycosylation
-
Donor Preparation: The glycosyl donor, typically an acetylated glycosyl bromide (e.g., acetobromoglucose), is prepared by treating the peracetylated sugar with HBr in acetic acid.[12]
-
Reaction Setup: The glycosyl acceptor (an alcohol) and a promoter (e.g., silver carbonate or silver oxide) are combined in a dry, aprotic solvent like dichloromethane or toluene under an inert atmosphere (e.g., argon or nitrogen).[15][16] A drying agent, like Drierite, is often added.
-
Glycosylation: A solution of the glycosyl bromide in the same solvent is added slowly to the acceptor mixture at room temperature or below. The reaction is often light-sensitive and the flask may be wrapped in foil.
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered to remove insoluble silver salts.
-
Purification: The filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure glycoside.
Modern variations often use more efficient promoters like silver triflate or catalytic trimethylsilyl trifluoromethanesulfonate (TMSOTf) to accelerate the reaction.[9][15]
Part 3: Understanding the Structure: The Anomeric Effect and Spectroscopy
The synthesis of α and β anomers necessitated a deep understanding of their relative stabilities and reliable methods for distinguishing them. This led to the discovery of a fundamental stereoelectronic principle: the anomeric effect.
The Anomeric Effect
In 1955, J. T. Edward observed that electronegative substituents at the anomeric carbon of a pyranose ring preferentially adopt an axial orientation, defying steric predictions that would favor the less-hindered equatorial position.[17][18] This phenomenon was termed the anomeric effect in 1958.[17][19]
The effect describes the thermodynamic preference for the axial conformation of a C-X bond when adjacent to a heteroatom (like the ring oxygen) in a cyclohexane-like ring.[17][20] Its origin is complex and attributed to a combination of stereoelectronic factors:[21][22][23]
-
Hyperconjugation: A stabilizing interaction occurs between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the axial C-O bond of the methyl group. This orbital overlap is geometrically optimal in the axial conformation.[20][24]
-
Dipole Minimization: In the equatorial anomer, the dipole moments of the ring oxygen and the exocyclic oxygen are partially aligned, creating repulsion. In the axial anomer, these dipoles are more opposed, resulting in a lower energy, more stable state.[21]
This effect explains why the Fischer glycosidation, under thermodynamic control, favors the formation of the α-anomer (axial methoxy group in D-glucose).[2]
Spectroscopic Analysis: The NMR Revolution
While early chemists relied on physical properties like melting points and optical rotation, the advent of Nuclear Magnetic Resonance (NMR) spectroscopy in the mid-20th century revolutionized the structural elucidation of carbohydrates. Both ¹H and ¹³C NMR provide definitive methods for assigning the anomeric configuration.
-
¹H NMR: The chemical shift of the anomeric proton (H-1) is highly diagnostic. Due to deshielding effects, the H-1 of an α-anomer (axial) resonates further downfield than the H-1 of the corresponding β-anomer (equatorial).[25] Furthermore, the coupling constant between H-1 and H-2 (J1,2) reveals their dihedral angle. In β-D-glucopyranosides, H-1 and H-2 are trans-diaxial, resulting in a large coupling constant (typically 7-9 Hz). In α-D-glucopyranosides, H-1 is axial and H-2 is equatorial, leading to a much smaller coupling constant (typically 2-4 Hz).
-
¹³C NMR: The anomeric carbon (C-1) also shows characteristic chemical shifts. Typically, the C-1 of a β-anomer is shifted downfield relative to the C-1 of the α-anomer.
| Compound | Anomer | H-1 (δ, ppm) | J1,2 (Hz) | C-1 (δ, ppm) | O-CH₃ (δ, ppm) |
| Methyl-D-glucopyranoside | α | ~4.8 | ~3.5 - 4.0 | ~100.1 | ~3.40 |
| β | ~4.4 | ~7.5 - 8.0 | ~104.2 | ~3.55 |
Note: Exact chemical shifts can vary based on solvent and temperature. Data compiled from various spectroscopic sources.[26][27][28][29]
Part 4: Enduring Legacy and Modern Applications
The journey from Fischer's initial discovery to the controlled syntheses of Koenigs and Knorr, and the subsequent stereochemical understanding provided by the anomeric effect and NMR, established methyl glycosides as indispensable tools in chemistry.
-
Model Compounds: They remain the quintessential model compounds for studying the fundamental reactivity, conformation, and properties of carbohydrates.
-
Synthetic Building Blocks: Methyl glycosides are popular starting materials for the synthesis of more complex molecules.[30] The anomeric methyl group serves as a stable protecting group, allowing for selective modification of the other hydroxyl groups on the sugar ring. This has been instrumental in the synthesis of oligosaccharides, glycoconjugates, and various selectively protected monosaccharide building blocks.[30]
-
Drug Discovery and Development: The principles learned from methyl glycoside synthesis are directly applicable to the creation of more complex glycosidic drugs and glycomimetics.[31] Many modern therapeutics, including antibiotics, anticancer agents, and antivirals, are glycosides whose efficacy depends on the precise structure and stereochemistry of the glycosidic linkage.[32] The methyl group itself is a key functional group in drug design, capable of modulating physicochemical and pharmacokinetic properties.[33]
The field continues to evolve, with modern methods like microwave-assisted and continuous flow Fischer glycosylation offering more efficient and scalable routes to these fundamental compounds.
Conclusion
The discovery and historical development of methyl glycosides chart a direct course through the evolution of modern organic chemistry. What began with Emil Fischer's foundational, albeit uncontrolled, synthesis blossomed into the highly stereoselective and predictable methods pioneered by Koenigs and Knorr. This progress was paralleled by a deepening theoretical understanding of carbohydrate structure, epitomized by the anomeric effect, and enabled by the powerful analytical lens of NMR spectroscopy. Today, methyl glycosides are not merely historical artifacts; they are vital starting materials, critical model systems, and the conceptual bedrock upon which much of modern glycoscience is built. For any professional engaged in carbohydrate chemistry or the development of glycoside-based therapeutics, a firm grasp of this history is not just academic—it is an essential part of the technical toolkit.
References
- 1. Emil Fischer | Science History Institute [sciencehistory.org]
- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 3. chemtry.in [chemtry.in]
- 4. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 5. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 10. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 11. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 15. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anomeric effect - Wikipedia [en.wikipedia.org]
- 18. Anomeric effect | PPTX [slideshare.net]
- 19. ias.ac.in [ias.ac.in]
- 20. grokipedia.com [grokipedia.com]
- 21. Origin of anomeric effect: a density functional steric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.aip.org [pubs.aip.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. alpha-D-Methylglucoside(97-30-3) 1H NMR spectrum [chemicalbook.com]
- 27. cdnsciencepub.com [cdnsciencepub.com]
- 28. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scispace.com [scispace.com]
- 32. iaimjournal.com [iaimjournal.com]
- 33. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leveraging β-Fructofuranosidase for Advanced Transfructosylation Reactions
Introduction: Beyond Hydrolysis - The Synthetic Power of β-Fructofuranosidase
β-Fructofuranosidase (EC 3.2.1.26), an enzyme belonging to the glycoside hydrolase family 32 (GH32), is widely recognized for its hydrolytic activity—the cleavage of sucrose into glucose and fructose.[1][2][3] However, its utility extends far beyond simple hydrolysis. Under specific conditions, particularly high substrate concentrations, β-fructofuranosidase exhibits a powerful transfructosylating capability.[2][4] This process involves the transfer of a fructosyl moiety from a donor substrate, typically sucrose, to an acceptor molecule, leading to the synthesis of valuable fructooligosaccharides (FOS) and other novel fructosylated compounds.[1][4][5]
These synthesized FOS are of significant interest in the pharmaceutical and nutraceutical industries due to their prebiotic properties, which promote the growth of beneficial gut bacteria.[6] Furthermore, the ability to fructosylate a wide range of acceptor molecules opens avenues for the development of new drug candidates and functional ingredients with modified solubility, stability, and bioavailability. This guide provides an in-depth exploration of the transfructosylation reaction catalyzed by β-fructofuranosidase, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Part 1: The Mechanistic Dichotomy: Hydrolysis vs. Transfructosylation
The catalytic action of β-fructofuranosidase follows a double displacement mechanism.[7] The enzyme's active site contains two crucial carboxylic acid residues that act as a catalytic nucleophile and a general acid/base. The reaction proceeds through a glycosyl-enzyme intermediate. The fate of this intermediate dictates whether the outcome is hydrolysis or transfructosylation.
-
Hydrolysis: In the presence of high water concentration (low substrate concentration), water acts as the primary acceptor for the fructosyl group from the enzyme intermediate, resulting in the release of fructose and the regeneration of the free enzyme.
-
Transfructosylation: At high sucrose concentrations (typically >50% w/v), a sucrose molecule or another acceptor molecule outcompetes water for the fructosyl group.[4] This results in the formation of a new glycosidic bond and the synthesis of an oligosaccharide.
The ratio of transfructosylation to hydrolysis is a critical parameter and is influenced by several factors:
-
Substrate Concentration: Higher sucrose concentrations favor transfructosylation.[4]
-
Water Activity: Reduced water activity in the reaction medium enhances the transfructosylation efficiency.
-
Enzyme Source: β-fructofuranosidases from different microbial sources (e.g., Aspergillus niger, Schwanniomyces occidentalis, Xanthophyllomyces dendrorhous) exhibit varying intrinsic ratios of transferase to hydrolase activity.[1][5][8]
-
pH and Temperature: Optimal pH and temperature conditions for transfructosylation can differ from those for hydrolysis and are enzyme-specific.[2][9]
Visualizing the Catalytic Choice
Caption: Mechanism of β-fructofuranosidase action.
Diversity of Synthesized Fructooligosaccharides
The type of FOS produced depends on the linkage formed during the transfructosylation reaction, which is determined by the specific enzyme used.[3]
-
Inulin-type FOS (β-2,1 linkages): Primarily produced by enzymes from Aspergillus species, resulting in 1-kestose, nystose, and fructofuranosylnystose.[5][10]
-
Levan-type FOS (β-2,6 linkages): Enzymes from yeasts like Schwanniomyces occidentalis can produce 6-kestose.[1][7]
-
Neo-type FOS (β-2,6 linkage to the glucose moiety of sucrose): Uniquely synthesized by enzymes from yeasts such as Xanthophyllomyces dendrorhous.[8][11]
Part 2: Applications in Research and Drug Development
The transfructosylation activity of β-fructofuranosidase is a versatile tool for the synthesis of a wide array of compounds with potential therapeutic and functional applications.
Synthesis of Prebiotic Fructooligosaccharides
The primary industrial application of this reaction is the large-scale production of FOS.[5] These non-digestible oligosaccharides selectively stimulate the growth and activity of beneficial bacteria in the colon, such as Bifidobacteria and Lactobacilli, thereby conferring health benefits to the host.
Generation of Novel Bioactive Molecules
Beyond FOS synthesis, β-fructofuranosidase can be used to fructosylate a variety of non-carbohydrate acceptor molecules, including polyphenols, alcohols, and other small molecules. This "fructosylation" can significantly alter the physicochemical properties of the parent molecule, potentially leading to:
-
Improved water solubility: Enhancing the bioavailability of poorly soluble drugs.
-
Increased stability: Protecting sensitive compounds from degradation.
-
Masking of undesirable tastes: Improving the palatability of oral drug formulations.
-
Altered bioactivity: The addition of a fructosyl moiety can modulate the biological activity of a compound.
The ability of some β-fructofuranosidases to utilize alternative fructosyl acceptors like glycerol has been demonstrated, leading to the production of novel fructosylated compounds.[1]
Part 3: Experimental Protocols
Protocol 1: Production of Fructooligosaccharides (FOS) using β-Fructofuranosidase
This protocol outlines a general procedure for the enzymatic synthesis of FOS from sucrose. Optimization of parameters such as enzyme concentration, temperature, pH, and reaction time is recommended for specific enzymes and desired product profiles.
Materials:
-
β-fructofuranosidase (e.g., from Aspergillus niger)
-
Sucrose (analytical grade)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Heating magnetic stirrer or water bath
-
Reaction vessels (e.g., 50 mL Falcon tubes or glass vials)
-
Boiling water bath or heating block for enzyme inactivation
-
HPLC system for product analysis
Procedure:
-
Substrate Preparation:
-
Prepare a high-concentration sucrose solution (e.g., 60% w/v) in 0.1 M sodium acetate buffer (pH 5.5).
-
Gently heat and stir the solution until the sucrose is completely dissolved.
-
Allow the solution to cool to the desired reaction temperature (e.g., 55°C).
-
-
Enzyme Preparation:
-
Prepare a stock solution of β-fructofuranosidase in sodium acetate buffer. The required concentration will depend on the specific activity of the enzyme preparation.
-
-
Enzymatic Reaction:
-
Add the β-fructofuranosidase solution to the pre-warmed sucrose solution to initiate the reaction. A typical enzyme loading is 10-20 units per gram of sucrose.
-
Incubate the reaction mixture at the optimal temperature (e.g., 55-60°C) with gentle agitation for a predetermined duration (e.g., 6-24 hours).[4]
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the progress of the reaction.
-
-
Reaction Termination:
-
To stop the enzymatic reaction, heat the collected aliquots in a boiling water bath for 10 minutes to denature the enzyme.[1]
-
Cool the samples to room temperature and store them at -20°C prior to analysis.
-
-
Enzyme Immobilization (Optional for continuous production):
-
For industrial applications or repeated batch reactions, consider immobilizing the β-fructofuranosidase.[10] Common methods include entrapment in hydrogels like polyvinyl alcohol or covalent attachment to supports like chitosan.[11][12] Immobilization can enhance enzyme stability and simplify product purification.[10][13]
-
Experimental Workflow Diagram
Caption: Workflow for enzymatic FOS production.
Protocol 2: Analysis of Transfructosylation Products by HPLC
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) is a standard method for the separation and quantification of sugars produced during the transfructosylation reaction.[14][15][16]
Materials and Equipment:
-
HPLC system equipped with a refractive index (RI) detector
-
Amino (NH2) or a suitable carbohydrate analysis column
-
Mobile phase: Acetonitrile/Water (e.g., 70:30 v/v)[16]
-
Syringe filters (0.45 µm)
-
Standards: Fructose, glucose, sucrose, 1-kestose, nystose (if available)
Procedure:
-
Sample Preparation:
-
Thaw the reaction samples.
-
Dilute the samples with the mobile phase to a concentration within the linear range of the detector.
-
Filter the diluted samples through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
A typical isocratic elution can be performed at a flow rate of 1.25 mL/min with the column temperature maintained at 35°C.[16]
-
-
Data Acquisition and Analysis:
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the concentration of each sugar by integrating the peak areas and using a calibration curve generated from the standards.
-
Part 4: Data Analysis and Troubleshooting
Data Interpretation
The primary outputs of the HPLC analysis are the concentrations of the remaining substrate (sucrose), the hydrolysis products (glucose and fructose), and the synthesized FOS (e.g., 1-kestose, nystose).
Example Data Table:
| Time (hours) | Sucrose (g/L) | Glucose (g/L) | Fructose (g/L) | 1-Kestose (g/L) | Nystose (g/L) | Total FOS (g/L) |
| 0 | 600.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 4 | 450.2 | 75.1 | 15.3 | 55.4 | 4.0 | 59.4 |
| 8 | 280.5 | 150.3 | 35.8 | 110.6 | 22.8 | 133.4 |
| 12 | 150.7 | 200.1 | 80.4 | 140.2 | 28.6 | 168.8 |
| 24 | 50.1 | 250.6 | 180.9 | 90.5 | 27.9 | 118.4 |
Key Calculations:
-
FOS Yield (%): (Total FOS concentration / Initial sucrose concentration) x 100
-
Transfructosylation Ratio: This can be estimated by comparing the amount of glucose released to the amount of FOS produced. A higher ratio of FOS to glucose indicates a more efficient transfructosylation process.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low FOS Yield | 1. Sub-optimal reaction conditions (pH, temp).2. Low substrate concentration.3. Enzyme has low transferase/hydrolase ratio.4. Reaction time too short or too long (hydrolysis of FOS). | 1. Optimize pH and temperature for your specific enzyme.2. Increase initial sucrose concentration (e.g., >500 g/L).[4]3. Source an enzyme known for high transfructosylation activity.4. Perform a time-course experiment to find the optimal reaction time for maximum FOS accumulation. |
| Predominant Hydrolysis | 1. High water activity.2. Incorrect reaction conditions favoring hydrolysis. | 1. Increase substrate concentration. Consider using co-solvents (e.g., glycerol) if compatible.[1]2. Re-evaluate and optimize reaction pH and temperature. |
| Poor Peak Resolution in HPLC | 1. Inappropriate mobile phase composition.2. Column degradation.3. Flow rate is too high. | 1. Adjust the acetonitrile/water ratio.2. Use a new column or a guard column.3. Reduce the flow rate. |
| No Product Formation | 1. Inactive enzyme.2. Presence of enzyme inhibitors. | 1. Check enzyme activity with a standard assay. Use a fresh batch of enzyme.2. Ensure all reagents are pure. Some metal ions can inhibit activity. |
Part 5: References
-
Al-Absi, M., et al. (2021). Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents. RSC Advances, 11(43), 26657-26667. Available at: --INVALID-LINK--
-
Fujita, K., et al. (2021). Molecular insight into regioselectivity of transfructosylation catalyzed by GH68 levansucrase and β-fructofuranosidase. Journal of Biological Chemistry, 296, 100239. Available at: --INVALID-LINK--
-
Li, Z., et al. (1996). [Analysis of the composition in fructooligosaccharide by high performance liquid chromatography]. Se Pu, 14(3), 221-222. Available at: --INVALID-LINK--
-
Flores-Gallegos, A. C., et al. (2020). Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis. Frontiers in Bioengineering and Biotechnology, 8, 863. Available at: --INVALID-LINK--
-
Zhao, Z., et al. (2019). HPLC Determination of Fructo-Oligosaccharides in Dairy Products. International Journal of Food Engineering and Technology, 2(1), 1-5. Available at: --INVALID-LINK--
-
Oliveira, C., et al. (2017). Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. Food and Nutrition Sciences, 8, 947-959. Available at: --INVALID-LINK--
-
Álvaro-Benito, M., et al. (2018). Immobilization of the β-fructofuranosidase from Xanthophyllomyces dendrorhous by Entrapment in Polyvinyl Alcohol and Its Application to Neo-Fructooligosaccharides Production. Catalysts, 8(11), 543. Available at: --INVALID-LINK--
-
Oliveira, C., et al. (2017). Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. Frontiers in Nutrition, 4, 49. Available at: --INVALID-LINK--
-
Hidaka, H., et al. (1988). Kinetic Study on Transfructosylation by β-Fructofuranosidase from Aspergillus niger ATCC 20611 and Availability of a Membrane Reactor for Fructooligosaccharide Production. Agricultural and Biological Chemistry, 52(5), 1181-1187. Available at: --INVALID-LINK--
-
da Silva, T. M., et al. (2022). Cost-Effective Optimization of the Transfructosylation Activity of an Invertase Produced from Aspergillus carbonarius PC-4 Using Pineapple Crown and Determination of Its Biochemical Properties. Foods, 11(17), 2580. Available at: --INVALID-LINK--
-
Álvaro-Benito, M., et al. (2018). Immobilization techniques of the β-fructofuranosidase from Xanthophyllomyces dendrorhous published in Catalysts. Glicoenz. Available at: --INVALID-LINK--
-
Nguyen, Q. D., et al. (2005). Immobilization of beta-fructofuranosidase from Aspergillus japonicus on chitosan using tris(hydroxymethyl)phosphine or glutaraldehyde as a coupling agent. Biotechnology Letters, 27(5), 335-338. Available at: --INVALID-LINK--
-
Ganaie, M. A., et al. (2020). Investigation of Optimal Conditions for Production, Characterization, and Immobilization of Fructosyltransferase and β-fructofuranosidase by Filamentous Fungi. Biointerface Research in Applied Chemistry, 10(6), 6828-6836. Available at: --INVALID-LINK--
-
Oliveira, C., et al. (2017). Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. ResearchGate. Available at: --INVALID-LINK--
-
A.S., J., et al. (2015). Purification and biochemical characterization of an extracellular β-d-fructofuranosidase from Aspergillus sp. 3 Biotech, 5(5), 757-765. Available at: --INVALID-LINK--
-
Hidaka, H., et al. (1988). Purification and characterization of beta-fructofuranosidase from Bifidobacterium infantis. Agricultural and Biological Chemistry, 52(5), 1181-1187. Available at: --INVALID-LINK--
-
Jedrzejczak-Krzepkowska, M., et al. (2011). [Beta-fructofuranosidase--properties, structure and applications]. Postepy biochemii, 57(4), 401-410. Available at: --INVALID-LINK--
-
da Silva, T. M., et al. (2020). Production and characterization of an extracellular Mn2+ activated β-D-fructofuranosidase from Aspergillus labruscus I. Semantic Scholar. Available at: --INVALID-LINK--
-
Plou, F. J., et al. (2020). The β-Fructofuranosidase from Rhodotorula dairenensis: Molecular Cloning, Heterologous Expression, and Evaluation of Its Transferase Activity. Molecules, 25(21), 5099. Available at: --INVALID-LINK--
-
da Silva, T. M., et al. (2022). Optimization of β-Fructofuranosidase Production from Agrowaste by Aspergillus carbonarius and Its Application in the Production of Inverted Sugar. ResearchGate. Available at: --INVALID-LINK--
-
Fernandez, R. C., et al. (2004). Production of fructooligosaccharides by β‐fructofuranosidase from Aspergillus sp 27H. Journal of Chemical Technology & Biotechnology, 79(3), 268-272. Available at: --INVALID-LINK--
-
Kurakake, M., et al. (2010). Production of fructooligosaccharides by β-fructofuranosidases from Aspergillus oryzae KB. Journal of Agricultural and Food Chemistry, 58(2), 1013-1018. Available at: --INVALID-LINK--
-
Li, Y., et al. (2023). A Strategy for Rapid Acquisition of the β-D-Fructofuranosidase Gene through Chemical Synthesis and New Function of Its Encoded Enzyme to Improve Gel Properties during Yogurt Processing. International Journal of Molecular Sciences, 24(8), 7511. Available at: --INVALID-LINK--
-
Gutiérrez-Alonso, P., et al. (2016). Structure-function analysis of beta-fructofuranosidase from Xanthophyllomyces dendrorhous. FEBS Letters, 590(4), 456-466. Available at: --INVALID-LINK--
-
Linde, D., et al. (2009). Biochemical characterization of a β-fructofuranosidase from Rhodotorula dairenensis with transfructosylating activity. FEMS Yeast Research, 9(7), 1035-1044. Available at: --INVALID-LINK--
-
Pérez-López, A. V., & Simpson, J. (2019). Reactions catalyzed by FTs for the synthesis of fructans. ResearchGate. Available at: --INVALID-LINK--
-
Gutiérrez-Alonso, P., et al. (2016). Structural Analysis of β-Fructofuranosidase from Xanthophyllomyces dendrorhous Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity. Journal of Biological Chemistry, 291(10), 5421-5433. Available at: --INVALID-LINK--
-
Kurakake, M., et al. (2010). Production of fructooligosaccharides by beta-fructofuranosidases from Aspergillus oryzae KB. Journal of Agricultural and Food Chemistry, 58(2), 1013-1018. Available at: --INVALID-LINK--
-
Antczak-Chrobot, A., et al. (2022). Enzymatic Synthesis of the Fructosyl Derivative of Sorbitol. Processes, 10(4), 743. Available at: --INVALID-LINK--
-
Matulaĭtite, E. I., et al. (1980). [Purification and characterization of beta-fructofuranosidase from yeast Saccharomyces cerevisiae]. Prikladnaia biokhimiia i mikrobiologiia, 16(4), 528-537. Available at: --INVALID-LINK--
-
Kurakake, M., et al. (2008). Two Types of β-Fructofuranosidases from Aspergillus oryzae KB. Journal of Agricultural and Food Chemistry, 56(15), 6495-6500. Available at: --INVALID-LINK--
-
Yun, J. W. (1996). Fructooligosaccharides--Occurrence, preparation, and application. Enzyme and Microbial Technology, 19(2), 107-117. Available at: --INVALID-LINK--
-
Gutiérrez-Alonso, P., et al. (2016). Structural Analysis of β-Fructofuranosidase from Xanthophyllomyces dendrorhous Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity. ResearchGate. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). β-FR Inhibitors. SCBT. Available at: --INVALID-LINK--
-
Wang, Y., et al. (2022). Engineering the β-Fructofuranosidase Fru6 with Promoted Transfructosylating Capacity for Fructooligosaccharide Production. Journal of Agricultural and Food Chemistry, 70(31), 9735-9745. Available at: --INVALID-LINK--
-
Linde, D., et al. (2009). Molecular and Biochemical Characterization of a β-Fructofuranosidase from Xanthophyllomyces dendrorhous. Applied and Environmental Microbiology, 75(11), 3425-3433. Available at: --INVALID-LINK--
-
Michel-Cuello, C., et al. (2008). Conditions for enzymatic synthesis of FOS. ResearchGate. Available at: --INVALID-LINK--
-
Paixão, J. A. A., et al. (2018). Screening of β-Fructofuranosidase-Producing Microorganisms and Effect of pH and Temperature on Enzymatic Rate. ResearchGate. Available at: --INVALID-LINK--
-
Jedrzejczak-Krzepkowska, M., et al. (2011). [Beta-fructofuranosidase--properties, structure and applications]. Postepy biochemii, 57(4), 401-410. Available at: --INVALID-LINK--
-
Datta, S., et al. (2013). Immobilization of Enzymes: Methods and Applications. In Biotechnology, 1-15. Available at: --INVALID-LINK--
-
Singh, R. (2016). Immobilization techniques. SlideShare. Available at: --INVALID-LINK--
-
Li, Y., et al. (2023). A Strategy for Rapid Acquisition of the β-D-Fructofuranosidase Gene through Chemical Synthesis and New Function of Its Encoded Enzyme to Improve Gel Properties during Yogurt Processing. MDPI. Available at: --INVALID-LINK--
References
- 1. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular insight into regioselectivity of transfructosylation catalyzed by GH68 levansucrase and β-fructofuranosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of fructooligosaccharides by beta-fructofuranosidases from Aspergillus oryzae KB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glicoenz: Immobilization techniques of the β-fructofuranosidase from Xanthophyllomyces dendrorhous published in Catalysts. [glicoenz.org]
- 12. Immobilization of beta-fructofuranosidase from Aspergillus japonicus on chitosan using tris(hydroxymethyl)phosphine or glutaraldehyde as a coupling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [Analysis of the composition in fructooligosaccharide by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 16. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl β-D-Fructofuranoside for the Specific Assay of β-Fructofuranosidase (Invertase) Activity
Introduction: The Importance of Specific Glycosidase Assays
Glycoside hydrolases (glycosidases) are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing critical roles in metabolism, cell signaling, and pathogenesis. β-Fructofuranosidases (EC 3.2.1.26), commonly known as invertases, are a key subclass of these enzymes responsible for hydrolyzing the terminal non-reducing β-D-fructofuranoside residues in various substrates.[1] Their most well-known function is the cleavage of sucrose into glucose and fructose, a reaction of immense importance in the food and biotechnology industries.[1] Accurate and specific measurement of β-fructofuranosidase activity is essential for enzyme characterization, inhibitor screening in drug development, and quality control in industrial processes.
While sucrose is the natural substrate, its use in assays can be complicated by the fact that the resulting products, glucose and fructose, are themselves substrates for numerous other metabolic enzymes, potentially leading to assay interference. Furthermore, some glycosidases, such as α-glucosidases, can also cleave sucrose, leading to a lack of specificity.[1] This note describes a robust and specific method for assaying β-fructofuranosidase activity using methyl β-D-fructofuranoside as a substrate, coupled with a highly sensitive enzymatic detection of the liberated fructose.
Principle of the Assay: Specificity Through Substrate Design
This assay method is based on two core principles: specific substrate recognition by the target enzyme and a sensitive coupled enzymatic cascade to detect the reaction product.
2.1 Substrate Specificity:
Methyl β-D-fructofuranoside is an unnatural, synthetic substrate designed for high specificity towards β-fructofuranosidases. The enzyme specifically recognizes and cleaves the β-(2→1)-glycosidic bond between the anomeric carbon of fructose and the methyl group.
-
Reaction: Methyl β-D-fructofuranoside + H₂O --(β-Fructofuranosidase)--> D-Fructose + Methanol
The key advantage of this substrate is its resistance to hydrolysis by most other common glycosidases, such as α-glucosidases, β-glucosidases, and β-galactosidases, which do not recognize the fructofuranosyl linkage. This ensures that the measured activity is directly attributable to the β-fructofuranosidase present in the sample.
2.2 Product Detection:
The release of fructose is quantified using a three-step enzymatic cascade. This method provides high sensitivity and specificity for fructose, avoiding interference from the substrate or other sugars that may be present.[2]
-
Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of fructose by ATP to form fructose-6-phosphate (F6P).[2]
-
Isomerization: Phosphoglucose isomerase (PGI) converts F6P into glucose-6-phosphate (G6P).[2]
-
Oxidation and Detection: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.[2]
The production of NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[2] The rate of NADH formation is directly proportional to the rate of fructose release, and thus to the β-fructofuranosidase activity.
Visualizing the Assay Principle
The logical workflow and the detailed enzymatic reaction pathway are illustrated below.
Caption: General experimental workflow for the β-fructofuranosidase assay.
Caption: Enzymatic cascade for the detection of fructose.
Materials and Protocols
4.1 Required Reagents and Equipment
-
Substrate: Methyl β-D-fructofuranoside (Purity >95%)[3]
-
Enzyme: β-Fructofuranosidase (e.g., from Baker's yeast) for positive control and kinetics.
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (Note: Optimal pH may vary for different enzymes, ranging from 3.5-6.0).[4]
-
Detection Reagent Mix:
-
Triethanolamine (TEA) buffer (100 mM, pH 7.6)
-
ATP (≥10 mM)
-
NAD⁺ (≥5 mM)
-
MgCl₂ (≥10 mM)
-
Hexokinase (HK) (≥2 units/mL)
-
Phosphoglucose Isomerase (PGI) (≥2 units/mL)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) (≥1 unit/mL)
-
(Note: Pre-made fructose assay kits containing these components are commercially available).[2]
-
-
Standard: D-Fructose solution (for standard curve).
-
Equipment:
-
UV-Vis Spectrophotometer or 96-well plate reader capable of measuring absorbance at 340 nm.
-
Temperature-controlled incubator or water bath.
-
Calibrated pipettes.
-
96-well UV-transparent flat-bottom plates.
-
4.2 Protocol 1: Endpoint Assay for Enzyme Activity
This protocol is suitable for determining the total activity in a sample over a fixed time period.
-
Prepare Fructose Standards: Prepare a series of fructose standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate (total volume 50 µL):
-
Blanks: 25 µL Assay Buffer + 25 µL Assay Buffer.
-
Samples: 25 µL Assay Buffer + 25 µL of appropriately diluted enzyme sample.
-
Positive Control: 25 µL Assay Buffer + 25 µL of known β-fructofuranosidase.
-
-
Initiate Reaction: Add 50 µL of Methyl β-D-fructofuranoside solution (e.g., 20 mM in Assay Buffer, for a final concentration of 10 mM) to all wells except the fructose standards.
-
Incubation: Mix gently and incubate the plate at the optimal temperature for the enzyme (e.g., 45°C) for a defined period (e.g., 30 minutes). Ensure the reaction is within the linear range.
-
Develop Signal: Add 100 µL of the Detection Reagent Mix to all wells, including standards.
-
Second Incubation: Incubate at room temperature for 15-20 minutes, protected from light.
-
Measure Absorbance: Read the absorbance at 340 nm (A₃₄₀).
-
Calculate Activity: a. Subtract the mean A₃₄₀ of the blank from the sample and standard readings. b. Plot the corrected A₃₄₀ of the standards versus fructose concentration to generate a standard curve. c. Use the standard curve to determine the concentration of fructose produced in each sample well. d. Calculate enzyme activity using the formula: Activity (U/mL) = (Fructose Produced [µmol/L] / Incubation Time [min]) x Dilution Factor (One unit (U) is defined as the amount of enzyme that liberates 1 µmol of fructose per minute under the specified assay conditions).[5]
4.3 Protocol 2: Kinetic Assay for Michaelis-Menten Parameters
This protocol is used to determine the initial reaction velocity (V₀) at various substrate concentrations to calculate Kₘ and Vₘₐₓ.
-
Prepare Substrate Dilutions: Prepare a series of Methyl β-D-fructofuranoside concentrations in Assay Buffer (e.g., 0.5 to 50 mM).
-
Reaction Setup: In a 96-well plate, add 50 µL of each substrate dilution in triplicate. Add 50 µL of Assay Buffer for a no-substrate control.
-
Add Detection Mix: Add 100 µL of the Detection Reagent Mix to all wells.
-
Initiate Reaction: Add 50 µL of a fixed, appropriate concentration of β-fructofuranosidase to all wells.
-
Measure Absorbance: Immediately place the plate in a plate reader pre-set to the optimal temperature. Measure A₃₄₀ every 30-60 seconds for 15-30 minutes.
-
Data Analysis: a. For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the A₃₄₀ vs. time plot (slope, in ΔA₃₄₀/min). b. Convert V₀ from ΔA₃₄₀/min to µmol/min using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm) and the path length of the well. c. Plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
Expected Results & Data Interpretation
The choice of methyl β-D-fructofuranoside allows for the determination of reliable kinetic parameters for β-fructofuranosidases.
| Parameter | Typical Value (Yeast Invertase) | Significance |
| Kₘ (Michaelis Constant) | 20-50 mM (with sucrose)[6] | Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates higher affinity of the enzyme for the substrate. Values with methyl β-D-fructofuranoside are expected to be in a similar range. |
| Vₘₐₓ (Maximum Velocity) | Enzyme-dependent | The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration. |
| Optimal pH | 4.5 - 5.5[4] | The pH at which the enzyme exhibits maximum activity. |
| Optimal Temperature | 45 - 60 °C[4] | The temperature at which the enzyme exhibits maximum activity before denaturation occurs. |
Table 1: Typical kinetic and operational parameters for yeast β-fructofuranosidase (invertase). These values provide a baseline for comparison.
Troubleshooting and Scientific Considerations
A self-validating protocol requires careful attention to controls and potential sources of error.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in "No Enzyme" blank | 1. Substrate instability/auto-hydrolysis. 2. Contamination of reagents with fructose or other reducing sugars. 3. Interfering substances in the sample.[7] | 1. Prepare substrate solution fresh. Test substrate stability by incubating without enzyme and measuring fructose release. 2. Use high-purity reagents and water. 3. Run a sample blank (sample + detection mix, no primary substrate) to check for endogenous interference. Consider sample deproteinization if necessary.[7] |
| No or low activity in positive control | 1. Inactive enzyme (improper storage, freeze-thaw cycles).[8] 2. Incorrect assay buffer pH. 3. Omission of a key reagent in the detection mix (e.g., ATP, NAD⁺). | 1. Use a fresh aliquot of enzyme. Verify storage conditions (-20°C is common).[8] 2. Verify the pH of the buffer. Yeast invertase activity drops sharply outside its optimal range of pH 3.5-5.5. 3. Prepare a fresh master mix for detection, ensuring all components are added.[7] |
| Non-linear reaction kinetics | 1. Substrate depletion (initial concentration too low). 2. Enzyme instability during the assay. 3. Product inhibition. | 1. Use a substrate concentration well above the Kₘ for endpoint assays. Use only the initial linear phase for kinetic calculations. 2. Reduce incubation time or temperature. 3. Dilute the enzyme to reduce the rate of product formation. |
Causality Behind Experimental Choices:
-
Why Sodium Acetate Buffer? Acetate buffers are commonly used for invertase assays as their buffering range (pH 3.8-5.8) aligns well with the typical acidic pH optimum of yeast and fungal β-fructofuranosidases.[1]
-
Why a Coupled Assay? Direct detection of methanol is difficult. Detecting fructose with a coupled enzymatic system that generates NADH provides a universally recognized, highly sensitive, and continuous spectrophotometric readout at 340 nm, a wavelength with minimal interference from other biological molecules.[9][10][11]
-
Why Run a Fructose Standard Curve? A standard curve is critical for converting raw absorbance values into absolute product concentrations. This accounts for variations in instrument performance, path length in 96-well plates, and minor deviations in reagent activity, ensuring the trustworthiness and reproducibility of the results.
Conclusion
The use of methyl β-D-fructofuranoside provides a specific and reliable method for assaying β-fructofuranosidase activity. Its resistance to cleavage by other common glycosidases minimizes off-target reactions, ensuring that the observed activity is specific to the enzyme of interest. When paired with a sensitive, enzyme-coupled detection system for fructose, this protocol offers a robust platform for researchers in enzymology, drug discovery, and biotechnology to perform accurate kinetic analysis and high-throughput screening.
References
- 1. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synthose.com [synthose.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Purification and biochemical characterization of an extracellular β-d-fructofuranosidase from Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Beta Glucosidase/Galactosidase enzyme assays issues - Biochemistry [protocol-online.org]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Versatile Product Detection via Coupled Assays for Ultrahigh-Throughput Screening of Carbohydrate-Active Enzymes in Microfluidic Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Methyl β-D-fructofuranoside
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of complex organic molecules, particularly carbohydrates.[1][2][3] The inherent stereochemical complexity and potential for signal overlap in carbohydrate spectra necessitate a robust and systematic approach for accurate characterization.[4][5] This guide provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C NMR characterization of methyl β-D-fructofuranoside, a key derivative in glycoscience. We will delve into the causality behind experimental choices, from sample preparation to advanced 2D NMR techniques, providing researchers, scientists, and drug development professionals with a field-proven methodology for unambiguous structural verification.
Introduction: The Challenge and Power of Carbohydrate NMR
Carbohydrates present unique challenges for NMR analysis. The ¹H NMR spectra of many sugars are compromised by severe signal overlap, with most non-anomeric proton resonances clustering within a narrow chemical shift range (typically 3.0–4.2 ppm).[4][6] This makes definitive assignment from a simple 1D ¹H spectrum nearly impossible. However, the power of modern NMR, including ¹³C and multi-dimensional experiments (COSY, HSQC, HMBC), allows for the complete and unambiguous determination of a carbohydrate's primary structure, including its stereochemistry, ring size (furanose vs. pyranose), and the position of glycosidic linkages.[1][5]
Methyl β-D-fructofuranoside (C₇H₁₄O₆) serves as an excellent model for demonstrating this comprehensive characterization process.[7][8] As a non-reducing glycoside, it exists as a single, stable furanose anomer in solution, simplifying the spectral analysis by eliminating the complexities of mutarotation.
Molecular Structure:
-
IUPAC Name: (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol[8]
-
Molecular Formula: C₇H₁₄O₆[7]
-
Molecular Weight: 194.18 g/mol [7]
Figure 1: Structure of methyl β-D-fructofuranoside with standard IUPAC numbering for the fructose ring (C1-C6) and the methyl group.
Experimental Protocols: A Self-Validating Workflow
The integrity of NMR data begins with meticulous sample preparation and is confirmed through logical data acquisition steps.
Protocol: NMR Sample Preparation
The objective is to prepare a homogeneous, contaminant-free sample at an appropriate concentration for optimal signal detection and shimming.
Materials:
-
Methyl β-D-fructofuranoside (Min. 95% purity)[8]
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
High-precision 5 mm NMR tubes
-
Glass vial and Pasteur pipette
Step-by-Step Methodology:
-
Sample Weighing: For a standard 400-600 MHz spectrometer, weigh 10-15 mg of methyl β-D-fructofuranoside for ¹H NMR analysis. For ¹³C analysis, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a more concentrated sample of 50-80 mg is recommended to reduce acquisition time.[9]
-
Initial Dissolution: Transfer the weighed sample into a small, clean glass vial. Add approximately 0.6-0.7 mL of D₂O.[9] Preparing the solution in a secondary vial ensures complete dissolution, which can be difficult to achieve within the confines of an NMR tube.[9]
-
Ensuring Homogeneity: Gently vortex or swirl the vial until the solid is completely dissolved. A clear, particulate-free solution is critical for acquiring high-quality spectra with sharp lines.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Ensure the final sample height is approximately 4-5 cm, consistent with the detection region of the spectrometer's coil.
-
Referencing: D₂O is used as the solvent to eliminate the overwhelming signal from ¹H₂O.[9] The residual HDO (protio-deuterio-oxide) signal can be used for chemical shift referencing (typically δ ~4.79 ppm at 25 °C), or an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for more precise referencing.
Protocol: NMR Data Acquisition
This protocol outlines a logical progression from simple 1D experiments to more complex 2D experiments that build upon each other to solve the structure.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.[1]
Workflow Diagram:
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synthose.com [synthose.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Probing the Sweet Secrets of Metabolism: An Application & Protocol Guide for Methyl β-D-Fructofuranoside
For researchers, scientists, and drug development professionals navigating the intricate world of carbohydrate metabolism, the choice of molecular tools is paramount. This guide provides an in-depth exploration of methyl β-D-fructofuranoside, a non-metabolizable sucrose analog, and its strategic application in dissecting metabolic pathways. Herein, we move beyond mere procedural lists to explain the causal science behind experimental design, ensuring that each protocol is a self-validating system for generating robust and insightful data.
Foundational Principles: Why Methyl β-D-Fructofuranoside?
Sucrose and fructans are central players in the energy dynamics of plants and have significant implications for human health and nutrition. However, the rapid metabolism of sucrose often complicates efforts to study its transport and signaling functions in isolation. Methyl β-D-fructofuranoside emerges as a powerful tool precisely because it circumvents this challenge.
Molecular Profile:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | --INVALID-LINK-- |
| Molecular Weight | 194.18 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol | --INVALID-LINK-- |
| Solubility | Soluble in water, methanol, DMSO | --INVALID-LINK-- |
The key to its utility lies in the methylation at the anomeric carbon of the fructose residue. This modification sterically hinders the catalytic action of invertase (β-fructofuranosidase), the enzyme responsible for hydrolyzing the glycosidic bond of sucrose.[1][2] Consequently, methyl β-D-fructofuranoside can act as a competitive inhibitor of sucrose-metabolizing enzymes and as a tracer for sucrose transport pathways without being consumed by the cell's metabolic machinery.
Core Applications in Metabolic Research
The unique properties of methyl β-D-fructofuranoside lend it to several key experimental applications:
-
Dissecting Sucrose Transport from Metabolism: By using a non-metabolizable analog, researchers can quantify the rate and kinetics of sucrose transporter proteins without the confounding variable of subsequent metabolic breakdown.[1]
-
Characterizing Sucrose-Metabolizing Enzymes: It serves as a classic competitive inhibitor to study the kinetics and substrate specificity of enzymes like invertase and certain fructosyltransferases.
-
Investigating Sugar Signaling Pathways: As it is not metabolized, it can help differentiate between signaling pathways triggered by the sugar molecule itself versus those initiated by its metabolic byproducts.[3][4]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be adaptable to various experimental systems, from isolated enzymes to cell cultures and tissue samples.
Protocol: In Vitro Enzyme Inhibition Assay for Invertase
This protocol details the use of methyl β-D-fructofuranoside to determine the inhibitory kinetics of invertase.
Principle: The rate of sucrose hydrolysis by invertase is measured in the presence and absence of methyl β-D-fructofuranoside. By measuring the production of glucose and fructose, the inhibitory constant (Ki) can be calculated.
Materials:
-
Purified invertase (from Saccharomyces cerevisiae or other sources)
-
Sucrose solution (e.g., 1 M stock)
-
Methyl β-D-fructofuranoside
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
DNS (3,5-Dinitrosalicylic acid) reagent for detecting reducing sugars
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a series of sucrose concentrations in the reaction buffer (e.g., 10, 20, 50, 100, 200 mM).
-
Prepare a series of methyl β-D-fructofuranoside concentrations in the reaction buffer (e.g., 0, 10, 25, 50, 100 mM).
-
-
Enzyme Assay:
-
Set up a series of microcentrifuge tubes for each inhibitor concentration, including a no-inhibitor control.
-
To each tube, add 50 µL of the corresponding sucrose solution and 25 µL of the methyl β-D-fructofuranoside solution.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 25 µL of a diluted invertase solution.
-
Incubate for a fixed time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of DNS reagent.
-
-
Quantification:
-
Boil the samples for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and add 800 µL of deionized water.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of glucose to determine the amount of product formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk or Michaelis-Menten plot to determine the Vmax and Km in the presence and absence of the inhibitor. This will reveal the nature of the inhibition (competitive, non-competitive, etc.) and allow for the calculation of the Ki.
-
Expected Outcome: Methyl β-D-fructofuranoside is expected to act as a competitive inhibitor, increasing the apparent Km of invertase for sucrose without affecting the Vmax.
Protocol: Cellular Uptake and Transport Studies
This protocol outlines how to use radiolabeled or fluorescently tagged methyl β-D-fructofuranoside to study sucrose transporter activity in plant protoplasts or other cell culture systems.
Principle: By incubating cells with a labeled, non-metabolizable sucrose analog, the rate of its accumulation inside the cells can be measured, reflecting the activity of sucrose transporters.
Materials:
-
Radiolabeled [¹⁴C]-methyl β-D-fructofuranoside or a fluorescently tagged version.
-
Plant protoplasts or cell suspension culture.
-
Incubation buffer (e.g., MES-KOH buffer with osmoticum like sorbitol).
-
Silicone oil.
-
Scintillation fluid and counter (for radiolabeled compound).
-
Fluorometer or fluorescence microscope (for fluorescently tagged compound).
Procedure:
-
Cell Preparation:
-
Prepare a suspension of healthy protoplasts or cells at a known density.
-
-
Uptake Assay:
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add the labeled methyl β-D-fructofuranoside to achieve the desired final concentration. For kinetic studies, use a range of concentrations.
-
Incubate the cells at a controlled temperature for various time points (e.g., 2, 5, 10, 20 minutes).
-
-
Separation and Lysis:
-
To stop the uptake, add a layer of silicone oil to the tube and centrifuge to pellet the cells through the oil, separating them from the incubation medium.
-
Remove the supernatant and oil, and lyse the cell pellet (e.g., with a detergent-based lysis buffer or perchloric acid).
-
-
Quantification:
-
For radiolabeled compounds, add the cell lysate to scintillation fluid and measure radioactivity using a scintillation counter.
-
For fluorescent compounds, measure the fluorescence of the lysate using a fluorometer.
-
-
Data Analysis:
-
Calculate the rate of uptake at each concentration and time point.
-
Plot uptake versus time to ensure linearity.
-
For kinetic analysis, plot the initial uptake rate versus substrate concentration and fit to the Michaelis-Menten equation to determine the Km and Vmax for the transporter.
-
Competitive Inhibition: To confirm the specificity of uptake, perform the assay in the presence of excess unlabeled sucrose. A significant reduction in the uptake of labeled methyl β-D-fructofuranoside would indicate that both molecules compete for the same transporter.
Visualizing the Metabolic Context
Understanding the pathways in which methyl β-D-fructofuranoside acts as a probe is crucial for interpreting experimental results.
Caption: Interaction of Sucrose and Methyl β-D-fructofuranoside with Cellular Transport and Metabolism.
This diagram illustrates how sucrose is typically transported into the cell or hydrolyzed by invertase in the cell wall. Methyl β-D-fructofuranoside competes for the same transporters but is not hydrolyzed, leading to its accumulation in the cytosol and its ability to inhibit invertase.
Experimental Workflow: From Hypothesis to Data
A logical workflow is essential for successful metabolic research using this analog.
References
- 1. Transport and Metabolism of 1′-Fluorosucrose, a Sucrose Analog Not Subject to Invertase Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of methyl-fructoside synthesis with beta-fructofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolizable and Non-Metabolizable Sugars Activate Different Signal Transduction Pathways in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolizable and non-metabolizable sugars activate different signal transduction pathways in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Mass Spectrometric Analysis of Methyl β-D-fructofuranoside Through Chemical Derivatization
Introduction: The Analytical Challenge of a Simple Glycoside
Methyl β-D-fructofuranoside is a non-reducing sugar and a fundamental building block in carbohydrate chemistry. Its analysis is crucial in various fields, from food science to glycobiology. However, its direct analysis by mass spectrometry (MS) is fraught with challenges. Like many carbohydrates, methyl β-D-fructofuranoside is highly polar, non-volatile, and thermally labile.[1] These properties lead to poor chromatographic resolution, low ionization efficiency, and thermal degradation in the hot injection ports of gas chromatographs or within the mass spectrometer's ion source.[2][3]
To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step.[3] This process involves chemically modifying the analyte to alter its physicochemical properties. For carbohydrates, derivatization reactions typically target the hydroxyl (-OH) groups, replacing the active, polar hydrogen atoms with non-polar, bulky groups.[4] This transformation achieves several critical objectives:
-
Increases Volatility: By masking the polar hydroxyl groups, the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point and making the molecule amenable to gas chromatography (GC).[5]
-
Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.
-
Improves Ionization Efficiency: Derivatization can significantly improve the molecule's ability to be ionized in the MS source, particularly for techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2][6]
-
Provides Structurally Significant Fragmentation: The derivatives often produce characteristic and predictable fragmentation patterns upon collision-induced dissociation (CID), which aids in structural elucidation.[7][8]
This application note provides detailed protocols and expert insights into three primary derivatization techniques for methyl β-D-fructofuranoside: Silylation, Acetylation, and Permethylation.
Silylation: The Gold Standard for GC-MS Volatility
Trimethylsilylation (TMS) is arguably the most common derivatization technique for preparing carbohydrates for GC-MS analysis.[1] The reaction replaces the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (-Si(CH₃)₃) group, forming a TMS ether. This dramatically increases the volatility and thermal stability of the analyte.[5]
Causality Behind Experimental Choices: The choice of silylating reagent is critical. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly favored because it is one of the most volatile and reactive TMS reagents available, and its byproducts are also volatile, minimizing interference in the chromatogram.[5] Pyridine is often used as a catalyst and solvent, as it helps to solubilize the carbohydrate and scavenges the acidic byproduct of the reaction. To prevent the formation of multiple anomeric peaks from ring-opening, a methoximation step is often performed prior to silylation, which locks the sugar in its open-chain form; however, for a glycoside like methyl β-D-fructofuranoside where the anomeric position is already fixed by the methyl group, this is less of a concern.
Experimental Protocol: Trimethylsilylation (TMS) of Methyl β-D-fructofuranoside
Materials:
-
Methyl β-D-fructofuranoside standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine
-
Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or Argon gas source for drying
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of methyl β-D-fructofuranoside into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as moisture will consume the silylating reagent.[5][9]
-
Reagent Addition: Add 200 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve the solid.
-
Silylation Reaction: Add 100 µL of MSTFA to the vial. Cap the vial tightly.
-
Incubation: Heat the mixture at 60-70°C for 30-60 minutes in a heating block. This ensures the complete derivatization of all hydroxyl groups.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.
Expected Outcome: The reaction replaces the four hydroxyl groups of methyl β-D-fructofuranoside with TMS groups.
-
Molecular Weight Change:
-
MW of Methyl β-D-fructofuranoside (C₇H₁₄O₆): 194.18 g/mol
-
MW of TMS group (-Si(CH₃)₃): 72.1 g/mol
-
MW of per-silylated derivative: 194.18 - (4 * 1.01) + (4 * 72.1) = 478.74 g/mol
-
Mass Spectrometry Insights: The electron ionization (EI) mass spectrum of the TMS-derivatized methyl β-D-fructofuranoside will show characteristic fragment ions resulting from cleavages of the furanoside ring and loss of TMS groups, which are invaluable for structural confirmation.[8]
Workflow Diagram: TMS Derivatization
Caption: Workflow for TMS derivatization of methyl β-D-fructofuranoside.
Acetylation: A Stable Alternative for GC and LC-MS
Acetylation is another robust derivatization method that replaces active hydrogens with acetyl groups (-COCH₃). The resulting acetylated esters are less volatile than their TMS counterparts but are significantly more stable, particularly towards moisture.[4] This stability makes them easier to handle and store. The derivatization is typically performed using acetic anhydride with a catalyst like pyridine or sodium acetate.
Causality Behind Experimental Choices: Acetic anhydride is the acylating agent of choice due to its reactivity and availability. Pyridine serves a dual role as a solvent and a catalyst, scavenging the acetic acid byproduct and driving the reaction to completion. Heating is necessary to ensure all sterically hindered hydroxyl groups are acetylated.
Experimental Protocol: Acetylation of Methyl β-D-fructofuranoside
Materials:
-
Methyl β-D-fructofuranoside standard
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Place 1-5 mg of dried methyl β-D-fructofuranoside into a reaction vial.
-
Reagent Addition: Add 250 µL of anhydrous pyridine and 250 µL of acetic anhydride to the vial.
-
Incubation: Tightly cap the vial and heat at 100°C for 1-2 hours in a heating block.
-
Workup: Cool the vial to room temperature. To remove excess reagents, evaporate the pyridine and acetic anhydride under a stream of nitrogen. The evaporation can be facilitated by adding small portions of toluene and re-evaporating.
-
Extraction (Optional but Recommended): Re-dissolve the residue in 500 µL of dichloromethane or ethyl acetate. Wash the organic layer with 500 µL of water to remove any remaining pyridine and acetic acid. Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.
-
Final Preparation: Evaporate the solvent to dryness under nitrogen and reconstitute the acetylated product in a suitable solvent (e.g., ethyl acetate, acetonitrile) for GC-MS or LC-MS analysis.
Expected Outcome: The reaction replaces the four hydroxyl groups with acetyl groups.
-
Molecular Weight Change:
-
MW of Methyl β-D-fructofuranoside: 194.18 g/mol
-
MW of Acetyl group (-COCH₃): 42.04 g/mol
-
MW of per-acetylated derivative: 194.18 - (4 * 1.01) + (4 * 42.04) = 362.34 g/mol
-
Mass Spectrometry Insights: Acetylated glycosides provide distinct fragmentation patterns. The EI-MS spectra often lack a molecular ion peak but show characteristic fragments corresponding to the loss of acetyl groups and ring fragmentation, which can be used for identification.[10]
Workflow Diagram: Acetylation Derivatization
Caption: Workflow for acetylation of methyl β-D-fructofuranoside.
Permethylation: Enhancing Ionization for LC-MS
Permethylation is a powerful derivatization technique, particularly for ESI- and MALDI-MS.[6][11] It involves replacing all active hydrogens on hydroxyl groups with methyl (-CH₃) groups. This derivatization significantly increases the hydrophobicity of the molecule, which enhances its ionization efficiency and simplifies purification by removing salts and other polar contaminants.[2][6] The resulting permethylated glycans are stable and provide clear, interpretable tandem mass spectra (MS/MS) for linkage analysis.[12][13]
Causality Behind Experimental Choices: The Ciucanu method is a widely adopted protocol for permethylation.[6] It uses a strong base (sodium hydroxide) in an aprotic solvent (dimethyl sulfoxide, DMSO) to deprotonate the hydroxyl groups, followed by reaction with methyl iodide. This method is highly efficient and can be performed at room temperature.[14]
Experimental Protocol: Permethylation (Ciucanu Method)
Materials:
-
Methyl β-D-fructofuranoside standard
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium hydroxide (NaOH), finely ground powder or pellets
-
Methyl iodide (CH₃I) (Caution: Toxic and Carcinogenic)
-
Methanol
-
Chloroform
-
Water (deionized or HPLC grade)
-
Sep-Pak C18 cartridge for purification
-
Vortex mixer
-
Note: This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including non-latex gloves.[6]
Procedure:
-
Sample Preparation: Ensure the sample (0.1-1 mg) is completely dry in a 1.5 mL microcentrifuge tube.
-
Base Slurry Preparation: In a separate tube, prepare a slurry of NaOH in DMSO (e.g., ~80 mg/mL).[6]
-
Deprotonation: Add approximately 100 µL of the NaOH/DMSO slurry to the dried sample. Vortex vigorously for 10-15 minutes at room temperature to form the alkoxide.
-
Methylation: Add 50 µL of methyl iodide to the mixture. (Caution: Add dropwise, the reaction can be exothermic).
-
Reaction: Vortex the mixture vigorously for 30-60 minutes at room temperature.[6] The solution may become clear or remain cloudy.
-
Quenching: Carefully quench the reaction by adding 100 µL of water dropwise to consume excess NaOH and methyl iodide.
-
Extraction: Add 500 µL of chloroform and 500 µL of water. Vortex thoroughly and then centrifuge to separate the layers. The permethylated product will be in the lower chloroform layer.
-
Purification: a. Condition a Sep-Pak C18 cartridge with 1 mL of methanol, followed by 1 mL of water.[6] b. Carefully transfer the chloroform layer from step 7 to a new tube and evaporate the chloroform under nitrogen. c. Re-dissolve the residue in 200 µL of 50% methanol/water. d. Load the sample onto the conditioned C18 cartridge. e. Wash the cartridge with 1 mL of water to remove salts. f. Elute the permethylated product with 1 mL of methanol or acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
Expected Outcome: The reaction replaces the four hydroxyl groups with methyl groups.
-
Molecular Weight Change:
-
MW of Methyl β-D-fructofuranoside: 194.18 g/mol
-
MW of Methyl group (-CH₃): 14.03 g/mol
-
MW of per-methylated derivative: 194.18 - (4 * 1.01) + (4 * 14.03) = 246.28 g/mol
-
Workflow Diagram: Permethylation Derivatization
Caption: Workflow for permethylation of methyl β-D-fructofuranoside.
Comparative Summary of Derivatization Methods
The choice of derivatization method depends heavily on the analytical instrumentation available and the specific goals of the study.
| Feature | Silylation (TMS) | Acetylation | Permethylation |
| Primary Application | GC-MS | GC-MS, LC-MS | LC-MS (ESI), MALDI-MS |
| Volatility Increase | Very High | High | Moderate |
| Derivative Stability | Moisture sensitive | Very Stable | Very Stable |
| Reaction Complexity | Simple, fast | Moderate, requires heating | Complex, requires workup |
| Mass Shift per -OH | +72 Da | +42 Da | +14 Da |
| Key Advantage | Excellent for GC separation | High stability of derivatives | Enhances MS ionization[6] |
| Key Disadvantage | Derivative instability | Can be less volatile than TMS | Reagents are highly toxic |
Conclusion: A Strategic Approach to Analysis
The successful mass spectrometric analysis of methyl β-D-fructofuranoside is critically dependent on effective derivatization. Each method presented here—silylation, acetylation, and permethylation—offers a distinct set of advantages tailored to different analytical platforms and objectives.
-
Trimethylsilylation is the method of choice for achieving the volatility required for high-resolution GC-MS separation.
-
Acetylation provides highly stable derivatives suitable for both GC-MS and LC-MS, making it a versatile option when sample stability is a concern.
-
Permethylation is unparalleled in its ability to enhance ionization for ESI- and MALDI-MS, yielding clean spectra and facilitating detailed structural analysis through tandem MS.[11][15]
By understanding the principles and carefully following the protocols outlined in this note, researchers, scientists, and drug development professionals can effectively overcome the inherent analytical challenges of carbohydrates and unlock high-quality, reproducible mass spectrometry data.
References
- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 2. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Analyze the Glycosidic Bond Structure Using GC-MS Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Acetylated Methyl Glycosides: Advantages & Limitations - Glycopedia [glycopedia.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Permethylation linkage analysis techniques for residual carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An On-Line Platform for the Analysis of Permethylated Oligosaccharides Using Capillary Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of methyl beta-D-fructofuranoside synthesis
Welcome to the technical support guide for the synthesis of methyl β-D-fructofuranoside. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing methyl β-D-fructofuranoside?
There are two main routes for this synthesis: the classic Fischer-Helferich Glycosylation (a chemical method) and Enzymatic Transfructosylation (a biocatalytic method).
-
Fischer Glycosylation: This method involves reacting D-fructose with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2] It is an equilibrium-driven process. While seemingly straightforward, it typically produces a complex mixture of isomers, including both furanosides (five-membered rings) and pyranosides (six-membered rings), as well as α and β anomers, which complicates purification and lowers the yield of the specific desired product.[1][3]
-
Enzymatic Synthesis: This highly selective method uses enzymes like β-fructofuranosidase (invertase) or levansucrase.[4][5] The enzyme catalyzes the transfer of a fructose moiety from a donor substrate, typically sucrose, to methanol.[6] This process is kinetically controlled and is highly specific for the formation of the β-anomer, leading to a cleaner reaction profile and potentially higher effective yields of the target molecule.[4]
Q2: Why is controlling selectivity so challenging in the Fischer glycosylation of fructose?
The challenge arises from the inherent chemistry of fructose in an acidic alcoholic solution. The reaction proceeds through an oxocarbenium ion intermediate, and several outcomes are possible:
-
Ring Size Selectivity (Furanose vs. Pyranose): Fructofuranosides (the desired ring form) are the kinetically favored products, meaning they form faster.[1] However, the corresponding pyranosides are the thermodynamically more stable products.[1] Therefore, longer reaction times or higher temperatures will shift the equilibrium toward the undesired pyranose form, reducing the yield of methyl β-D-fructofuranoside.
-
Anomeric Selectivity (α vs. β): The reaction produces both α and β anomers. The thermodynamically preferred product is often the alpha anomer due to the anomeric effect, which may not be the desired stereoisomer.[1]
Achieving a high yield of the target isomer requires careful control of reaction time and temperature to isolate the kinetic product before it converts to more stable forms.[1][3]
Q3: What are the main advantages of enzymatic synthesis over the chemical method?
Enzymatic synthesis offers several key advantages:
-
High Selectivity: Enzymes provide exceptional regio- and stereoselectivity, often yielding the desired methyl β-D-fructofuranoside with minimal formation of other isomers.[4][7] This drastically simplifies downstream purification.
-
Milder Reaction Conditions: Biocatalytic reactions are conducted under mild conditions (e.g., lower temperatures, near-neutral pH), which prevents the formation of degradation byproducts like humins that are common in strong acid catalysis.[5][8]
-
Improved Safety and Sustainability: This approach avoids the use of corrosive strong acids and harsh solvents, aligning with the principles of green chemistry.
Q4: How can I effectively monitor the progress of the synthesis reaction?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.[3] Use a mobile phase that provides good separation between the starting fructose, the product, and potential byproducts. A common system is a mixture of ethyl acetate, methanol, and water. By tracking the consumption of the starting material and the appearance of the product spot, you can determine the optimal time to quench the reaction. This is particularly critical for Fischer glycosylation to maximize the yield of the kinetic furanoside product.[1][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: My reaction yield is very low, and my TLC plate shows multiple spots close to the product.
-
Likely Cause (Fischer Glycosylation): You are likely forming a mixture of isomers (α/β anomers and furanoside/pyranoside rings). This is the most common challenge with this method.[1][3] The reaction may have been allowed to run for too long, causing the initial kinetic furanoside product to convert to the more stable pyranoside form.
-
Solution:
-
Optimize Reaction Time: Monitor the reaction closely with TLC every 15-30 minutes. Quench the reaction as soon as the spot for the desired methyl β-D-fructofuranoside appears maximal, before other spots intensify. The furanosides are kinetic products, so shorter reaction times are key.[1][3]
-
Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Elevated temperatures accelerate the conversion to the undesired thermodynamic products.[9][10]
-
Improve Purification: The mixture of isomers requires efficient chromatographic separation. Ion-exchange chromatography has been shown to be effective for separating anomeric fructofuranosides.[3]
-
Problem 2: The reaction is sluggish or stalls with significant unreacted starting material.
-
Likely Cause (Fischer Glycosylation): Insufficient activation of the sugar. This can be due to an inadequate amount or activity of the acid catalyst, or the presence of moisture which can interfere with the catalyst.[9]
-
Solution:
-
Verify Catalyst: Ensure you are using a suitable acid catalyst. Modern alternatives to H₂SO₄, such as sulfamic acid or silica-immobilized sulfuric acid, can be more efficient and require shorter reaction times.[2]
-
Increase Catalyst Loading: Cautiously increase the molar equivalents of your acid catalyst. Add it incrementally and monitor the reaction by TLC.[9]
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous methanol. Moisture can consume the acid catalyst and inhibit the reaction.[11]
-
Problem 3 (Enzymatic Synthesis): The enzyme loses activity rapidly, or the yield is lower than expected.
-
Likely Cause: The reaction conditions are suboptimal for enzyme stability and activity. High concentrations of methanol can deactivate or inhibit β-fructofuranosidase.[4][5] Additionally, as the product forms, the enzyme may begin to hydrolyze it, reducing the net yield.
-
Solution:
-
Optimize Methanol Concentration: While methanol is a substrate, excess amounts are detrimental. Studies have identified an optimal concentration around 4.9 M (approx. 20% v/v) to balance yield and enzyme stability.[5]
-
Control Temperature and pH: Maintain the reaction at a low temperature (e.g., 4°C) and the optimal pH for the enzyme (e.g., pH 6.0 for β-fructofuranosidase from S. cerevisiae).[5] These conditions significantly reduce the rate of product hydrolysis by the enzyme, thereby preserving your yield.[4]
-
Consider Enzyme Source: The stability of enzymes can vary. Some research has shown that separating different natural glycoforms of invertase and using the most stable one can improve productivity by over 50%.[4]
-
Problem 4: The reaction mixture turns dark brown or black, especially during workup.
-
Likely Cause (Fischer Glycosylation): You are forming humins. These are acidic degradation and condensation products that form from carbohydrates under harsh acidic conditions and heat.[8][12] They can trap the product and make purification extremely difficult.
-
Solution:
-
Use Milder Catalysts: Switch from concentrated sulfuric acid to catalysts like sulfamic acid or solid-supported acids, which are less corrosive and reduce byproduct formation.[2]
-
Reduce Temperature: Operate at a lower temperature.
-
Prompt Neutralization: After the reaction is complete, cool the mixture immediately and neutralize the acid catalyst promptly (e.g., with sodium bicarbonate or an ion-exchange resin) before concentrating the solution. Prolonged exposure to acid, especially during heating for solvent evaporation, accelerates humin formation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in both synthesis routes.
Caption: Troubleshooting workflow for low yield in methyl β-D-fructofuranoside synthesis.
Data Summary & Experimental Protocols
Comparison of Synthesis Methods
The choice of method depends on the desired purity, scale, and available resources. The following table summarizes the key parameters for each approach.
| Parameter | Fischer Glycosylation (Chemical) | Enzymatic Transfructosylation |
| Starting Materials | D-Fructose, Methanol | Sucrose, Methanol |
| Catalyst | Strong Acid (e.g., H₂SO₄, Dowex resin) | β-Fructofuranosidase or Levansucrase |
| Typical Yield | Variable (often <30% for specific isomer) | Moderate to High (35-70% reported)[4][5] |
| Selectivity | Low (produces mixture of isomers)[1] | High (excellent β-selectivity)[4] |
| Key Challenge | Controlling selectivity; product purification[3] | Enzyme cost, stability, and inhibition[5] |
| Optimal Temp. | Varies (often room temp. to mild heat) | Low (e.g., 4°C to minimize hydrolysis)[5] |
| Optimal pH | N/A (strongly acidic) | Near-neutral (e.g., pH 6.0)[5] |
| Advantages | Inexpensive reagents, classic method | High purity, mild conditions, sustainable |
Protocol 1: Optimized Fischer Glycosylation
This protocol is adapted from methodologies emphasizing the isolation of the kinetic product.[1][3]
Materials:
-
D-Fructose (anhydrous)
-
Methanol (anhydrous)
-
Amberlite IR-120 (H⁺) resin or other acidic catalyst
-
Triethylamine or basic resin for neutralization
-
TLC plates (silica gel)
-
Eluent for TLC and column: e.g., Ethyl Acetate/Methanol/Water (8:2:1)
Procedure:
-
Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer and drying tube, suspend D-fructose (1 equivalent) in anhydrous methanol (10-20 mL per gram of fructose).
-
Catalysis: Add the acid catalyst (e.g., Amberlite IR-120 resin, ~0.2x weight of fructose).
-
Reaction & Monitoring: Stir the suspension at room temperature. Begin monitoring the reaction by TLC immediately after adding the catalyst and check every 20-30 minutes.
-
Quenching: Once TLC shows that the product spot is at its maximum intensity and before significant byproduct formation occurs (this may be within 1-3 hours), quickly quench the reaction. Filter off the acidic resin.
-
Neutralization: Add a neutralizing agent (e.g., triethylamine or a basic resin) to the filtrate until the pH is neutral.
-
Workup: Filter again if a solid resin was used. Concentrate the filtrate under reduced pressure at a low temperature (<40°C).
-
Purification: Purify the resulting syrup by flash column chromatography or ion-exchange chromatography to separate the desired methyl β-D-fructofuranoside from unreacted fructose and other isomers.[3]
Protocol 2: Enzymatic Synthesis using β-Fructofuranosidase
This protocol is based on conditions optimized to maximize yield by minimizing product hydrolysis.[4][5]
Materials:
-
Sucrose
-
Methanol
-
β-Fructofuranosidase from Saccharomyces cerevisiae (invertase)
-
Sodium acetate buffer (e.g., 0.1 M, pH 6.0)
-
Apparatus for maintaining low temperature (e.g., cold room, refrigerated bath)
Procedure:
-
Substrate Preparation: Prepare a solution of sucrose in the sodium acetate buffer. A typical concentration might be 150 mM.
-
Setup: Place the reaction vessel in a cold bath set to 4°C. Add methanol to a final concentration of 20% (v/v) or 4.9 M.[5] Allow the solution to equilibrate to 4°C.
-
Enzyme Addition: Add the β-fructofuranosidase enzyme to the reaction mixture. A typical loading might be 3-12 U/mL.[4][5]
-
Reaction: Stir the reaction gently at 4°C. Monitor the reaction over time (e.g., 24-48 hours) by taking aliquots and analyzing via TLC or HPLC.
-
Termination: To stop the reaction, denature the enzyme by boiling the reaction mixture for 10 minutes.
-
Workup & Purification: Centrifuge the mixture to remove the denatured protein. The supernatant can be concentrated under reduced pressure. The primary product should be methyl β-D-fructofuranoside, but purification via column chromatography may be necessary to remove residual sugars and salts.
References
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity of methyl-fructoside synthesis with beta-fructofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 710. A proof of the structure of methyl β-D-fructofuranoside prepared enzymically from sucrose and methanol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Reactivity and Selectivity in Glycosylation Reactions - Leiden University [universiteitleiden.nl]
- 8. Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of methyl beta-D-fructofuranoside at different pH and temperatures
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with methyl β-D-fructofuranoside. This resource is designed to provide you with in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, we will address common challenges, explain the underlying chemical principles, and offer detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of methyl β-D-fructofuranoside.
Q1: What is the recommended storage condition for methyl β-D-fructofuranoside?
A1: For long-term stability, methyl β-D-fructofuranoside should be stored in a desiccated environment at -20°C. For short-term storage, 0°C is acceptable. It is crucial to prevent moisture exposure, as this can lead to hydrolysis over time, even at low temperatures.
Q2: In which solvents is methyl β-D-fructofuranoside soluble?
A2: Methyl β-D-fructofuranoside is soluble in a range of solvents, including water, methanol, ethanol, and DMSO. When preparing aqueous solutions, it is advisable to use buffered systems to control the pH, as this is a critical factor in its stability.
Q3: What are the primary degradation pathways for methyl β-D-fructofuranoside?
A3: The primary degradation pathway is the hydrolysis of the glycosidic bond, which is highly sensitive to both pH and temperature. This hydrolysis breaks the bond between the fructose moiety and the methyl group, yielding fructose and methanol. The rate and mechanism of this degradation differ significantly under acidic, neutral, and alkaline conditions.
Q4: How does temperature affect the stability of methyl β-D-fructofuranoside?
A4: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis of the glycosidic bond. This effect is more pronounced at non-neutral pH. Thermal degradation, particularly at very high temperatures, can lead to more complex degradation products beyond simple hydrolysis.
Troubleshooting Guide: Common Stability Issues
This section provides a detailed, question-and-answer-based approach to troubleshooting specific problems you may encounter during your experiments.
Issue 1: Rapid Loss of Compound Integrity in Acidic Media
Q: I've prepared a solution of methyl β-D-fructofuranoside in an acidic buffer (pH 4-5), and I'm observing rapid degradation. Why is this happening and how can I mitigate it?
A: The accelerated degradation you are observing is due to acid-catalyzed hydrolysis of the glycosidic bond.
-
Causality: The glycosidic bond in methyl β-D-fructofuranoside is susceptible to acid-catalyzed cleavage. The reaction is initiated by the protonation of the glycosidic oxygen, making the methyl group a better leaving group. The subsequent departure of methanol results in the formation of a tertiary carbocation at the anomeric carbon of the fructose ring. This tertiary carbocation is relatively stable, which contributes to a faster rate of hydrolysis compared to glycosides that form less stable secondary carbocations. The carbocation then reacts with water to form fructose.
-
Expert Insight: The stability of the tertiary carbocation intermediate is a key factor. This is a fundamental principle of organic chemistry that directly impacts the stability of this specific fructofuranoside in acidic environments.
-
-
Troubleshooting Steps:
-
pH Control: If your experimental design allows, increase the pH of your solution to be as close to neutral as possible. The rate of acid-catalyzed hydrolysis decreases significantly as the pH approaches 7.0.
-
Temperature Reduction: Lowering the temperature of your experiment will slow down the hydrolysis rate. If possible, conduct your experiment at a lower temperature and for a shorter duration.
-
Aprotic Solvents: If your experiment is not conducted in an aqueous system, ensure your organic solvents are anhydrous, as trace amounts of water can participate in hydrolysis, especially in the presence of acidic catalysts.
-
Kinetic Monitoring: If working in acidic conditions is unavoidable, it is crucial to perform a time-course study to understand the degradation kinetics. This will allow you to determine the time window within which the concentration of the intact compound is acceptable for your application.
-
Issue 2: Unexpected Degradation in Alkaline Solutions at Elevated Temperatures
Q: I am working with methyl β-D-fructofuranoside in a basic solution (pH > 8) at an elevated temperature (e.g., > 80°C) and see significant degradation. What is the degradation mechanism, and what are the likely products?
A: Under these conditions, you are likely observing base-catalyzed degradation, which proceeds through a different mechanism than acid hydrolysis and can lead to a complex mixture of products.
-
Causality: At high temperatures (typically above 130°C for fructofuranosides), the fructofuranosyl linkage can be cleaved under alkaline conditions.[1] The fructose released upon initial hydrolysis is then susceptible to further degradation in the alkaline environment. This can involve a series of isomerizations (e.g., to glucose and mannose via enediol intermediates) and retro-aldol reactions, ultimately leading to the formation of various smaller molecules, including organic acids like lactic acid, formic acid, and acetic acid.[2][3]
-
Expert Insight: Unlike acid hydrolysis, which primarily yields fructose, alkaline degradation at high temperatures results in a more complex degradation profile. This is important for analytical method development, as you will need to account for multiple degradation products.
-
-
Troubleshooting Steps:
-
Temperature Management: The primary driver of alkaline degradation is high temperature. If possible, reduce the temperature of your experiment. Fructofuranosides are generally more stable in alkaline conditions at lower temperatures.
-
pH Optimization: While your experiment may require a basic pH, determine if it can be performed at a lower pH (closer to neutral) to slow down the degradation.
-
Inert Atmosphere: In some cases, oxidative processes can contribute to degradation in alkaline conditions. Conducting your experiment under an inert atmosphere (e.g., nitrogen or argon) may help to minimize these side reactions.
-
Product Analysis: To understand the extent of degradation, it is advisable to use an analytical technique that can separate and identify the various acidic byproducts. Ion-exchange chromatography can be particularly useful in this context.
-
Issue 3: Inconsistent Results and Poor Reproducibility in Stability Studies
Q: I am conducting a stability study on methyl β-D-fructofuranoside, and my results are not reproducible. What are the key experimental parameters I need to control more carefully?
A: Poor reproducibility in stability studies often stems from insufficient control over critical experimental variables. A self-validating experimental design is key to obtaining reliable data.
-
Causality: The stability of methyl β-D-fructofuranoside is a function of multiple interacting factors. Small, uncontrolled variations in pH, temperature, buffer composition, and even light exposure can lead to significant differences in degradation rates, resulting in poor reproducibility.
-
Troubleshooting and Protocol Validation:
-
Strict pH Control: Use high-quality buffers and verify the pH of your solutions at the start and end of each experiment. The buffer capacity should be sufficient to prevent significant pH shifts during the experiment.
-
Precise Temperature Regulation: Use a calibrated and stable temperature-controlled environment (e.g., a water bath or incubator). Even minor temperature fluctuations can impact reaction rates.
-
Consistent Solution Preparation: Document and standardize your solution preparation protocol. This includes the source and purity of reagents, the order of addition, and the mixing procedure.
-
Light Protection: While not as critical as pH and temperature, some glycosides can be susceptible to photodegradation. To be safe, conduct your experiments in amber vials or protect your samples from direct light.
-
Control Samples: Always include control samples (e.g., compound at time zero, vehicle control) in your experimental runs to account for any background degradation or analytical artifacts.
-
Data Presentation
To provide a clearer understanding of the expected stability, the following table summarizes the anticipated stability profile of a fructofuranoside based on data from structurally similar fructooligosaccharides.
Table 1: Estimated Half-life (t½) of a Fructofuranoside at Different pH and Temperatures
| Temperature (°C) | pH 4.0 | pH 7.0 | pH 9.0 |
| 80 | Hours | Weeks | Months |
| 100 | Minutes | Days | Weeks |
| 120 | Seconds | Hours | Days |
Note: This data is extrapolated from studies on fructooligosaccharides and should be used as a general guide. The actual half-life of methyl β-D-fructofuranoside may vary and should be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for conducting stability studies and analyzing methyl β-D-fructofuranoside and its primary degradation product, fructose.
Protocol 1: Stability Study of Methyl β-D-fructofuranoside
This protocol outlines a general procedure for assessing the stability of methyl β-D-fructofuranoside under different pH and temperature conditions.
-
Prepare Buffer Solutions: Prepare a series of buffers at your desired pH values (e.g., pH 4.0, 7.0, and 9.0). Ensure the buffers have sufficient capacity and are made with high-purity water.
-
Prepare Stock Solution: Prepare a stock solution of methyl β-D-fructofuranoside in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Incubation:
-
Pipette a known volume of the stock solution into separate vials containing the different buffer solutions to achieve the desired final concentration.
-
Place the vials in temperature-controlled environments (e.g., water baths) set to your desired temperatures.
-
At specified time points, withdraw an aliquot from each vial.
-
-
Sample Quenching: Immediately quench the reaction to prevent further degradation. This can be achieved by rapidly cooling the sample on ice and, if necessary, neutralizing the pH.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as the HPLC-RI method described in Protocol 2.
-
Data Analysis: Plot the concentration of intact methyl β-D-fructofuranoside versus time for each condition. From this data, you can determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).
Protocol 2: HPLC-RI Method for the Quantification of Methyl β-D-fructofuranoside and Fructose
This method is suitable for separating and quantifying the parent compound and its primary hydrolysis product.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) detector
-
Amino-based or ligand-exchange column suitable for carbohydrate analysis
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water gradient (e.g., starting at 80:20 and adjusting as needed for optimal separation).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
Detector Temperature: 35°C
-
-
Method Validation:
-
Linearity: Prepare a series of standard solutions of both methyl β-D-fructofuranoside and fructose at different concentrations to establish a calibration curve.
-
Specificity: Ensure that the method can resolve the peaks for the parent compound, its degradation product, and any other components in the sample matrix.
-
Accuracy and Precision: Perform recovery studies and replicate injections to determine the accuracy and precision of the method.
-
Visualizations
Diagram 1: Acid-Catalyzed Hydrolysis of Methyl β-D-fructofuranoside
Caption: Acid-catalyzed hydrolysis mechanism.
Diagram 2: Experimental Workflow for a Stability Study
Caption: Workflow for stability assessment.
References
Technical Support Center: Optimizing Methanol Concentration for Transfructosylation Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in enzymatic transfructosylation reactions using methanol as an acceptor substrate. Here, we address common challenges and provide evidence-based strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of methanol in a transfructosylation reaction?
In the context of fructosyltransferases (FTases), methanol serves as an acceptor molecule. The enzyme catalyzes the transfer of a fructosyl group from a donor substrate, typically sucrose, to methanol. This reaction synthesizes methyl-β-D-fructoside, a non-natural glycoconjugate.[1][2] The enzymatic process offers high regioselectivity, which is a significant advantage over chemical synthesis methods.[3]
Q2: How does methanol concentration impact the reaction yield?
The concentration of methanol is a critical parameter that exhibits a dual effect on the reaction. Initially, increasing methanol concentration can enhance the yield of methyl-fructoside by favoring the transfructosylation reaction over the competing hydrolysis of the donor substrate. However, concentrations exceeding an optimal level can lead to enzyme inhibition or deactivation, thereby reducing the overall yield.[1][2]
Q3: What are typical signs of suboptimal methanol concentration in my experiment?
Key indicators of a suboptimal methanol concentration include:
-
Low yield of the desired fructoside: This may suggest that the methanol concentration is too low to effectively compete with water as an acceptor, leading to hydrolysis of the sucrose donor.
-
Rapid decrease in enzyme activity: If you observe a sharp drop in reaction rate over time, it could indicate enzyme deactivation or precipitation caused by excessively high methanol concentrations.[1]
-
Formation of unwanted byproducts: At very high substrate concentrations, including the acceptor, substrate inhibition can occur, potentially leading to alternative reaction pathways or byproducts.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of Methyl-Fructoside
| Possible Cause | Troubleshooting Steps |
| Methanol concentration is too low. | 1. Perform a concentration gradient experiment: Set up a series of reactions with varying methanol concentrations (e.g., 5%, 10%, 15%, 20% v/v) while keeping all other parameters constant. 2. Analyze product formation over time: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the formation of methyl-fructoside at different time points for each concentration.[5] 3. Identify the optimal range: Determine the methanol concentration that provides the highest yield of the desired product without causing significant enzyme inhibition. |
| Enzyme inhibition by reaction components. | 1. Check for glucose inhibition: The transfructosylation of sucrose produces glucose as a byproduct, which can act as a competitive inhibitor for some fructosyltransferases.[6][7][8] 2. Consider enzyme source: The susceptibility to inhibition can vary between enzymes from different sources.[9] 3. Modify reaction conditions: Adjusting parameters like pH and temperature may help to mitigate inhibitory effects.[2] |
Issue 2: Rapid Enzyme Deactivation
| Possible Cause | Troubleshooting Steps |
| Methanol concentration is too high. | 1. Assess enzyme stability: Pre-incubate the enzyme in different concentrations of methanol for a set period before adding the donor substrate. Measure the residual activity to determine the enzyme's tolerance to methanol. 2. Reduce methanol concentration: Based on the stability assessment, lower the methanol concentration in your reaction to a level that maintains enzyme activity over the desired reaction time. Research has shown that methanol concentrations above 20% (v/v) can induce irreversible structural changes and precipitation in some enzymes.[1] 3. Consider temperature effects: High temperatures can exacerbate the destabilizing effect of methanol. Optimizing the reaction temperature is crucial.[2] |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in reagent preparation. | 1. Ensure accurate methanol concentration: Use precise measurement techniques for preparing your methanol solutions. Small variations can significantly impact the reaction kinetics. 2. Verify substrate purity: Impurities in the sucrose or other reagents can interfere with the enzymatic reaction. Use high-purity reagents for consistent results. 3. Standardize enzyme activity: Ensure that the enzyme activity is consistent across different batches. Perform an activity assay for each new lot of enzyme.[10] |
Experimental Protocols & Data Insights
Protocol: Optimizing Methanol Concentration
This protocol outlines a systematic approach to determine the optimal methanol concentration for your specific fructosyltransferase and reaction conditions.
-
Enzyme Preparation: Prepare a stock solution of your fructosyltransferase in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Reaction Setup: In separate reaction vessels, combine the buffer, sucrose (donor substrate), and varying concentrations of methanol (e.g., 0%, 5%, 10%, 15%, 20%, 25% v/v).
-
Initiate Reaction: Add a fixed amount of the enzyme stock solution to each vessel to start the reaction. Ensure thorough mixing.
-
Incubation: Incubate the reactions at the optimal temperature for your enzyme, with constant stirring.
-
Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction.
-
Reaction Quenching: Immediately stop the reaction in the aliquot by heat inactivation (e.g., boiling for 10 minutes) or by adding a chemical denaturant.[11]
-
Analysis: Analyze the quenched samples by HPLC to quantify the concentrations of the substrate (sucrose), product (methyl-fructoside), and any byproducts.
-
Data Interpretation: Plot the product concentration versus time for each methanol concentration to determine the initial reaction rates. Also, plot the final product yield against the methanol concentration to identify the optimal level.
Data Summary: Methanol Concentration Effects
| Methanol Concentration (v/v) | Relative Initial Rate (%) | Final Product Yield (%) | Observations |
| 5% | 40 | 25 | Sub-optimal yield, likely due to competing hydrolysis. |
| 10% | 75 | 50 | Increased yield and reaction rate. |
| 15% | 95 | 65 | Approaching optimal performance. |
| 20% | 100 | 70 | Optimal concentration in this example system.[1][2] |
| 25% | 80 | 55 | Decreased rate and yield, indicating enzyme inhibition. |
Note: These are illustrative values. The optimal concentration will vary depending on the specific enzyme and reaction conditions.
Visualizing the Process
Transfructosylation Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of methyl-fructoside synthesis with beta-fructofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the fermentation process for fructosyltransferase production by Aspergillus niger FS054 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and model development for enzymatic synthesis of fructo-oligosaccharides using fructosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Sucrose:Sucrose Fructosyl Transferase by Cations and Ionic Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boosting Fructosyl Transferase’s Thermostability and Catalytic Performance for Highly Efficient Fructooligosaccharides (FOS) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting peak tailing in HPLC analysis of methyl beta-D-fructofuranoside
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of methyl β-D-fructofuranoside. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on the prevalent problem of peak tailing. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My methyl β-D-fructofuranoside peak is showing significant tailing. What are the most likely causes?
A: Peak tailing for a polar compound like methyl β-D-fructofuranoside is a common issue and typically points to secondary retention mechanisms interfering with the primary mode of separation.[1] The most probable causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns are a primary cause of peak tailing.[1][2][3] Methyl β-D-fructofuranoside, with its multiple hydroxyl groups, can form hydrogen bonds with these acidic silanol sites, leading to a secondary, stronger retention mechanism that causes the peak to tail.[3] This effect is more pronounced at mid-range pH where silanols are ionized.[1][4]
-
Mobile Phase Mismatch: An improperly optimized mobile phase, particularly its pH and buffer concentration, can exacerbate silanol interactions.[4][5] If the mobile phase pH is not suitable for keeping the analyte in a single ionic state, peak distortion can occur.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6][7][8]
-
Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked with particulates from the sample or mobile phase.[7][8][9] This disruption of the flow path can cause peak tailing for all analytes.[9]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, leading to band broadening and peak tailing.[4][8]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Silanol Interactions
Q2: How can I confirm if silanol interactions are the cause of my peak tailing and what are the immediate steps to fix it?
A: To diagnose silanol interactions, you can perform a simple test. If the peak shape improves significantly by lowering the mobile phase pH, it strongly suggests that silanol interactions are the culprit.[1]
Here is a step-by-step protocol to mitigate these interactions:
Experimental Protocol: Mobile Phase pH Adjustment
-
Baseline Establishment: First, run your current method and record the tailing factor of the methyl β-D-fructofuranoside peak.
-
Mobile Phase Preparation: Prepare a new aqueous mobile phase containing an acidic modifier. A common choice is 0.1% formic acid or trifluoroacetic acid (TFA), which will lower the pH to around 2.5-3.0.[10][11]
-
System Equilibration: Thoroughly flush your HPLC system with the new, low-pH mobile phase to ensure the column is fully equilibrated.
-
Re-analysis: Inject your sample again and compare the peak shape to the baseline. A significant reduction in tailing indicates that suppressing the ionization of silanol groups was effective.[1][2]
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Typical Tailing Factor | Rationale |
| 7.0 | > 2.0 | At neutral pH, many silanol groups are ionized (SiO-), leading to strong ionic interactions with polar analytes.[1][3] |
| 3.0 | 1.2 - 1.5 | At low pH, silanol groups are protonated (Si-OH), minimizing unwanted secondary interactions.[1][2][12] |
If pH adjustment alone is insufficient, consider these additional strategies:
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[1][4][5] If you are not already using one, switching to a high-quality, end-capped C18 or a polar-embedded column is highly recommended.[4]
-
Mobile Phase Additives: In some cases, adding a basic compound like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites, though this is less common with modern columns.[2][10]
Diagram 1: Troubleshooting Silanol Interactions
Caption: A logical workflow for addressing peak tailing caused by silanol interactions.
Guide 2: Optimizing Column and Sample Parameters
Q3: I've adjusted my mobile phase pH, but I'm still seeing some peak tailing. What other column and sample-related factors should I investigate?
A: If pH optimization doesn't completely resolve the issue, the next step is to look at the physical state of your column and how the sample is being introduced.
Troubleshooting Column and Sample Issues:
-
Check for Column Overload: Injecting a sample that is too concentrated is a frequent cause of peak asymmetry.[6][8]
-
Assess Column Health: A damaged or contaminated column can lead to poor peak shape for all compounds in your sample.[7][8]
-
Void Formation/Blocked Frit: A sudden pressure increase or physical shock can cause a void to form at the head of the column, or particulates can block the inlet frit.[1][5] This disrupts the flow path and distorts the peak.[9]
-
Troubleshooting Steps:
-
Reverse Flush: Disconnect the column from the detector and reverse the flow direction, flushing with a strong solvent to waste. This can sometimes dislodge particulates from the inlet frit.[1]
-
Substitute the Column: The most definitive way to check for a bad column is to replace it with a new one of the same type.[1][5] If the peak shape is restored, the old column was the problem.
-
Use Guard Columns and In-line Filters: To prolong the life of your analytical column, always use a guard column and an in-line filter to catch particulates before they reach the main column.[5][7]
-
-
-
Ensure Proper Sample Preparation: The sample solvent can have a significant impact on peak shape.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[8]
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase composition.[11] If sample solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.
-
Sample Cleanup: If your sample matrix is complex, interfering components can co-elute or build up on the column, causing peak tailing.[1][5] Consider using a sample cleanup technique like Solid Phase Extraction (SPE) to remove these interferences.[4][5]
-
Diagram 2: Investigating Column and Sample Effects
Caption: Decision tree for troubleshooting column and sample-related peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Challenges in the purification of methyl beta-D-fructofuranoside from reaction mixtures
Welcome to the technical support center for the purification of methyl β-D-fructofuranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this valuable fructofuranoside from complex reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure the integrity and success of your experimental work.
Introduction: The Core Purification Challenge
The synthesis of methyl β-D-fructofuranoside, typically via the Fischer glycosylation of D-fructose in methanol, presents a significant purification challenge. The reaction inherently produces a mixture of isomers, including the desired methyl β-D-fructofuranoside, its α-anomer, and the more thermodynamically stable methyl pyranosides (α and β).[1] The structural similarity of these isomers, coupled with the common syrupy nature of the product, makes separation and crystallization particularly difficult.[2][3]
This guide will address these core issues, providing practical, field-proven insights to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer glycosylation reaction producing so many different products?
A1: The Fischer glycosylation proceeds via an oxocarbenium ion intermediate, which can be attacked by methanol from different faces, leading to a mixture of products. The reaction is under kinetic and thermodynamic control. The furanosides (including your target β-anomer) are the kinetically favored products, forming faster at lower temperatures and shorter reaction times. However, given enough time and higher temperatures, the equilibrium will shift towards the more thermodynamically stable pyranoside forms.[1][4]
Q2: What is the best way to monitor the progress of my reaction to maximize the yield of the desired furanoside?
A2: Thin-Layer Chromatography (TLC) is an excellent, low-cost method for monitoring the reaction. By spotting the reaction mixture alongside standards of fructose and, if available, the purified products, you can visualize the consumption of the starting material and the appearance of the product mixture. A well-chosen solvent system will allow for the separation of the furanosides from the pyranosides and the starting fructose.[5][6]
Q3: My purified methyl β-D-fructofuranoside is a persistent syrup. How can I induce crystallization?
A3: The syrupy nature of many protected and unprotected sugars is a common challenge. Several strategies can be employed to induce crystallization:
-
High Purity: Ensure the syrup is of the highest possible purity, as impurities can significantly inhibit crystal lattice formation.[3]
-
Solvent Selection: Experiment with various solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated (e.g., ethanol, methanol-ether mixtures).[7]
-
Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.[3]
-
Slow Evaporation: Dissolve the syrup in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Place your compound, dissolved in a small amount of a good solvent, in a vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The slow diffusion of the anti-solvent vapors into your solution can induce crystallization.[8]
Q4: Which analytical technique is best for assessing the final purity of my methyl β-D-fructofuranoside?
A4: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a robust method for purity assessment of carbohydrates. Since sugars lack a strong UV chromophore, ELSD is a more suitable universal detector than UV.[9][10][11] This technique can effectively separate and quantify the different isomers present in your sample. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and anomeric configuration of the final product.
Troubleshooting Guide: Chromatographic Purification
The primary method for purifying methyl β-D-fructofuranoside from its isomers is column chromatography. Below are common issues and their solutions.
Issue 1: Poor or No Separation of Isomers on a Silica Gel Column
Question: I am running a silica gel column, but all my sugar isomers are co-eluting. What am I doing wrong?
Answer: This is a common problem due to the high polarity and subtle structural differences between the sugar isomers.
-
Causality: Silica gel separates compounds based on polarity. The multiple hydroxyl groups on the sugar isomers lead to very strong interactions with the silica, requiring highly polar mobile phases. This can result in poor selectivity as all isomers elute together with the highly polar solvent front.
-
Solution:
-
Deactivate the Silica: The silica gel may be too "active." You can deactivate it by using a mobile phase containing a small amount of water or triethylamine.[12]
-
Switch to a Different Stationary Phase: For challenging sugar separations, consider alternative stationary phases:
-
Ion-Exchange Resins: These can separate sugars based on weak interactions and the formation of transient complexes.[13]
-
Ligand-Exchange Chromatography: This technique uses columns packed with a cation-exchange resin loaded with a metal counterion (e.g., Ca2+). Separation occurs based on the differential formation of complexes between the sugar's hydroxyl groups and the metal ion. The steric arrangement of the hydroxyl groups in each isomer influences the strength of these complexes, allowing for separation.[2][14]
-
Amine-Functionalized Phases (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for separating polar compounds. An amine-functionalized column with a mobile phase of high organic content (like acetonitrile) and a small amount of water is a powerful option.[9]
-
-
Issue 2: Peak Tailing or Broadening in HPLC Analysis
Question: My HPLC chromatogram shows broad, tailing peaks for my sugar standards and purified fractions. How can I improve the peak shape?
Answer: Peak broadening or splitting for reducing sugars is often due to the separation of the α and β anomers in solution, a phenomenon known as mutarotation.[15]
-
Causality: In solution, reducing sugars exist in equilibrium between their α and β anomeric forms. If the interconversion between these forms is slow compared to the chromatographic timescale, the two anomers can be partially or fully separated, leading to broad or split peaks.[15][16]
-
Solution:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 70-80 °C) can accelerate the rate of anomer interconversion, causing the two peaks to coalesce into a single, sharper peak.[16][17]
-
Use an Alkaline Mobile Phase: High pH conditions also speed up mutarotation. Using a mobile phase with a small amount of an amine additive or employing a polymer-based column that is stable at high pH can prevent the separation of anomers.[15][16]
-
Issue 3: Low Recovery from the Column
Question: I am losing a significant amount of my product on the column. What could be the cause?
Answer: Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition.
-
Causality: The high polarity of unprotected sugars can lead to very strong, sometimes irreversible, binding to highly active stationary phases like silica gel. If acidic or basic conditions are used in the mobile phase, acid- or base-labile protecting groups or the glycosidic bond itself could be cleaved.
-
Solution:
-
Use a Less Active Stationary Phase: Consider using a C18 (reverse-phase) column for more polar compounds, or deactivate your silica gel as mentioned in Issue 1.[12]
-
Ensure Neutral pH: Unless intentionally using an ion-exchange mechanism, ensure your mobile phase and sample are at a neutral pH to prevent degradation.
-
Check Solubility: Ensure your compound is fully soluble in the mobile phase to prevent precipitation on the column.
-
Experimental Protocols
Protocol 1: TLC Analysis of Fischer Glycosidation Reaction
This protocol is for monitoring the reaction progress.
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in methanol.
-
Spotting: On the baseline of the TLC plate, spot the D-fructose standard, the reaction mixture, and a co-spot (reaction mixture and standard on the same spot).
-
Eluent System: A common mobile phase for separating these polar compounds is a mixture of a polar organic solvent and a less polar one, for example, Ethyl Acetate:Methanol:Water in a ratio of 8:2:1. The optimal ratio may require some experimentation.
-
Development: Place the TLC plate in a chamber saturated with the eluent vapor and allow the solvent front to travel up the plate.
-
Visualization:
-
Dry the plate thoroughly.
-
Stain the plate using a carbohydrate-specific stain, such as a p-anisaldehyde solution or a ceric ammonium molybdate stain, followed by gentle heating.
-
The products (methyl fructofuranosides and pyranosides) should have higher Rf values than the highly polar D-fructose starting material. The furanosides are generally less polar and will have slightly higher Rf values than the pyranosides.
-
| Compound | Typical Rf Value (Illustrative) | Appearance with p-Anisaldehyde Stain |
| D-Fructose | ~0.2 | Pink/Brown |
| Methyl Pyranosides | ~0.4 - 0.5 | Varies (e.g., Blue/Green) |
| Methyl Furanosides | ~0.5 - 0.6 | Varies (e.g., Purple/Gray) |
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of the target compound.
-
Column Packing: Prepare a slurry of silica gel in the starting eluent (e.g., 100% ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.[18]
-
Sample Loading:
-
Concentrate the crude reaction mixture to a thick syrup.
-
Dissolve the syrup in a minimal amount of the mobile phase.
-
Alternatively, for better resolution, adsorb the crude syrup onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this to the top of the packed column.
-
-
Elution:
-
Begin elution with a moderately polar solvent system, such as Ethyl Acetate:Methanol (e.g., 95:5).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of methanol. This will help to first elute the less polar furanosides, followed by the more polar pyranosides and any remaining fructose.
-
-
Fraction Collection: Collect fractions and analyze them by TLC (using the system from Protocol 1) to identify which fractions contain the desired methyl β-D-fructofuranoside.
-
Product Isolation: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the synthesis and purification of methyl β-D-fructofuranoside.
Logical Relationship of Purification Challenges
References
- 1. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Factors That Affect Sugar Crystallization | Alaqua Inc [alaquainc.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. frommgroup.ch [frommgroup.ch]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shodex.com [shodex.com]
- 15. lcms.cz [lcms.cz]
- 16. shodex.com [shodex.com]
- 17. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Enzyme Substrates: Methyl β-D-Fructofuranoside vs. Sucrose
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzymatic research and development, the choice of substrate is a critical determinant of experimental outcomes. This guide provides an in-depth, objective comparison of two key substrates for β-fructofuranosidases (commonly known as invertases or sucrases): the naturally occurring disaccharide, sucrose, and its synthetic analogue, methyl β-D-fructofuranoside. This comparison is grounded in their fundamental chemical properties, enzymatic kinetics, and practical applications, supported by experimental data to inform substrate selection in various research and development contexts.
At a Glance: Structural and Physicochemical Properties
A foundational understanding of the chemical and physical characteristics of methyl β-D-fructofuranoside and sucrose is essential to appreciate their behavior as enzyme substrates.
| Property | Methyl β-D-fructofuranoside | Sucrose |
| Molecular Formula | C₇H₁₄O₆[1] | C₁₂H₂₂O₁₁[2] |
| Molar Mass | 194.18 g/mol [1] | 342.30 g/mol [3] |
| Structure | A monosaccharide derivative with a methyl group attached to the anomeric carbon of the fructose moiety in a β-furanose configuration. | A disaccharide composed of an α-D-glucose unit and a β-D-fructose unit linked by an α-1,2-glycosidic bond.[2][4] |
| Appearance | Colorless syrup[5] | White crystalline solid[6][7] |
| Solubility | Soluble in DMSO, Methanol, and Water[5] | Highly soluble in water; slightly soluble in ethanol.[2] |
The key structural difference lies in the glycosidic bond. Sucrose possesses a classic glycosidic linkage between two monosaccharide units, which is the target for hydrolytic enzymes. In contrast, methyl β-D-fructofuranoside features a methyl glycoside, where a methyl group replaces the glucose moiety of sucrose. This seemingly subtle difference has significant implications for enzyme recognition and catalysis.
Enzymatic Hydrolysis: A Head-to-Head Comparison
The central question for researchers is how these structural differences translate to their performance as enzyme substrates. The primary enzymes of interest are β-fructofuranosidases (EC 3.2.1.26), such as invertase, which specifically hydrolyze terminal non-reducing β-D-fructofuranoside residues.[5]
The Mechanism of β-Fructofuranosidase Action
Caption: Enzymatic hydrolysis of sucrose and methyl β-D-fructofuranoside by β-fructofuranosidase.
Kinetic Parameters: The Decisive Data
While both molecules are recognized by β-fructofuranosidases, their efficiency as substrates can differ significantly. This is quantified by the Michaelis-Menten kinetic parameters, Km and Vmax. Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value generally indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Published studies on the substrate specificity of β-fructofuranosidases indicate that the enzyme can hydrolyze a range of β-D-fructofuranosides, not just sucrose. For instance, raffinose and melezitose, which contain terminal β-fructofuranoside residues, are also hydrolyzed by invertase.[8] This suggests that methyl β-D-fructofuranoside, which possesses the key β-fructofuranoside moiety, is a viable substrate.
However, a direct side-by-side kinetic comparison in the literature is scarce. While numerous studies have determined the kinetic parameters for sucrose hydrolysis by various invertases, data for methyl β-D-fructofuranoside is less common and often focused on its synthesis rather than hydrolysis.[9][10]
Table of Kinetic Parameters for Sucrose Hydrolysis by Yeast Invertase (β-Fructofuranosidase)
| Enzyme Source | Km (mM) | Vmax (units) | Reference |
| Saccharomyces cerevisiae | 24 | 1 mM/min | --INVALID-LINK-- |
| Aspergillus niger | 10.17 | 0.7801 µmol min⁻¹ | [11] |
| Xanthophyllomyces dendrorhous | 4.2 (for sucrose) | - | [4] |
The lack of readily available Vmax and Km values for methyl β-D-fructofuranoside hydrolysis necessitates a dedicated experimental approach for a definitive comparison. The following section outlines a robust protocol for such a study.
Experimental Protocol: Determining and Comparing Kinetic Parameters
To objectively compare the performance of methyl β-D-fructofuranoside and sucrose as enzyme substrates, a standardized enzymatic assay is required. The following protocol is designed to determine the Km and Vmax of a β-fructofuranosidase (e.g., invertase from Saccharomyces cerevisiae) for both substrates.
Principle
The enzymatic hydrolysis of both substrates by β-fructofuranosidase yields reducing sugars. The rate of this reaction can be monitored by quantifying the amount of reducing sugars produced over time using the dinitrosalicylic acid (DNS) method. By measuring the initial reaction rates at various substrate concentrations, the kinetic parameters Km and Vmax can be determined using a Lineweaver-Burk plot.
Materials and Reagents
-
β-Fructofuranosidase (Invertase) from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. I4504)
-
Sucrose
-
Methyl β-D-fructofuranoside
-
Sodium acetate buffer (0.1 M, pH 4.7)
-
Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt (potassium sodium tartrate) solution (40%)
-
Glucose (for standard curve)
-
Spectrophotometer
-
Water bath
Experimental Workflow
Caption: Workflow for the determination of enzyme kinetic parameters.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of 0.1 M sodium acetate buffer and adjust the pH to 4.7.
-
Prepare a series of substrate solutions (both sucrose and methyl β-D-fructofuranoside) of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 mM) in the acetate buffer.
-
Prepare a stock solution of the β-fructofuranosidase in cold acetate buffer. The final concentration in the reaction mixture should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare the DNS reagent by dissolving dinitrosalicylic acid, sodium sulfite, and phenol in sodium hydroxide solution.
-
Prepare a glucose standard curve by measuring the absorbance of known concentrations of glucose treated with the DNS reagent.
-
-
Enzymatic Reaction:
-
For each substrate and concentration, pipette 1 mL of the substrate solution into a test tube.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 1 mL of the pre-warmed enzyme solution to each tube and start a timer.
-
At specific time intervals (e.g., 0, 2, 4, 6, 8, and 10 minutes), withdraw a 0.5 mL aliquot from the reaction mixture and immediately add it to a tube containing 1 mL of DNS reagent to stop the reaction.
-
-
Quantification of Reducing Sugars:
-
After stopping the reaction, add 0.5 mL of Rochelle salt solution to each tube.
-
Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and add 8 mL of deionized water.
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Using the glucose standard curve, determine the concentration of reducing sugars produced in each sample.
-
For each substrate concentration, plot the concentration of product formed against time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Create a Lineweaver-Burk plot by graphing 1/V₀ versus 1/[S] (where [S] is the substrate concentration).
-
Determine Km and Vmax from the x- and y-intercepts of the Lineweaver-Burk plot, respectively (x-intercept = -1/Km; y-intercept = 1/Vmax).
-
Discussion and Conclusion: Making an Informed Choice
The choice between methyl β-D-fructofuranoside and sucrose as a substrate will ultimately depend on the specific research objective.
-
Sucrose is the natural substrate for many β-fructofuranosidases and is therefore the logical choice for studies aiming to characterize the enzyme's physiological function or for industrial applications involving the inversion of cane or beet sugar. Its kinetic parameters are well-documented for many enzymes, providing a solid baseline for comparison.
-
Methyl β-D-fructofuranoside serves as a valuable tool for probing the substrate specificity and active site architecture of β-fructofuranosidases. By isolating the fructofuranoside moiety, researchers can investigate the enzyme's recognition of this key structural element without the influence of the glucose unit. It is particularly useful in mechanistic studies and for screening for novel enzymes with altered substrate preferences.
Expert Insights: The methyl group in methyl β-D-fructofuranoside, being smaller and less sterically hindering than the glucose unit in sucrose, may lead to different binding affinities and catalytic rates. It is plausible that for some β-fructofuranosidases, the Km for methyl β-D-fructofuranoside could be lower, indicating a higher affinity, but the Vmax might also be affected depending on how the methyl group influences the transition state stabilization. The experimental protocol outlined above provides a robust framework for elucidating these differences.
References
- 1. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Analysis of β-Fructofuranosidase from Xanthophyllomyces dendrorhous Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and Biochemical Characterization of a β-Fructofuranosidase from Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invertase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. (PDF) Kinetic Study on Transfructosylation by [research.amanote.com]
- 8. Invertase [nonanone.com]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity of methyl-fructoside synthesis with beta-fructofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability Showdown: A Comparative Guide to Methyl β-D-fructofuranoside and Methyl β-D-fructopyranoside
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the subtle difference between a five-membered furanose ring and a six-membered pyranose ring can have profound implications for molecular stability and reactivity. This guide offers an in-depth, objective comparison of the stability of two key anomers of methyl fructoside: methyl β-D-fructofuranoside and methyl β-D-fructopyranoside. We will explore the structural nuances, thermodynamic principles, and kinetic behaviors that differentiate these molecules, supported by established experimental protocols.
The Structural Basis of Stability: A Tale of Two Rings
At the heart of the stability difference lies the fundamental structure of the carbohydrate ring. Fructose, a ketohexose, can cyclize to form either a five-membered hemiketal (furanose) or a six-membered hemiketal (pyranose). When the anomeric hydroxyl group is subsequently methylated, these forms are locked in as glycosides.
-
Methyl β-D-fructopyranoside features a six-membered pyranose ring. This ring preferentially adopts a stable chair conformation, specifically the ²C₅ chair, which minimizes both angular and torsional strain. This conformation places bulky substituents in equatorial positions, further enhancing its stability.[1]
-
Methyl β-D-fructofuranoside is built upon a five-membered furanose ring. This ring cannot achieve a strain-free conformation like the pyranose chair. Instead, it exists in higher-energy envelope or twist conformations, which possess significant torsional strain and eclipsing interactions between adjacent substituents.
This inherent conformational strain is the primary reason for the lower intrinsic stability of the furanoside ring system compared to the pyranoside.
Caption: Structural differences leading to varied ring strain.
Thermodynamic vs. Kinetic Stability
It is crucial to distinguish between thermodynamic and kinetic stability.
-
Thermodynamic Stability refers to the relative energy of the molecule at equilibrium. Due to its lower conformational strain, methyl β-D-fructopyranoside is the thermodynamically more stable isomer .[1] In an equilibrium mixture of fructose anomers in solution, the pyranose forms predominate over the furanose forms, reflecting this inherent stability.[2]
-
Kinetic Stability relates to the energy barrier that must be overcome for a reaction to occur—in this context, the hydrolysis of the glycosidic bond. A higher energy barrier means the molecule is more kinetically stable, or less reactive.
The Decisive Factor: Rate of Acid-Catalyzed Hydrolysis
The most significant and practically relevant difference between these two molecules is their susceptibility to hydrolysis, particularly under acidic conditions. Glycosidic bond hydrolysis is a fundamental reaction in carbohydrate chemistry and biology.[3]
It is a well-established principle that furanosides hydrolyze substantially faster than pyranosides. Fructofuranosides, such as those found in sucrose and inulin, are known to be particularly acid-labile.[4][5]
The Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the glycosidic oxygen, followed by the departure of the aglycone (methanol). This forms a transient, planar oxocarbenium ion intermediate. The subsequent attack by a water molecule yields the free sugar.
Why the Furanoside is Less Stable: The transition state leading to the oxocarbenium ion is more easily attained from the strained, near-planar conformation of the furanose ring. The relief of the inherent ring strain in the furanoside provides a powerful thermodynamic driving force, lowering the activation energy for hydrolysis. Conversely, the stable chair conformation of the pyranoside requires more significant distortion and a higher energy input to reach the transition state.
References
- 1. Methyl beta-D-fructopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification [mdpi.com]
- 5. Hydrolytic methods for the quantification of fructose equivalents in herbaceous biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of Methyl β-D-fructofuranoside
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, unambiguous structural confirmation is paramount. This is particularly true for glycosides, where subtle changes in stereochemistry can profoundly impact biological activity. This guide provides an in-depth technical comparison of the spectroscopic data used for the structural confirmation of methyl β-D-fructofuranoside, a key fructose derivative. Authored from the perspective of a Senior Application Scientist, this document will delve into the nuances of ¹H NMR, ¹³C NMR, and Mass Spectrometry data, offering field-proven insights into experimental choices and data interpretation.
The Imperative of Spectroscopic Scrutiny in Glycoside Characterization
The seemingly minor difference between an α and a β linkage, or a furanose and a pyranose ring, can lead to vastly different molecular shapes and, consequently, biological functions. Therefore, relying on a single analytical technique is often insufficient for the definitive structural elucidation of a glycoside. A multi-pronged approach, integrating data from various spectroscopic methods, provides a self-validating system for structural confirmation. In this guide, we will dissect the spectroscopic signature of methyl β-D-fructofuranoside and compare it with its anomer, methyl α-D-fructofuranoside, its pyranoside isomer, methyl β-D-fructopyranoside, and the ubiquitous disaccharide, sucrose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the three-dimensional structure of organic molecules in solution. For carbohydrates, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the stereochemistry of chiral centers, and the conformation of the sugar ring.
¹³C NMR Spectroscopy: A Clear Fingerprint
The ¹³C NMR spectrum provides a distinct signal for each carbon atom in a unique chemical environment, offering a clear fingerprint of the molecule. The chemical shift of the anomeric carbon (C-2 in the case of fructose) is particularly diagnostic of the anomeric configuration.
A seminal study by Angyal and Bethell in the Australian Journal of Chemistry (1976) laid the groundwork for using ¹³C NMR to distinguish between the different isomers of fructose and its glycosides.[1][2][3][4][5][6]
Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) of Methyl β-D-fructofuranoside and Related Compounds in D₂O
| Carbon | Methyl β-D-fructofuranoside | Methyl α-D-fructofuranoside | Methyl β-D-fructopyranoside | Sucrose (Fructose unit) |
| C-1 | 63.8 | 62.1 | 61.9 | 63.4 |
| C-2 | 108.8 | 101.9 | 99.1 | 104.7 |
| C-3 | 81.1 | 82.2 | 68.1 | 77.4 |
| C-4 | 76.5 | 77.5 | 67.5 | 75.0 |
| C-5 | 82.2 | 84.1 | 65.1 | 82.3 |
| C-6 | 62.9 | 63.8 | 64.2 | 61.6 |
| OCH₃ | 48.9 | 48.5 | 48.0 | - |
Note: Data for methyl fructofuranosides and fructopyranoside are based on the findings of Angyal and Bethell (1976). Sucrose data is from publicly available spectral databases.
From Table 1, the most striking difference is the chemical shift of the anomeric carbon, C-2. In methyl β-D-fructofuranoside, the C-2 signal appears significantly downfield at approximately 108.8 ppm compared to its α-anomer (around 101.9 ppm). This substantial difference is a reliable indicator of the β-configuration at the anomeric center in the furanoside form. The pyranoside isomer also shows a distinct C-2 chemical shift, further highlighting the power of ¹³C NMR in distinguishing between ring sizes.
¹H NMR Spectroscopy: Unraveling Proton Environments
While ¹³C NMR provides a skeletal map, ¹H NMR spectroscopy offers detailed information about the proton environment and their spatial relationships through chemical shifts and coupling constants. The crowded nature of carbohydrate ¹H NMR spectra often necessitates the use of two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignments.
Key Diagnostic Features in the ¹H NMR Spectrum of Methyl β-D-fructofuranoside:
-
The Methyl Singlet: A sharp singlet corresponding to the anomeric methoxy group (O-CH₃) protons, typically appearing in the range of 3.3-3.5 ppm.
-
Ring Protons: A complex multiplet region between 3.5 and 4.5 ppm corresponding to the protons on the furanose ring (H-3, H-4, H-5) and the exocyclic hydroxymethyl groups (H-1 and H-6).
-
Anomeric Proton (H-2): Unlike aldopyranosides, the anomeric proton in ketofuranosides is absent. The key to confirming the structure lies in the correlation of the anomeric carbon with the protons on adjacent carbons in 2D NMR experiments.
Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural confirmation, it is invaluable for determining the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.
For methyl β-D-fructofuranoside (C₇H₁₄O₆), the expected molecular weight is 194.18 g/mol .[2] In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 195.0863 and/or the sodium adduct [M+Na]⁺ at m/z 217.0682.
The fragmentation of glycosides in the mass spectrometer often involves the cleavage of the glycosidic bond. For methyl β-D-fructofuranoside, a characteristic fragmentation pathway would be the loss of the methoxy group (-OCH₃) to generate a fragment ion at m/z 163. This would be followed by subsequent losses of water molecules from the sugar ring.
Experimental Protocols
To ensure the integrity and reproducibility of the spectroscopic data, standardized experimental protocols are crucial.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified glycoside in 0.5 mL of deuterium oxide (D₂O). The use of a deuterated solvent is essential to avoid a large solvent signal in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for accurate chemical shift referencing.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
-
2D NMR Acquisition: To aid in the assignment of proton and carbon signals, acquire two-dimensional NMR spectra, including:
-
COSY: To identify proton-proton couplings within the same spin system.
-
HSQC: To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage.
-
Protocol for Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the glycoside (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to generate intact molecular ions.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform tandem mass spectrometry. Isolate the molecular ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragmentation pattern to deduce structural features.
Visualizing the Structure and Workflow
To better conceptualize the structure and the analytical process, the following diagrams are provided.
Caption: Chemical structure of methyl β-D-fructofuranoside.
Caption: Experimental workflow for spectroscopic confirmation.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural confirmation of methyl β-D-fructofuranoside, and indeed any glycoside, necessitates a rigorous and multi-faceted analytical approach. While ¹³C NMR provides a definitive fingerprint, particularly through the diagnostic chemical shift of the anomeric carbon, ¹H NMR and 2D correlation experiments are essential for a complete assignment of the proton resonances and for confirming the connectivity within the molecule. Mass spectrometry serves as a crucial complementary technique, confirming the molecular weight and providing structural clues through fragmentation analysis. By judiciously applying these spectroscopic techniques and carefully interpreting the resulting data in a comparative context, researchers can confidently establish the structural integrity of their synthesized or isolated glycosides, a critical step in advancing our understanding of their biological roles and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Two New Iridoid Glycosides from the Root Barks of Sambucus williamsii Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of sugar detection by an insect taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthetic Methyl β-D-Fructofuranoside by HPLC-ELSD
Abstract
The accurate determination of purity for synthetic carbohydrates like methyl β-D-fructofuranoside is paramount in research and pharmaceutical development, where even minor impurities can significantly alter biological activity or product stability. Due to its lack of a UV chromophore, this compound challenges traditional HPLC-UV analysis. This guide presents a comprehensive, validated methodology using High-Performance Liquid Chromatography coupled with an Evaporative Light-Scattering Detector (HPLC-ELSD). We provide a detailed, field-tested protocol, explain the scientific rationale behind key decisions, and objectively compare the method's performance against alternative techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR). This document is intended to serve as a practical, authoritative resource for scientists seeking to establish a robust, reliable, and self-validating system for carbohydrate purity assessment.
The Analytical Challenge: Why Standard HPLC Fails
Methyl β-D-fructofuranoside, like many sugars and glycosides, is a highly polar molecule that lacks a chromophore, a light-absorbing functional group.[1][2] This molecular property renders it effectively invisible to the most common HPLC detector, the UV-Visible (UV-Vis) detector. While alternative detectors like the Refractive Index (RI) detector can be used, they suffer from significant drawbacks, including low sensitivity, incompatibility with gradient elution, and baseline instability, making them unsuitable for high-sensitivity impurity profiling.[2][3]
This necessitates a "universal" detection method that is independent of the analyte's optical properties. The Evaporative Light-Scattering Detector (ELSD) is an ideal solution.[1][4][5] It provides a mass-dependent response for any non-volatile analyte in a volatile mobile phase, making it perfectly suited for gradient elution and the sensitive detection of carbohydrates.[1][4][6]
The HPLC-ELSD Method: A Self-Validating System
Our approach is grounded in the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines and system suitability standards from the United States Pharmacopeia (USP) General Chapter <621>.[7][8][9][10] This ensures the method is not just a procedure, but a self-validating system that confirms its own performance before and during sample analysis.[11]
Principle of Evaporative Light-Scattering Detection (ELSD)
The ELSD operates on a three-stage principle:
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets.[1][4]
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.[1][4][12]
-
Detection: A light source (e.g., LED or laser) illuminates the particle stream. The scattered light is measured by a photodetector, generating a signal proportional to the mass of the analyte.[1][4]
This mechanism provides near-universal detection for non-volatile compounds and is compatible with the gradient elution required for complex sample analysis.[3][6]
Chromatographic Strategy: The Power of HILIC
To achieve effective separation of the highly polar methyl β-D-fructofuranoside from potential impurities (e.g., starting materials, anomers, or degradation products), a specialized chromatographic mode is required. Traditional reversed-phase chromatography is ineffective for such polar compounds. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) , which uses a polar stationary phase (like an amino- or amide-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[13][14][15] HILIC excels at separating complex carbohydrate mixtures and provides the necessary retention and resolution for this analysis.[13][14]
Experimental Workflow Diagram
The following diagram outlines the complete analytical workflow from sample preparation to final purity assessment.
Caption: Workflow for purity validation of methyl β-D-fructofuranoside.
Validated Experimental Protocol
This protocol has been validated for specificity, linearity, precision, and accuracy in accordance with ICH Q2(R1) guidelines.[7][8][16]
3.1. HPLC-ELSD Method Parameters
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A robust, standard quaternary HPLC system. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | HILIC chemistry provides excellent retention for polar sugars.[13][15] |
| Column Temp. | 35 °C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Ammonium Acetate in Water | Volatile buffer, ideal for ELSD and MS compatibility. |
| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |
| Gradient | 0-1 min: 90% B; 1-10 min: 90% to 60% B; 10-12 min: 60% B; 12-12.1 min: 60% to 90% B; 12.1-15 min: 90% B | Gradient elution ensures separation of early-eluting polar impurities from the main peak and late-eluting non-polar contaminants. |
| Flow Rate | 0.3 mL/min | Optimized for the column dimensions and particle size. |
| Injection Vol. | 2 µL | Minimizes peak broadening while providing adequate sensitivity. |
| ELSD | Agilent 1290 Infinity II ELSD or equivalent | High-sensitivity detector suitable for carbohydrates.[17] |
| Drift Tube Temp. | 50 °C | Balances efficient solvent evaporation with analyte stability. |
| Nebulizer Temp. | 30 °C | Low-temperature nebulization minimizes thermal degradation of sensitive analytes. |
| Nitrogen Gas | 1.6 SLM (Standard Liters per Minute) | Optimized for droplet formation and signal-to-noise ratio. |
3.2. System Suitability Test (SST)
As per USP <621>, system suitability must be confirmed before sample analysis.[9][11]
-
Preparation: Prepare a solution containing methyl β-D-fructofuranoside (~1 mg/mL) and a known, closely eluting impurity or an anomer if available (e.g., methyl α-D-fructofuranoside) at a lower concentration (~0.05 mg/mL).
-
Procedure: Make five replicate injections of the SST solution.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5 for the main peak.
-
Resolution (Rs): ≥ 2.0 between the main peak and the known impurity/anomer.
-
Relative Standard Deviation (RSD): ≤ 2.0% for the peak area of the main component.
-
3.3. Purity Calculation
Purity is determined using the area percent normalization method. This assumes that all impurities have a similar response factor in the ELSD, which is a reasonable starting point for this class of compounds.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Note: The ELSD response can be non-linear.[3][18] For rigorous quantitative analysis of specific impurities, a calibration curve for each impurity standard is required. However, for general purity screening, area percent normalization provides a reliable and widely accepted assessment.
Comparative Analysis: HPLC-ELSD vs. Alternative Techniques
While HPLC-ELSD is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
Caption: Decision logic for selecting an analytical purity validation method.
4.1. Comparison Summary
| Feature | HPLC-ELSD | GC-FID/MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation with mass-based detection. | Separation of volatile compounds with flame ionization or mass spec detection. | Measures nuclei response in a magnetic field for structural and quantitative data. |
| Sample Prep | Simple dissolution and filtration. | Mandatory derivatization (e.g., silylation, acetylation) to increase volatility.[2][19][20] | Dissolution in deuterated solvent with an internal standard of known purity. |
| Specificity | High; separates isomers and related substances. | Very high; excellent separation of volatile derivatives. | High; provides structural confirmation. Less effective for isomeric impurities. |
| Sensitivity | Good (low ng range).[17] | Excellent (pg-fg range), especially with MS. | Lower; typically requires µg-mg quantities. |
| Quantitation | Relative (Area %). Requires standards for absolute quantitation due to non-linear response.[18] | Excellent with internal standards. | Primary method (absolute quantitation) without needing a standard of the analyte itself. |
| Throughput | High. | Moderate (derivatization adds time). | Low to moderate. |
| Key Advantage | Ideal for non-volatile, non-chromophoric compounds and complex mixtures. | Gold standard for volatile impurities and can provide structural information (MS). | Provides absolute purity and unambiguous structure confirmation. |
| Key Limitation | Non-linear response can complicate absolute quantitation. | Derivatization can introduce artifacts or incomplete reactions.[19][21] Not suitable for non-volatile impurities. | Lower sensitivity for trace impurity detection. |
4.2. Field Insights & Recommendations
-
For routine quality control and purity screening: HPLC-ELSD is the most efficient and effective method. Its ability to handle non-volatile compounds directly, coupled with high throughput, makes it the workhorse for this application.
-
For identifying unknown volatile impurities or residual solvents: GC-MS is indispensable. The derivatization step, while cumbersome, allows for the separation and identification of compounds that HPLC cannot address.[22]
-
For primary standard characterization or "gold standard" purity assignment: qNMR is the authoritative choice. Its ability to provide absolute quantification without a specific analyte standard is unmatched. It is the definitive method for certifying reference materials.
Conclusion
Validating the purity of synthetic methyl β-D-fructofuranoside requires a nuanced analytical approach. The HPLC-ELSD method detailed in this guide offers a robust, reliable, and high-throughput solution specifically tailored to the challenges posed by non-chromophoric carbohydrates. By employing HILIC for separation and ELSD for universal detection, this protocol provides excellent specificity for process impurities and degradation products. While GC-MS and qNMR serve critical, complementary roles for volatile analysis and absolute quantification, respectively, the validated HPLC-ELSD system stands as the optimal choice for routine purity assessment in both research and regulated environments. Adherence to the principles of system suitability ensures that the method is self-validating, providing high confidence in every result.
References
- 1. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
- 3. shimadzu.com [shimadzu.com]
- 4. grokipedia.com [grokipedia.com]
- 5. peakscientific.com [peakscientific.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. jordilabs.com [jordilabs.com]
- 9. agilent.com [agilent.com]
- 10. usp.org [usp.org]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. biotage.com [biotage.com]
- 13. Hydrophilic-interaction chromatography of complex carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. polylc.com [polylc.com]
- 15. lcms.cz [lcms.cz]
- 16. fda.gov [fda.gov]
- 17. agilent.com [agilent.com]
- 18. Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method | MDPI [mdpi.com]
- 19. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 20. mdpi.com [mdpi.com]
- 21. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]
- 22. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
A Comparative Study of the Alpha and Beta Anomers of Methyl Fructofuranoside: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereochemistry is paramount. The subtle yet significant differences between anomers can profoundly impact a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of the α- and β-anomers of methyl fructofuranoside, offering experimental insights and methodologies to empower your research.
Introduction: The Significance of Anomeric Configuration in Fructofuranosides
Methyl fructofuranosides are glycosides of fructose in its five-membered ring (furanose) form. The anomeric carbon (C-2) in fructose is ketonic, and upon cyclization, it becomes a chiral center, giving rise to two distinct stereoisomers: the α-anomer and the β-anomer. In the α-anomer, the methoxy group at the anomeric carbon is oriented axially, while in the β-anomer, it is in the equatorial position. This seemingly minor structural variance leads to a cascade of differences in their chemical and biological behavior.
The study of these anomers is crucial in various fields. In glycobiology, the anomeric linkage dictates the specificity of enzyme-substrate interactions. In drug design, the stereochemistry of a glycosidic bond can influence a compound's stability, solubility, and ultimately, its therapeutic efficacy. This guide will dissect these differences through a comparative lens, grounded in experimental data and established scientific principles.
Structural Elucidation: Distinguishing Between the Anomers
The primary tool for unambiguously distinguishing between the α- and β-anomers of methyl fructofuranoside is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the anomeric carbon and the coupling constants of adjacent protons are particularly informative.
Comparative NMR Spectroscopic Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts (in ppm) that differentiate the two anomers. Data is typically recorded in deuterium oxide (D₂O).
| Nucleus | Methyl α-D-fructofuranoside | Methyl β-D-fructofuranoside | Key Differentiating Feature |
| Anomeric Carbon (C2) | ~103-104 ppm | ~108-109 ppm | The anomeric carbon of the β-anomer is typically deshielded and resonates at a higher chemical shift compared to the α-anomer. |
| Anomeric Proton (H3) | ~4.0-4.1 ppm | ~4.1-4.2 ppm | While subtle, the chemical shift of the proton on the carbon adjacent to the anomeric center can differ. |
| Methoxy Protons (-OCH₃) | ~3.3-3.4 ppm | ~3.3-3.4 ppm | The chemical shift of the methoxy protons is generally not a reliable indicator for anomeric assignment. |
Note: Exact chemical shifts can vary slightly depending on the solvent, temperature, and concentration.
The Anomeric Effect and Conformational Stability
The relative stability of the anomers is influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position rather than the sterically less hindered equatorial position.[1] This effect is attributed to a stabilizing hyperconjugation interaction between a lone pair of the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the anomeric substituent.[1]
In the context of methyl fructofuranoside, the anomeric effect would theoretically stabilize the α-anomer (axial methoxy group). However, in furanose rings, the conformational landscape is more complex than in pyranoses, with multiple low-energy envelope and twist conformations accessible. The overall stability is a delicate balance between the anomeric effect and steric interactions between the substituents. While a definitive quantitative comparison of the stability of the two anomers under various conditions is not extensively documented in the literature, the principles of the anomeric effect provide a foundational framework for understanding their behavior.[2]
Synthesis and Separation of the Anomers
The chemical synthesis of methyl fructofuranosides typically yields a mixture of anomers. Understanding the principles of their formation and separation is critical for obtaining pure samples for further study.
Synthetic Approach: Fischer Glycosidation
The most common method for synthesizing methyl fructofuranosides is the Fischer glycosidation. This reaction involves treating D-fructose with methanol in the presence of an acid catalyst, such as hydrochloric acid or a strong acidic ion-exchange resin.[3] This process leads to an equilibrium mixture containing both α- and β-anomers of methyl fructofuranoside, as well as the corresponding pyranoside forms.
Experimental Protocol: Fischer Glycosidation of D-Fructose
-
Dissolution: Suspend D-fructose in anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., acetyl chloride, which generates HCl in situ, or a sulfonic acid resin).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Once equilibrium is reached, neutralize the acid catalyst with a base (e.g., silver carbonate or an anion exchange resin).
-
Filtration and Concentration: Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain a syrup containing a mixture of methyl glycosides.
Separation of the Anomers
The separation of the anomeric mixture is typically achieved using column chromatography. Ion-exchange chromatography has been shown to be an effective method for separating the different isomers.[3] More modern approaches often utilize high-performance liquid chromatography (HPLC) with specialized columns.
Workflow for Anomer Separation by HPLC
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the separation of methyl fructofuranoside anomers.
Comparative Reactivity of the Anomers
The difference in the stereochemistry at the anomeric center directly influences the reactivity of the α- and β-anomers, particularly in reactions involving the glycosidic bond, such as hydrolysis.
Acid-Catalyzed Hydrolysis
The rate of acid-catalyzed hydrolysis of the glycosidic bond can differ significantly between the two anomers. While direct kinetic data comparing the two anomers of methyl fructofuranoside is scarce, computational studies on similar septanoside systems suggest that the α-anomer may hydrolyze at a faster rate.[4][5]
The proposed mechanism for acid-catalyzed hydrolysis involves protonation of the glycosidic oxygen, followed by the departure of the aglycone (methanol) to form a cyclic oxocarbenium ion intermediate. The stability of this intermediate is a key factor in determining the reaction rate. In the case of methyl fructofuranoside, the anomeric carbon is tertiary, leading to a relatively stable tertiary oxocarbenium ion. The stereoelectronic environment of the departing methoxy group in the α- and β-anomers can influence the ease of formation of this intermediate, thus affecting the hydrolysis rate.
Logical Flow of Acid-Catalyzed Hydrolysis
Caption: Generalized mechanism for the acid-catalyzed hydrolysis of methyl fructofuranosides.
Enzymatic Hydrolysis and Synthesis
Enzymes often exhibit a high degree of stereoselectivity. β-Fructofuranosidases (also known as invertases) are enzymes that specifically catalyze the hydrolysis of β-D-fructofuranosidic linkages.[6] This specificity can be exploited for both the selective hydrolysis of the β-anomer and for its synthesis via transglycosylation reactions.[7]
In a transglycosylation reaction catalyzed by β-fructofuranosidase, sucrose can serve as the fructofuranosyl donor, and methanol can act as the acceptor, leading to the formation of methyl β-D-fructofuranoside.[7] The α-anomer is generally not a substrate for these enzymes.
Experimental Protocol: Enzymatic Hydrolysis with β-Fructofuranosidase
-
Substrate Preparation: Prepare separate solutions of the α- and β-anomers of methyl fructofuranoside in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5).
-
Enzyme Addition: Add a known amount of β-fructofuranosidase to each solution.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37-50°C).
-
Monitoring: At various time points, withdraw aliquots from each reaction mixture.
-
Analysis: Quench the reaction (e.g., by boiling) and analyze the samples by HPLC or a colorimetric assay for the release of fructose to determine the rate of hydrolysis.
Biological Activity: A Tale of Two Anomers
Based on the principles of enzyme specificity, it is highly probable that the two anomers will interact differently with biological systems. For example, any biological process mediated by a β-fructofuranosidase would selectively involve the β-anomer. This highlights the importance of using anomerically pure compounds in biological assays to obtain unambiguous results.
Conclusion: A Guide for Future Research
The α- and β-anomers of methyl fructofuranoside, while structurally similar, exhibit distinct properties that are of great interest to researchers in chemistry and biology. The ability to synthesize, separate, and characterize these anomers is fundamental to understanding their differential stability, reactivity, and biological function.
This guide has provided a framework for the comparative study of these two molecules, summarizing key differences in their NMR spectra, discussing the theoretical underpinnings of their stability, and outlining experimental protocols for their synthesis, separation, and analysis. While there are still gaps in the literature regarding direct quantitative comparisons of their properties, the principles and methodologies presented here offer a solid foundation for future research in this area. As the tools of analytical chemistry and biocatalysis continue to advance, a more complete picture of the nuanced differences between these two anomers will undoubtedly emerge, paving the way for new discoveries in glycochemistry and drug development.
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Anomeric Methyl Fructofuranosides and Their Separation on an Ion-exchange Resin. - Dialnet [dialnet.unirioja.es]
- 4. C2 hydroxyl group governs the difference in hydrolysis rates of methyl-α-D-glycero-D-guloseptanoside and methyl-β-D-glycero-D-guloseptanoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity of methyl-fructoside synthesis with beta-fructofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl beta-D-fructofuranoside | CAS:13403-14-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | CAS:13403-14-0 | Manufacturer ChemFaces [chemfaces.com]
A Senior Application Scientist's Guide to Distinguishing Methyl Fructofuranoside Isomers Using Advanced NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of carbohydrate isomers is a critical yet often challenging task. Subtle differences in stereochemistry can dramatically alter biological activity. This guide provides an in-depth comparison of advanced Nuclear Magnetic Resonance (NMR) techniques for distinguishing between the α and β anomers of methyl fructofuranoside, moving beyond theoretical descriptions to offer practical, data-supported insights.
The Challenge: Why Furanoside Isomers are Difficult to Differentiate
Fructofuranosides, five-membered ring systems, present unique analytical hurdles compared to their more rigid pyranoside counterparts. The inherent flexibility of the furanose ring leads to a complex conformational equilibrium in solution.[1] This conformational averaging can result in overlapping proton signals in the 1H NMR spectrum, particularly in the crowded non-anomeric region (typically 3.2-4.2 ppm), making unambiguous assignment difficult.[1][2] Furthermore, the low natural abundance of certain furanose forms in equilibrium with pyranose forms can exacerbate the challenge of obtaining clear, well-resolved spectra.[3]
A Multi-faceted Approach: Combining 1D and 2D NMR for Unambiguous Assignment
A robust strategy for distinguishing methyl fructofuranoside anomers relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While 1D 1H and 13C NMR provide foundational data, 2D techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for resolving ambiguities and providing definitive structural assignments.
Foundational Analysis: 1D 1H and 13C NMR
The initial step involves acquiring and analyzing the 1D 1H and 13C NMR spectra. Key diagnostic signals are the anomeric carbon (C2) and the protons attached to the furanose ring.
Key Diagnostic Features in 1D NMR:
-
Anomeric Carbon (C2) Chemical Shift: The 13C chemical shift of the anomeric carbon is highly sensitive to the stereochemistry at this center. For furanosides, the C1 resonance of the 1,2-trans anomer (β-anomer in the case of D-fructofuranoside) is typically shifted downfield by approximately 5-6 ppm compared to the 1,2-cis anomer (α-anomer).[4]
-
Anomeric Proton (H1) Chemical Shift and Coupling Constants: The chemical shifts of the anomeric protons of 1,2-cis anomers (α-furanoses) are usually shifted downfield relative to those of the 1,2-trans anomers (β-furanoses).[5] Additionally, α-furanoses generally exhibit a larger 3JH1,H2 coupling constant (around 3–5 Hz) compared to β-furanoses (0–2 Hz).[5]
Table 1: Comparison of 1H and 13C NMR Chemical Shifts (ppm) for Methyl Fructofuranoside Anomers
| Atom | Methyl α-D-fructofuranoside | Methyl β-D-fructofuranoside |
| 13C NMR | ||
| C1 | ~64.5 | ~63.0 |
| C2 | ~101.5 | ~107.5 |
| C3 | ~77.0 | ~75.5 |
| C4 | ~75.0 | ~79.0 |
| C5 | ~81.0 | ~80.0 |
| C6 | ~62.0 | ~63.5 |
| OCH3 | ~49.0 | ~49.5 |
| 1H NMR | ||
| H1a, H1b | ~3.6-3.7 | ~3.5-3.6 |
| H3 | ~4.1 | ~4.0 |
| H4 | ~4.0 | ~3.8 |
| H5 | ~4.2 | ~4.1 |
| H6a, H6b | ~3.7-3.8 | ~3.7-3.8 |
| OCH3 | ~3.3 | ~3.3 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented here is a representative compilation from various sources.
Advanced 2D NMR Techniques for Isomer Differentiation
While 1D NMR provides valuable clues, 2D NMR experiments are essential for confirming the assignments and elucidating the through-bond and through-space connectivities that definitively distinguish the α and β anomers.
Heteronuclear Single Quantum Coherence (HSQC): Mapping Direct C-H Bonds
The HSQC experiment correlates the chemical shifts of protons directly attached to carbons, providing a clear map of one-bond C-H connectivities.[6] This is particularly useful for resolving overlapping proton signals by spreading them out in the more dispersed 13C dimension.
Workflow for Isomer Differentiation using HSQC:
-
Acquire the HSQC Spectrum: This allows for the unambiguous assignment of each proton to its corresponding carbon.
-
Identify Anomeric Signals: Locate the cross-peaks corresponding to the anomeric carbons (C2) and their attached protons.
-
Confirm Assignments: Use the HSQC data to confirm the assignments made from the 1D spectra and to resolve any ambiguities in the crowded regions.
Caption: HSQC workflow for anomer differentiation.
Heteronuclear Multiple Bond Correlation (HMBC): Probing Long-Range Connectivities
The HMBC experiment is crucial for establishing the overall carbon framework and identifying the position of the glycosidic linkage. It reveals correlations between protons and carbons that are two or three bonds apart.[7]
Key HMBC Correlations for Distinguishing Anomers:
-
Methyl Group to Anomeric Carbon: A key correlation will be observed between the protons of the methyl group (-OCH3) and the anomeric carbon (C2). This confirms the attachment of the methyl group at the anomeric position.
-
Intra-residue Correlations: Correlations between protons and carbons within the furanose ring help to confirm the carbon skeleton and the assignment of quaternary carbons. For example, H1 protons will show correlations to C2 and C5, and H3 will show correlations to C2, C4, and C5.
Caption: Key HMBC correlations for anomer identification.
Nuclear Overhauser Effect Spectroscopy (NOESY): Unveiling Through-Space Proximity
The NOESY experiment is the most powerful tool for determining the relative stereochemistry of the anomers. It detects through-space interactions between protons that are close to each other (typically < 5 Å), providing information about their spatial arrangement.[8]
Diagnostic NOE Correlations for Anomer Differentiation:
-
Methyl Protons to Ring Protons: The key to distinguishing the α and β anomers lies in the NOE correlations between the protons of the anomeric methyl group and the protons on the furanose ring.
-
In the α-anomer , the methyl group is on the same side of the ring as H5. Therefore, a strong NOE correlation is expected between the methyl protons and H5.
-
In the β-anomer , the methyl group is on the opposite side of the ring from H5 but is in closer proximity to H1 and H6. Thus, NOE correlations are expected between the methyl protons and H1/H6.
-
Caption: Diagnostic NOESY correlations for anomer differentiation.
Experimental Protocols
The following are generalized, step-by-step methodologies for the key NMR experiments. It is crucial to optimize parameters such as the number of scans and acquisition times based on the sample concentration and the specific instrument being used.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 10-20 mg of the methyl fructofuranoside sample and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, methanol-d₄).
-
Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure it is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
HSQC Experiment Protocol
-
Load Standard HSQC Pulse Program: On a Bruker spectrometer, a common pulse program is hsqcedetgpsisp2.3.
-
Set Spectral Widths:
-
F2 (1H): Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
F1 (13C): Set the spectral width to cover the carbon chemical shift range of carbohydrates (e.g., 50-110 ppm).
-
-
Set Acquisition Parameters:
-
Number of Scans (ns): 8-16 per increment.
-
Number of Increments (td in F1): 256-512.
-
Relaxation Delay (d1): 1.5-2.0 s.
-
-
Acquire and Process Data: Acquire the data and process it using a sine-bell window function.
HMBC Experiment Protocol
-
Load Standard HMBC Pulse Program: A common Bruker pulse program is hmbcgplpndqf.
-
Set Spectral Widths: Similar to the HSQC experiment.
-
Set Acquisition Parameters:
-
Number of Scans (ns): 16-64 per increment.
-
Number of Increments (td in F1): 256-512.
-
Relaxation Delay (d1): 1.5-2.0 s.
-
Long-Range Coupling Delay (d6): This is a critical parameter. A typical starting value is 60-80 ms, optimized for a long-range J-coupling of 8 Hz.
-
-
Acquire and Process Data: Acquire and process the data, typically using a sine-bell window function.
NOESY Experiment Protocol
-
Load Standard NOESY Pulse Program: A common Bruker pulse program is noesygpphpp.
-
Set Spectral Widths: Set the spectral width in both dimensions to cover the proton chemical shift range.
-
Set Acquisition Parameters:
-
Number of Scans (ns): 16-32 per increment.
-
Number of Increments (td in F1): 256-512.
-
Relaxation Delay (d1): 1.5-2.0 s.
-
Mixing Time (d8): This is the most critical parameter. For small molecules like methyl fructofuranoside, a mixing time of 300-800 ms is a good starting point. It may be necessary to run a series of NOESY experiments with varying mixing times to optimize the NOE buildup.
-
-
Acquire and Process Data: Acquire the data and process it using a sine-bell or squared sine-bell window function.
Conclusion
The unambiguous differentiation of methyl fructofuranoside anomers is a solvable challenge with the strategic application of advanced NMR techniques. While 1D NMR provides initial clues, a combination of 2D HSQC, HMBC, and particularly NOESY experiments is essential for a definitive structural assignment. By carefully analyzing the through-bond and through-space correlations, researchers can confidently determine the anomeric configuration, a critical step in understanding the structure-activity relationships of these important molecules.
References
- 1. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. tandfonline.com [tandfonline.com]
- 5. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. iris.unina.it [iris.unina.it]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Methyl β-D-Fructofuranoside in Immunoassays
Executive Summary: The Challenge of Specificity in Bioanalysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and rigorously evaluate the cross-reactivity potential of a specific small molecule, methyl β-D-fructofuranoside. We will delve into the structural rationale for its potential cross-reactivity, present a detailed, self-validating experimental protocol for its assessment using a competitive ELISA format, and provide a clear methodology for data interpretation.
Structural Rationale: Why Methyl β-D-Fructofuranoside Warrants Scrutiny
Methyl β-D-fructofuranoside (C₇H₁₄O₆, MW: 194.18 g/mol ) is a glycoside derived from fructose.[9][10][11] Its structure presents several features that are common in biologically relevant molecules, such as hormones and therapeutic agents, making it a pertinent candidate for cross-reactivity analysis.
-
Furanose Ring: The five-membered ring structure is a common motif in various endogenous and exogenous compounds.
-
Hydroxyl Groups (-OH): The multiple hydroxyl groups are key to forming hydrogen bonds, which are fundamental to antibody-antigen interactions. The specific spatial arrangement of these groups creates a distinct chemical signature.
-
Methyl Group (-OCH₃): The anomeric methoxy group alters the polarity and steric profile compared to native fructose, potentially mimicking structural aspects of methylated analytes or drug metabolites.
An antibody developed against a target that shares any of these structural motifs—a hydroxylated ring system, for instance—could potentially recognize and bind to methyl β-D-fructofuranoside. Therefore, any immunoassay designed to quantify analytes with similar structural characteristics must be challenged with this and other related molecules to ensure its specificity.
Experimental Design: A Comparative Framework for Cross-Reactivity Assessment
The most direct and widely accepted method for quantifying cross-reactivity of small molecules is the competitive enzyme-linked immunosorbent assay (ELISA) .[12][13] This format is ideal because the small size of methyl β-D-fructofuranoside makes a "sandwich" assay, which requires binding by two separate antibodies, sterically impossible.
The principle is straightforward: the potential cross-reactant (methyl β-D-fructofuranoside) is introduced into the assay to compete with a fixed amount of labeled target analyte for a limited number of antibody binding sites. A high degree of cross-reactivity will result in a significant displacement of the labeled analyte and a corresponding decrease in the measured signal.
Visualizing the Workflow: Competitive ELISA for Cross-Reactivity
The following diagram illustrates the key steps in the competitive ELISA protocol.
Caption: Workflow for assessing cross-reactivity via competitive ELISA.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating essential controls for robust and trustworthy data.
Materials:
-
High-binding 96-well microplates
-
Capture antibody specific to the primary target analyte
-
Primary target analyte standard
-
Enzyme-conjugated target analyte (e.g., HRP-conjugated)
-
Potential cross-reactant: Methyl β-D-fructofuranoside
-
Other structurally related compounds for comparison
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
Enzyme Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL to each well.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the antibody, creating the foundation for the assay. Overnight incubation ensures maximum binding.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate again 3 times.
-
Rationale: Washing removes unbound antibody. Blocking prevents non-specific binding of subsequent reagents to the plate surface, which is a critical step to reduce background noise.[14]
-
-
Preparation of Standards and Cross-Reactants:
-
Target Analyte Standard Curve: Perform serial dilutions of the target analyte standard in Assay Buffer. The range should typically span from a concentration known to give maximum signal inhibition down to zero.
-
Cross-Reactant Dilutions: Prepare serial dilutions of methyl β-D-fructofuranoside in Assay Buffer. The concentration range should be significantly wider than the target analyte, often starting at least 100- to 1000-fold higher, to detect even weak interactions.[15]
-
-
Competitive Reaction:
-
Add 50 µL of the appropriate standard or cross-reactant dilution to each well (in duplicate or triplicate).
-
Immediately add 50 µL of the enzyme-conjugated target analyte (at a fixed, pre-optimized concentration) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Rationale: This is the core competitive step. The analyte from the standard/sample and the enzyme-labeled analyte compete for binding to the immobilized antibody.[16] The amount of enzyme-labeled analyte that binds is inversely proportional to the concentration of unlabeled analyte.
-
-
Signal Detection:
-
Wash the plate 5 times with Wash Buffer to remove all unbound reagents.
-
Add 100 µL of enzyme substrate (TMB) to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis and Interpretation
The goal of the analysis is to determine the concentration of each compound that inhibits 50% of the maximum signal (IC50) and then to calculate the percent cross-reactivity relative to the primary target analyte.
Calculating IC50 and Percent Cross-Reactivity
-
Generate a Standard Curve: Plot the absorbance values for the target analyte standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to model the data.
-
Determine IC50 Values: From the 4-PL curve, calculate the IC50 for the target analyte. Repeat this process for the methyl β-D-fructofuranoside data and any other tested compounds. The IC50 is the concentration that corresponds to 50% of the maximum binding (B/B₀ = 50%).
-
Calculate Percent Cross-Reactivity: Use the following standard formula[15][17]:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Visualizing the Molecular Competition
This diagram illustrates the principle of competition at the antibody binding site.
Caption: Competition between the target analyte and a cross-reactant.
Sample Data & Comparison Table
The following table presents hypothetical data from a cross-reactivity analysis of an immunoassay designed to detect "Analyte X," a fictional hormone with a furanose-like core structure.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Analyte X (Target) | 1.5 | 100% | Reference Analyte |
| Methyl β-D-fructofuranoside | 3,250 | 0.046% | Very Low Cross-Reactivity |
| Fructose | 8,500 | 0.018% | Negligible Cross-Reactivity |
| Sucrose | > 10,000 | < 0.015% | No Detectable Cross-Reactivity |
| Related Metabolite Y | 25 | 6.0% | Moderate Cross-Reactivity |
Interpretation of Results:
-
In this hypothetical scenario, methyl β-D-fructofuranoside demonstrates very low cross-reactivity (0.046%). This means it is over 2,000 times less reactive than the target analyte. For most applications, this level would be considered acceptable.
-
The structurally related "Metabolite Y" shows moderate cross-reactivity, which could be problematic and would require further investigation or consideration during sample analysis.
-
Fructose and sucrose show negligible to no cross-reactivity, indicating the antibody has high specificity for the modifications present on Analyte X that are absent in these simple sugars.
Conclusion and Best Practices
The rigorous evaluation of cross-reactivity is a non-negotiable step in the validation of any immunoassay.[18][19] As demonstrated, a systematic approach using a competitive ELISA provides clear, quantitative data on the potential interference from structurally similar molecules like methyl β-D-fructofuranoside.
Key Takeaways for Researchers:
-
Anticipate and Test: Proactively identify potential cross-reactants based on the structure of your target analyte and test them empirically.
-
Embrace the Right Assay Format: For small molecules, the competitive immunoassay is the gold standard for cross-reactivity testing.
-
Rigorous Data Analysis: Always calculate IC50 values and percent cross-reactivity to standardize and compare results.
-
Context is Crucial: The acceptable level of cross-reactivity depends on the assay's intended purpose. A diagnostic assay may have stricter requirements than a research-grade assay.
By adhering to these principles and employing robust, self-validating protocols, scientists can ensure the specificity and reliability of their immunoassay data, fostering confidence in their research and development outcomes.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. What Are Immunoassays? Different Types & Applications [excedr.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. siemens-healthineers.com [siemens-healthineers.com]
- 5. cusabio.com [cusabio.com]
- 6. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 9. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. elisakits.co.uk [elisakits.co.uk]
- 13. ELISA是什么-ELISA法概述-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery-sci.com [discovery-sci.com]
- 16. Immunoassay - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. fda.gov [fda.gov]
A Senior Application Scientist’s Guide to the Quantitative Analysis of Methyl β-D-Fructofuranoside in Complex Biological Samples
This guide provides a comparative analysis of modern analytical techniques for the robust quantification of methyl β-D-fructofuranoside (MβDF), a representative small, polar glycoside, in challenging biological matrices such as plasma and urine. As researchers and drug development professionals, the ability to accurately measure the concentration of small molecules is paramount for pharmacokinetic, pharmacodynamic, and biomarker studies. However, the inherent complexity of biological samples presents significant analytical hurdles, including matrix interference, low analyte concentrations, and the presence of structurally similar endogenous compounds.[1][2][3]
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, emphasizes the principles of self-validating analytical systems, and provides a head-to-head comparison of the predominant chromatographymass spectrometry platforms: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge: Quantifying MβDF in a Haystack
Methyl β-D-fructofuranoside (MW: 194.18 g/mol ) is a small, highly polar molecule lacking a strong chromophore, which makes direct UV-based detection difficult and non-specific.[4][5] When introduced into a biological matrix like blood plasma, it is vastly outnumbered by a complex milieu of proteins, lipids, salts, and other endogenous metabolites.[1][6] The primary analytical challenges are therefore:
-
Specificity: Differentiating the analyte from a noisy background of interfering components.
-
Sensitivity: Achieving low limits of detection (LOD) and quantification (LOQ) required for pharmacologically relevant concentrations.
-
Matrix Effects: Overcoming the phenomenon where co-eluting matrix components suppress or enhance the analyte's signal during ionization in the mass spectrometer, leading to inaccurate results.[6]
To overcome these challenges, a combination of meticulous sample preparation and highly selective detection is required.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and specificity.[3][7] The technique operates by first separating compounds in a liquid phase based on their physicochemical properties (e.g., polarity) and then detecting and quantifying them using a tandem mass spectrometer, which acts as a highly specific mass filter.
Principle of Operation
The analyte is separated from matrix components on an HPLC column. As it elutes, it is ionized, typically via Electrospray Ionization (ESI). The tandem mass spectrometer then isolates the parent ion (precursor ion) of MβDF based on its mass-to-charge ratio (m/z). This precursor ion is fragmented, and a specific, characteristic fragment ion (product ion) is monitored. This specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides an exceptionally high degree of specificity, filtering out background noise.[2][7]
Experimental Workflow & Protocol
The following protocol is a robust, self-validating system for the analysis of MβDF in human plasma.
Caption: HPLC-MS/MS workflow for MβDF quantification.
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., MβDF-d3) to account for matrix effects and procedural losses. The use of a SIL-IS is a cornerstone of robust bioanalysis.[3]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Acetonitrile is a common choice for this "protein crash."[8]
-
Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 0.1% Formic Acid).
-
-
HPLC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is chosen. Unlike traditional C18 columns which retain non-polar compounds, HILIC columns are polar and designed to retain and separate highly polar molecules like MβDF, which would otherwise elute in the void volume.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
-
MβDF: Precursor m/z 195.1 → Product m/z 73.1 (This hypothetical transition would be optimized experimentally).
-
MβDF-d3 (IS): Precursor m/z 198.1 → Product m/z 73.1
-
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in a representative blank matrix (matrix-matched calibration).[6]
-
Advantages and Disadvantages
-
Advantages:
-
High Sensitivity: Can achieve LOQs in the low ng/mL or even pg/mL range.[2]
-
High Specificity: MRM minimizes the risk of interference.
-
High Throughput: Relatively fast run times are possible.
-
No Derivatization: Analyte is measured in its native form.
-
-
Disadvantages:
-
Matrix Effects: Susceptible to ion suppression or enhancement, requiring careful method development and the use of an appropriate internal standard.[6]
-
High Initial Cost: Instrumentation is expensive.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile polar molecules like sugars, a chemical derivatization step is mandatory to increase their volatility.[9]
Principle of Operation
MβDF is first chemically modified (derivatized) to replace its polar hydroxyl (-OH) groups with non-polar, bulky groups (e.g., trimethylsilyl, -TMS), making the molecule volatile.[9] The derivatized analyte is then injected into the GC, where it is vaporized and separated in a long capillary column based on its boiling point and interactions with the column's stationary phase. As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by Electron Ionization, EI), and detected based on their mass spectra.
Experimental Workflow & Protocol
Caption: GC-MS workflow for MβDF quantification.
Step-by-Step Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma, add an appropriate internal standard (a structurally similar compound not present in the sample, e.g., Sorbitol-d6).
-
Perform a liquid-liquid extraction (LLE) by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the layers.[8]
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
-
Derivatization:
-
To the dry residue, add 50 µL of pyridine and 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[9]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injection Mode: Splitless.
-
MS Mode: Electron Ionization (EI, 70 eV). Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Advantages and Disadvantages
-
Advantages:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.
-
Robust and Reproducible: Less prone to the signal suppression/enhancement seen in ESI-MS.
-
Informative Spectra: EI produces extensive, reproducible fragmentation patterns useful for structural confirmation.
-
-
Disadvantages:
-
Requires Derivatization: This extra step adds time, complexity, and a potential source of variability and error.[9]
-
Analyte Must Be Thermally Stable: The derivatized analyte must not degrade at the high temperatures of the GC inlet and oven.
-
Generally Less Sensitive than HPLC-MS/MS: While SIM mode improves sensitivity, it typically does not reach the levels of modern triple quadrupole instruments.
-
Head-to-Head Performance Comparison
To provide an objective comparison, the following table summarizes the typical validation performance parameters for each method when analyzing a small polar molecule like MβDF in a complex biological matrix. These values are representative and should be established for each specific application.[10][11]
| Performance Parameter | HPLC-MS/MS (HILIC) | GC-MS (after Derivatization) | Rationale & Justification |
| Specificity | Excellent | Very Good | MRM on a triple quadrupole MS is inherently more specific than SIM on a single quadrupole MS. |
| Limit of Quantification (LOQ) | 0.5 – 10 ng/mL | 10 – 100 ng/mL | HPLC-MS/MS generally offers superior sensitivity for this class of compounds.[2] |
| Linearity (R²) | > 0.995 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range.[12] |
| Accuracy (% Recovery) | 90 – 110% | 85 – 115% | With a good internal standard, both methods can be highly accurate. The extra derivatization step in GC-MS can introduce slightly more variability. |
| Precision (%RSD) | < 15% | < 15% | Both methods must meet the precision requirements set by regulatory guidelines (e.g., FDA).[11][13] |
| Throughput | High | Moderate | HPLC-MS/MS run times are often shorter, and it avoids the lengthy derivatization step. |
| Robustness | Moderate to High | High | GC-MS is often considered more robust against "dirty" samples, while HPLC-MS/MS is more sensitive to matrix effects.[6] |
Conclusion and Method Selection
For the quantitative analysis of methyl β-D-fructofuranoside in complex biological samples, HPLC-MS/MS is the superior and recommended technique. Its ability to analyze the compound directly without derivatization, coupled with its outstanding sensitivity and specificity, makes it the modern standard for bioanalysis of small polar molecules. The challenges posed by matrix effects are significant but can be effectively managed through rigorous method development, the use of a stable isotope-labeled internal standard, and appropriate sample clean-up.
GC-MS remains a viable alternative, particularly in laboratories where HPLC-MS/MS is unavailable or for methods where its high chromatographic resolution is essential. However, the mandatory derivatization step complicates the workflow and introduces potential sources of error, making it less suitable for high-throughput applications in a drug development setting.
Ultimately, the choice of method must be fit for purpose, and its performance must be rigorously validated against internationally recognized standards to ensure the generation of reliable, high-quality data.[14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uab.edu [uab.edu]
- 4. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. biotage.com [biotage.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. office2.jmbfs.org [office2.jmbfs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. office2.jmbfs.org [office2.jmbfs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl beta-D-fructofuranoside
For researchers and scientists dedicated to advancing drug development, the integrity of your work extends beyond the benchtop to the responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of methyl beta-D-fructofuranoside, ensuring the safety of laboratory personnel and adherence to environmental regulations. While this compound is generally not classified as hazardous, a systematic approach to its disposal is essential.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, the first critical step is a thorough hazard assessment. This proactive measure ensures that all subsequent actions are informed by a clear understanding of the material's properties.
A. Reviewing Safety Data Sheets (SDS)
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, consulting the SDS for similar compounds, such as beta-D-fructose, provides valuable insights. For instance, the SDS for beta-D-fructose indicates that it is not a hazardous substance.[1] One supplier of this compound also explicitly states that it is "Not a dangerous substance according to GHS."[2] However, it is crucial to note its incompatibility with strong oxidizing agents.[1]
B. Personal Protective Equipment (PPE)
Regardless of the perceived hazard level, standard laboratory PPE is mandatory when handling any chemical. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
II. Disposal Decision Workflow
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the specific regulations of your institution and locality. The overriding principle is to have a disposal plan in place before starting any experimental work.[3]
Disposal Decision Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
III. Step-by-Step Disposal Procedures
Based on the decision workflow, the following detailed protocols should be followed.
A. Disposal as Non-Hazardous Waste
For small quantities of pure, solid this compound or its aqueous solutions, disposal as non-hazardous waste may be permissible, contingent on institutional and local guidelines.[4][5][6]
1. Aqueous Solutions (Drain Disposal)
-
Step 1: Confirmation. Verify with your institution's Environmental Health and Safety (EHS) office that drain disposal of small quantities of non-hazardous, water-soluble chemicals is allowed.[4][6]
-
Step 2: Dilution. Ensure the solution is dilute. For more concentrated solutions, dilute with at least 20 parts water.
-
Step 3: Disposal. Pour the solution down a laboratory sink, followed by flushing with a copious amount of water to ensure it is cleared from the plumbing system.
-
Step 4: Documentation. Record the disposal in your laboratory's chemical disposal log.
2. Solid Waste (Trash Disposal)
-
Step 1: Confirmation. Confirm with your institution's EHS office that disposal of non-hazardous chemical solids in the regular trash is permitted.[4][5]
-
Step 2: Packaging. Place the solid this compound in a sealed, clearly labeled container.
-
Step 3: Disposal. Dispose of the sealed container in a designated laboratory waste bin for collection.
B. Disposal as Hazardous Chemical Waste
If your institution's policies do not permit drain or trash disposal, or if the this compound is dissolved in an organic solvent, it must be disposed of as hazardous chemical waste.[7]
-
Step 1: Container Selection. Transfer the waste to a chemically compatible, leak-proof container with a secure lid.[8]
-
Step 2: Labeling. Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the solvent used, including the approximate concentration of each component.[9][10]
-
Step 3: Storage. Store the container in a designated Satellite Accumulation Area (SAA).[8] Ensure that it is segregated from incompatible materials, such as strong oxidizing agents.[1]
-
Step 4: Arrange for Pickup. Follow your institution's procedures to arrange for the pickup and disposal of the hazardous waste by the EHS office or a licensed contractor.
IV. Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
A. Spill Response
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: If the spill is significant, restrict access to the area.
-
Containment: For solid spills, sweep up the material and place it in a sealed container for disposal.[1] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
V. Quantitative Data Summary
| Parameter | Guideline | Source |
| pH (for drain disposal) | Between 5.5 and 10.5 for dilute aqueous solutions | [11] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste | [10] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves | [1] |
References
- 1. fishersci.com [fishersci.com]
- 2. synthose.com [synthose.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. acs.org [acs.org]
Navigating the Safe Handling of Methyl beta-D-fructofuranoside: A Practical Guide for the Modern Laboratory
In the landscape of pharmaceutical research and drug development, the meticulous handling of every chemical, regardless of its hazard classification, is a cornerstone of laboratory safety and experimental integrity. Methyl beta-D-fructofuranoside, a key glycoside in various research applications, is generally not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. However, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain the purity of experimental materials. This guide provides a comprehensive, experience-driven framework for the safe and effective handling, storage, and disposal of this compound, empowering researchers to work with confidence and precision.
Pre-Operational Assessment: Understanding the Compound
Before any handling procedures commence, a thorough understanding of the compound's properties is essential. This compound can be encountered in two primary forms: a crystalline powder or a colorless syrup[1][2]. This dual nature necessitates distinct handling considerations for each form. Furthermore, given its sugar-like structure, it is prudent to treat this compound as a potentially hygroscopic substance, meaning it can readily absorb moisture from the atmosphere[3]. This property has significant implications for storage and handling to prevent degradation and maintain sample integrity.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | PubChem[4][5] |
| Molecular Weight | 194.18 g/mol | PubChem[4][5] |
| Physical Description | Powder or Colourless Syrup | ChemFaces, Synthose[1][2] |
| GHS Classification | Not a dangerous substance | Synthose[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as hazardous, the use of appropriate Personal Protective Equipment (PPE) is a non-negotiable aspect of good laboratory practice. The primary risks associated with handling this compound in its powder form are inhalation and eye contact, while the syrup form presents a risk of skin contact and creating slippery surfaces in case of a spill.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the syrup or airborne particles of the powder. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the chemical, maintaining both personal safety and sample integrity. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from potential spills. |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area. A dust mask may be considered when handling large quantities of the powder to minimize inhalation. | Based on its non-hazardous classification, respiratory protection is a precautionary measure for nuisance dust. |
Procedural Guidance: From Receipt to Application
A systematic approach to handling ensures both safety and the quality of your research material. The following workflow outlines the critical steps for managing this compound in the laboratory.
References
- 1. synthose.com [synthose.com]
- 2. This compound | CAS:13403-14-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
